molecular formula C5H3IO2S B1338613 5-Iodothiophene-2-carboxylic acid CAS No. 60166-85-0

5-Iodothiophene-2-carboxylic acid

Cat. No.: B1338613
CAS No.: 60166-85-0
M. Wt: 254.05 g/mol
InChI Key: HQCXDWXNOLVWER-UHFFFAOYSA-N
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Description

5-Iodothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3IO2S and its molecular weight is 254.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCXDWXNOLVWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503481
Record name 5-Iodothiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60166-85-0
Record name 5-Iodo-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60166-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 60166-85-0

This technical guide provides a comprehensive overview of 5-Iodothiophene-2-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound.[1] It is a white to light yellow solid at room temperature.[2] The presence of the iodine atom and the carboxylic acid group on the thiophene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 60166-85-0[2][3][4][5]
Molecular Formula C₅H₃IO₂S[4][5]
Molecular Weight 254.05 g/mol [4][5]
Melting Point 133 °C[2]
Boiling Point 344.0 ± 27.0 °C (Predicted)[2]
Density 2.238 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.28 ± 0.10 (Predicted)[2]
Appearance White to light yellow solid[2]
Storage Temperature 2-8°C, under inert gas[2]

Synthesis and Purification

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis from Methyl 5-iodothiophene-2-carboxylate

Materials:

  • Methyl 5-iodothiophene-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) or other suitable acid

  • Deionized water

Procedure:

  • A solution of lithium hydroxide (11.19 mmol) in water (17.5 mL) is prepared.

  • Methyl 5-iodothiophene-2-carboxylate (3.73 mmol) is dissolved in tetrahydrofuran (35 mL).

  • The lithium hydroxide solution is added to the solution of the methyl ester.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • After the reaction is complete, the pH of the mixture is adjusted to 4 with an acid.

  • The aqueous mixture is then extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting product is a white solid with a reported yield of 91%.[2][3]

Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain high-purity this compound.

G cluster_synthesis Synthesis Workflow start Methyl 5-iodothiophene-2-carboxylate hydrolysis LiOH, THF/H₂O Room Temperature, 4h start->hydrolysis Reactant acidification Acidification (pH 4) hydrolysis->acidification Intermediate extraction Ethyl Acetate Extraction acidification->extraction drying Drying (MgSO₄) & Concentration extraction->drying product This compound drying->product Final Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (400 MHz, CD₃OD) δ 7.35 (d, J = 3.8 Hz, 1H), 7.43 (d, J = 3.9 Hz, 1H)[2][3]
¹³C NMR Spectra available in databases.[6]

Applications in Research and Development

5-Halogenated thiophene-2-carboxylic acids are valuable building blocks in medicinal chemistry and materials science. The carbon-iodine bond is particularly reactive, making it an excellent substrate for cross-coupling reactions.

Role in Drug Discovery

This compound serves as a key precursor for the synthesis of more complex molecules with potential biological activity. A primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl boronic acids, leading to the creation of diverse molecular scaffolds.[7][8][9] Thiophene-based derivatives synthesized through this method have shown promise as antibacterial and antispasmodic agents.[7]

G cluster_suzuki Suzuki Coupling Reaction iodo This compound catalyst Pd Catalyst Base iodo->catalyst boronic Aryl Boronic Acid (R-B(OH)₂) boronic->catalyst product 5-Arylthiophene-2-carboxylic acid catalyst->product C-C bond formation

Caption: Suzuki coupling of this compound.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information

Hazard ClassStatementReference(s)
Skin Corrosion/Irritation H315: Causes skin irritation[4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[4]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

References

5-Iodothiophene-2-carboxylic Acid: A Core Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a crucial intermediate and building block in organic synthesis. Its thiophene core, substituted with both an iodine atom and a carboxylic acid group, provides two reactive sites for a variety of chemical transformations. This unique structure makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives are known to be incorporated into numerous therapeutic agents to enhance efficacy and improve pharmacokinetic properties.[1][2] The carboxylic acid moiety is also a key functional group in the pharmacophores of many drugs.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C5H3IO2S[5][6][7]
Molecular Weight 254.05 g/mol [5][6][7][8]
IUPAC Name This compound[5]
CAS Number 60166-85-0[5][9]
Appearance White solid[9][10]
Purity ≥95%[7]
Storage Temperature 2-8°C, under inert atmosphere, in a dark place

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key NMR data are presented below.

NucleusSolventChemical Shift (δ) and Coupling Constant (J)Source
¹H NMR CD3OD (400 MHz)δ 7.43 (d, J = 3.9 Hz, 1H), 7.35 (d, J = 3.8 Hz, 1H)[9][10]
¹³C NMR Available, specific shifts vary by source[5][6][11]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding methyl ester. The reactivity of the molecule is dictated by the carboxylic acid group, which can undergo esterification or amidation, and the carbon-iodine bond, which is susceptible to various cross-coupling reactions.

Experimental Protocol: Synthesis from Methyl 5-iodothiophene-2-carboxylate

A common and efficient method for synthesizing this compound involves the hydrolysis of methyl 5-iodothiophene-2-carboxylate.[9][10]

Materials:

  • Methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol)

  • Lithium hydroxide (0.45 g, 11.19 mmol)

  • Tetrahydrofuran (THF), 35 mL

  • Deionized water, 17.5 mL

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Acid for pH adjustment (e.g., HCl)

Procedure:

  • A solution of methyl 5-iodothiophene-2-carboxylate in THF is added to an aqueous solution of lithium hydroxide.[9][10]

  • The reaction mixture is stirred at room temperature for 4 hours.[9][10]

  • Following the reaction, the pH of the mixture is adjusted to 4 with acid.[9][10]

  • The aqueous layer is extracted with ethyl acetate.[9][10]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[9][10]

  • The resulting product is a white solid with a typical yield of around 91%.[9][10]

G cluster_workflow Synthesis Workflow start Start: Methyl 5-iodothiophene-2-carboxylate hydrolysis Hydrolysis with LiOH in THF/Water start->hydrolysis 3.73 mmol stir Stir at RT for 4h hydrolysis->stir acidify Acidify to pH 4 stir->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate end_node End: this compound concentrate->end_node Yield: ~91%

Synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of more complex molecules. The carbon-iodine bond provides a handle for introducing molecular diversity through reactions like Suzuki, Stille, and Sonogashira cross-coupling. The carboxylic acid group allows for amide bond formation, a key linkage in many biologically active compounds. Thiophene-containing molecules are of significant interest in drug discovery due to their diverse biological activities, which can include anti-inflammatory, anti-cancer, and antimicrobial properties.[12]

G cluster_applications Role as a Chemical Building Block cluster_reactions Chemical Transformations cluster_products Resulting Structures parent This compound coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) parent->coupling C-I bond reactivity amidation Amide Bond Formation parent->amidation COOH group reactivity pharma Pharmaceutical Agents coupling->pharma materials Advanced Materials coupling->materials amidation->pharma agrochemicals Agrochemicals amidation->agrochemicals

Versatility in chemical synthesis.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and dual reactivity make it an essential tool for chemists in both academic and industrial research. Its utility in the construction of complex molecular architectures ensures its continued importance in the development of novel pharmaceuticals, advanced materials, and other specialized chemical products.

References

An In-depth Technical Guide to 5-Iodothiophene-2-carboxylic acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Iodothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive iodine atom at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring, allows for diverse chemical transformations.[1]

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 5-iodo-2-thiophenecarboxylic acid[2]
CAS Number 60166-85-0[2][3][4][5][6]
Molecular Formula C5H3IO2S[2][3][5][6]
Molecular Weight 254.05 g/mol [2]
Physical Form Solid[7]
Purity ≥95%[7]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[7]
Physical Properties
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR (400 MHz, CD3OD):

  • δ 7.43 (d, J = 3.9 Hz, 1H)

  • δ 7.35 (d, J = 3.8 Hz, 1H)[3][4]

¹³C NMR: While a full spectrum with assigned peaks is not detailed in the search results, a ¹³C NMR spectrum is available for reference.

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis from Methyl 5-iodothiophene-2-carboxylate

A general procedure for the synthesis of this compound from methyl 5-iodothiophene-2-carboxylate is as follows:

  • Reaction Setup: To a 17.5 mL aqueous solution of lithium hydroxide (0.45 g, 11.19 mmol), a 35 mL tetrahydrofuran solution of methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol) is added.[3][4]

  • Reaction Execution: The reaction mixture is stirred at room temperature for 4 hours.[3][4]

  • Work-up: The pH is subsequently adjusted to 4 with acid and the product is extracted with ethyl acetate.[3][4]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the target compound as a white solid (0.86 g, 91% yield).[3][4]

Synthesis_Workflow reagents Methyl 5-iodothiophene-2-carboxylate LiOH (aq) THF reaction Stir at RT for 4h reagents->reaction workup Acidify to pH 4 Extract with Ethyl Acetate reaction->workup purification Dry over MgSO4 Filter Concentrate workup->purification product This compound purification->product Suzuki_Coupling start 5-Iodothiophene- 2-carboxylic acid esterification Esterification start->esterification intermediate Ester Derivative esterification->intermediate suzuki Suzuki Coupling (with Arylboronic acid, Pd catalyst) intermediate->suzuki product 5-Arylthiophene- 2-carboxylate Derivative suzuki->product bioactivity Potential Biological Activity (e.g., Spasmolytic) product->bioactivity

References

An In-depth Technical Guide to the Synthesis of 5-Iodothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Iodothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details several synthetic strategies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.

Executive Summary

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional organic materials. The presence of the iodo-substituent at the 5-position allows for further functionalization through cross-coupling reactions, while the carboxylic acid moiety at the 2-position provides a handle for amide bond formation and other derivatizations. This guide outlines four principal synthetic pathways to this versatile compound, starting from readily available precursors. The routes discussed include direct iodination of thiophene-2-carboxylic acid, a two-step synthesis via the corresponding methyl ester, halogen exchange from the bromo-analogue, and a lithiation-iodination sequence.

Synthetic Routes Overview

Four primary synthetic routes to this compound are detailed below. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Final Product Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid A Direct Iodination Thiophene-2-carboxylic acid->A Route 1a E Lithiation & Iodination Thiophene-2-carboxylic acid->E Route 1b Methyl thiophene-2-carboxylate Methyl thiophene-2-carboxylate B Iodination Methyl thiophene-2-carboxylate->B Route 2 5-Bromothiophene-2-carboxylic acid 5-Bromothiophene-2-carboxylic acid D Halogen Exchange 5-Bromothiophene-2-carboxylic acid->D Route 3 This compound This compound A->this compound Methyl 5-iodothiophene-2-carboxylate Methyl 5-iodothiophene-2-carboxylate B->Methyl 5-iodothiophene-2-carboxylate C Hydrolysis C->this compound D->this compound E->this compound Methyl 5-iodothiophene-2-carboxylate->C

Caption: Overview of synthetic pathways to this compound.

Route 1: Synthesis from Thiophene-2-carboxylic acid

This approach starts from the readily available thiophene-2-carboxylic acid and can proceed via two main pathways: direct electrophilic iodination or a lithiation-iodination sequence.

Route 1a: Direct Electrophilic Iodination

Direct iodination of the thiophene ring at the 5-position can be achieved using an iodine source in the presence of an activating agent or oxidant.

Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid reagents Iodinating Agent (e.g., I2/HgO or NIS/H+) Thiophene-2-carboxylic acid->reagents This compound This compound reagents->this compound

Caption: Workflow for the direct iodination of thiophene-2-carboxylic acid.

Experimental Protocol (General Procedure using Iodine and Mercuric Oxide): A procedure adapted from the iodination of thiophene can be employed.[1]

  • In a suitable reaction vessel, dissolve thiophene-2-carboxylic acid in an appropriate solvent such as benzene or dichloromethane.

  • Cool the solution in an ice bath.

  • Alternately add small portions of yellow mercuric oxide (HgO) and iodine (I₂) with constant stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture to remove the precipitated mercuric iodide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Route 1b: Lithiation and Subsequent Iodination

This method involves the deprotonation of thiophene-2-carboxylic acid at both the carboxylic acid proton and the 5-position of the thiophene ring using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting dianion with an iodine source.[2]

Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid step1 1. LDA, THF, -78 °C Thiophene-2-carboxylic acid->step1 step2 2. I2, THF step1->step2 This compound This compound step2->this compound

Caption: Workflow for the lithiation and iodination of thiophene-2-carboxylic acid.

Experimental Protocol (General Procedure):

  • Prepare a solution of lithium diisopropylamide (LDA) (2 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of thiophene-2-carboxylic acid (1 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for a specified time to ensure complete formation of the dianion.

  • Add a solution of iodine (I₂) (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Route 2: Two-Step Synthesis via Methyl 5-iodothiophene-2-carboxylate

This is a reliable and high-yielding route that proceeds in two steps: iodination of methyl thiophene-2-carboxylate followed by hydrolysis of the ester.

Methyl thiophene-2-carboxylate Methyl thiophene-2-carboxylate iodination Iodination (NIS, H+) Methyl thiophene-2-carboxylate->iodination Methyl 5-iodothiophene-2-carboxylate Methyl 5-iodothiophene-2-carboxylate iodination->Methyl 5-iodothiophene-2-carboxylate hydrolysis Hydrolysis (LiOH, THF/H2O) Methyl 5-iodothiophene-2-carboxylate->hydrolysis This compound This compound hydrolysis->this compound

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of Methyl 5-iodothiophene-2-carboxylate (adapted from a similar procedure[3])

  • Dissolve methyl thiophene-2-carboxylate in a mixture of sulfuric acid and trifluoroacetic acid.

  • Cool the reaction mixture to 0 °C.

  • Add N-iodosuccinimide (NIS) in portions over a period of 20 minutes.

  • Stir the mixture for 1 hour at 0 °C, then warm to room temperature and stir for an additional 20 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography.

Step 2: Synthesis of this compound [4]

  • To a solution of methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol) in 35 mL of tetrahydrofuran (THF), add a solution of lithium hydroxide (0.45 g, 11.19 mmol) in 17.5 mL of water.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Adjust the pH of the solution to 4 with a suitable acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Route 3: Halogen Exchange from 5-Bromothiophene-2-carboxylic acid

This route involves a copper-catalyzed Finkelstein-type reaction to replace the bromine atom with iodine.[5][6]

5-Bromothiophene-2-carboxylic acid 5-Bromothiophene-2-carboxylic acid reagents NaI, CuI, Diamine Ligand Dioxane, 110 °C 5-Bromothiophene-2-carboxylic acid->reagents This compound This compound reagents->this compound

Caption: Workflow for the halogen exchange of 5-Bromothiophene-2-carboxylic acid.

Experimental Protocol (General Procedure):

  • In a reaction vessel, combine 5-bromothiophene-2-carboxylic acid (1 equivalent), sodium iodide (NaI) (2 equivalents), copper(I) iodide (CuI) (5 mol%), and a diamine ligand (e.g., N,N'-dimethylethylenediamine) (10 mol%).

  • Add a suitable solvent, such as dioxane, and purge the mixture with an inert gas.

  • Heat the reaction mixture at 110 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the available quantitative data for the described synthetic routes.

RouteStarting MaterialKey ReagentsSolvent(s)TemperatureTimeYieldCitation(s)
1a Thiophene-2-carboxylic acidI₂, HgOBenzene0 °C to RT--[1]
1b Thiophene-2-carboxylic acidLDA, I₂THF-78 °C to RT--[2]
2 Methyl 5-iodothiophene-2-carboxylateLiOHTHF/H₂ORoom Temp.4 h91%[4]
3 5-Bromothiophene-2-carboxylic acidNaI, CuI, DiamineDioxane110 °C--[5][6]

Note: Yields for routes 1a, 1b, and 3 are not explicitly reported for the target molecule and would require experimental determination.

Conclusion

This technical guide has detailed four distinct and viable synthetic routes to this compound. The two-step synthesis via the hydrolysis of methyl 5-iodothiophene-2-carboxylate (Route 2) is the most well-documented and highest-yielding method. Direct iodination (Route 1a), while potentially more atom-economical, may require harsh conditions or result in lower selectivity. The lithiation-iodination pathway (Route 1b) offers a direct conversion but requires cryogenic temperatures and the use of a strong, moisture-sensitive base. The halogen exchange route (Route 3) is a plausible alternative, particularly if 5-bromothiophene-2-carboxylic acid is a readily available starting material. The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product.

References

An In-depth Technical Guide to 5-Iodothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a thiophene ring substituted with an iodine atom and a carboxylic acid group, provides two reactive sites for diverse chemical transformations. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in drug discovery and development.

IUPAC Name: this compound[1][2]

Alternate Name: 5-iodo-2-thiophenecarboxylic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction optimization, and application in various synthetic protocols.

PropertyValueReference
CAS Number 60166-85-0[1][2][3]
Molecular Formula C₅H₃IO₂S[2]
Molecular Weight 254.05 g/mol [2]
Melting Point 133 °C[4]
Boiling Point (Predicted) 344.0 ± 27.0 °C[4]
Density (Predicted) 2.238 ± 0.06 g/cm³[4]
pKa (Predicted) 3.28 ± 0.10[4]
Physical Form Solid[1]
Storage Temperature 2-8 °C, under inert gas[1][4]

Spectroscopic Data

Spectroscopic data are essential for the identification and characterization of this compound.

SpectroscopyKey Data and Observations
¹H NMR (400 MHz, CD₃OD) δ 7.43 (d, J = 3.9 Hz, 1H), 7.35 (d, J = 3.8 Hz, 1H)[3][4]
¹³C NMR Data available, typically showing characteristic peaks for the thiophene ring carbons and the carboxyl carbon.[5][6]
Infrared (IR) Characteristic absorptions for the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and the C=O of the carboxyl group (~1710-1760 cm⁻¹).[7]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed experimental protocols for its preparation.

Method 1: Iodination of Thiophene-2-carboxylic acid

This method involves the direct electrophilic iodination of thiophene-2-carboxylic acid.

Experimental Protocol:

  • Materials: Thiophene-2-carboxylic acid, N-Iodosuccinimide (NIS), Acetonitrile.

  • Procedure:

    • To a solution of thiophene-2-carboxylic acid (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Method 2: Hydrolysis of Methyl 5-iodothiophene-2-carboxylate

This protocol describes the hydrolysis of the corresponding methyl ester to the carboxylic acid.[3][4]

Experimental Protocol:

  • Materials: Methyl 5-iodothiophene-2-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Ethyl acetate, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol) in 35 mL of tetrahydrofuran.[3][4]

    • Add a solution of lithium hydroxide (0.45 g, 11.19 mmol) in 17.5 mL of water to the THF solution.[3][4]

    • Stir the reaction mixture at room temperature for 4 hours.[3][4]

    • After the reaction is complete, adjust the pH of the mixture to 4 with hydrochloric acid.[3][4]

    • Extract the product with ethyl acetate.[3][4]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a white solid (0.86 g, 91% yield).[3][4]

Applications in Drug Discovery and Development

Thiophene derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Role as a Building Block for HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital class of antiretroviral drugs.[8][9][10][11][12] Thiophene-based carboxylic acids have been explored as scaffolds for the development of novel INSTIs.[8][9][12] The general structure of these inhibitors often features a chelating motif that can bind to the magnesium ions in the active site of the integrase enzyme.

The following diagram illustrates the logical workflow for the utilization of this compound in the synthesis of potential HIV-1 integrase inhibitors.

G A This compound B Amide Coupling A->B D Thiophene-2-carboxamide Derivative B->D C Substituted Amine C->B E Suzuki Coupling D->E G Functionalized Thiophene Derivative E->G F Aryl/Heteroaryl Boronic Acid F->E H Biological Screening G->H I Lead Compound for HIV-1 Integrase Inhibition H->I

Synthetic workflow for developing HIV-1 integrase inhibitors.

This workflow highlights two key reactions:

  • Amide Coupling: The carboxylic acid group of this compound can be readily converted to an amide by coupling with various amines. This allows for the introduction of diverse side chains to explore structure-activity relationships.

  • Suzuki Coupling: The iodine atom on the thiophene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the introduction of a wide range of aryl and heteroaryl groups, which can interact with specific pockets in the target enzyme.

Through a systematic combination of these reactions, a library of novel thiophene derivatives can be synthesized and screened for their inhibitory activity against HIV-1 integrase, leading to the identification of potent lead compounds for further drug development.

References

In-Depth Technical Guide: Spectral Analysis of 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 5-Iodothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document details the characteristic spectral features, experimental methodologies, and a logical workflow for the analysis of this compound.

Spectroscopic Data

The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.43Doublet (d)3.9H-3
7.35Doublet (d)3.8H-4

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not fully available in searched resultsC-2 (Carboxylic Acid)
Data not fully available in searched resultsC-3
Data not fully available in searched resultsC-4
Data not fully available in searched resultsC-5 (Iodo-substituted)
Data not fully available in searched resultsCarboxyl Carbon (C=O)

Solvent: CD₃OD[2][3][4]

Infrared (IR) Spectroscopy Data

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (from carboxylic acid dimer)[5]
~3100MediumC-H stretch (aromatic)
1760-1690StrongC=O stretch (from carboxylic acid)[5]
~1500-1400MediumC=C stretch (thiophene ring)
1320-1210MediumC-O stretch (from carboxylic acid)[5]
1440-1395 and 950-910MediumO-H bend (from carboxylic acid)[5]
Below 800Medium-StrongC-I stretch

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectral data are not fully published. However, a general methodology for obtaining high-quality NMR and IR spectra for a solid sample like this compound is provided below.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as methanol-d4 (CD₃OD), to a concentration of approximately 5-10 mg/mL. The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument. For ¹³C NMR, a Varian FT-80 instrument has been noted for this compound.[3] Standard pulse programs would be utilized for data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using the KBr (potassium bromide) pellet method. A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and compressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, methyl 5-iodothiophene-2-carboxylate. In a typical procedure, the ester is treated with a solution of lithium hydroxide in a mixture of tetrahydrofuran and water. The reaction mixture is stirred at room temperature for several hours. Following the reaction, the pH is adjusted to acidic conditions (e.g., pH 4) to precipitate the carboxylic acid, which is then extracted with an organic solvent like ethyl acetate. The organic layer is subsequently dried and the solvent removed to yield the final product as a white solid.[1]

Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the spectral analysis and characterization of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification ir_acq IR Spectrum Acquisition (KBr Pellet) purification->ir_acq nmr_acq NMR Sample Preparation (in CD3OD) purification->nmr_acq ir_analysis IR Analysis: - Identify O-H, C=O, C-O stretches - Confirm thiophene ring vibrations ir_acq->ir_analysis h_nmr ¹H NMR Data Acquisition nmr_acq->h_nmr c_nmr ¹³C NMR Data Acquisition nmr_acq->c_nmr h_nmr_analysis ¹H NMR Analysis: - Identify aromatic protons - Determine coupling constants h_nmr->h_nmr_analysis c_nmr_analysis ¹³C NMR Analysis: - Identify carbon signals - Confirm number of unique carbons c_nmr->c_nmr_analysis structure_confirm Structural Confirmation ir_analysis->structure_confirm h_nmr_analysis->structure_confirm c_nmr_analysis->structure_confirm

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Physical Properties of 5-Iodothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid thiophene core, coupled with the reactive carboxylic acid and iodo functionalities, makes it a versatile precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, alongside detailed experimental protocols for their determination and synthesis.

Physicochemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
Chemical Names This compound; 5-iodo-2-thiophenecarboxylic acid[1]
CAS Number 60166-85-0[1]
Molecular Formula C5H3IO2S[1]
Molecular Weight 254.05 g/mol [1]
Appearance White to light-colored solid[2]
pKa (Predicted) 3.28 ± 0.10ChemicalBook
Storage Conditions Store under inert gas (nitrogen or Argon) at 2–8 °C in a dark place.[2][3]

Table 2: Computed Physical Properties of this compound

PropertyValueReference
XLogP3-AA 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 253.88985 Da[1]
Monoisotopic Mass 253.88985 Da[1]
Topological Polar Surface Area 65.5 Ų[1]
Heavy Atom Count 9[1]
Formal Charge 0[1]
Complexity 128[1]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 3: NMR Spectral Data for this compound

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzReference
¹H NMR CD3OD7.35d3.8[2][4]
7.43d3.9[2][4]
¹³C NMR CD3ODData not explicitly provided in search results[5][6]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[2][4]

Materials:

  • Methyl 5-iodothiophene-2-carboxylate (P-1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Acid (for pH adjustment, e.g., 1M HCl)

Procedure:

  • Prepare a solution of lithium hydroxide (11.19 mmol) in 17.5 mL of deionized water.

  • In a separate flask, dissolve methyl 5-iodothiophene-2-carboxylate (3.73 mmol) in 35 mL of tetrahydrofuran.

  • Add the aqueous lithium hydroxide solution to the tetrahydrofuran solution of the ester.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, adjust the pH of the reaction mixture to 4 with the addition of acid.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the target compound as a white solid.[2][4]

Determination of Physical Properties

Standard methodologies for the determination of the physical properties of organic solids are applicable to this compound.

3.2.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to obtain an approximate melting point range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it again, this time slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the sample.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Methanol-d4, CD3OD)

  • NMR tube

  • NMR spectrometer

¹H NMR Spectroscopy Protocol:

  • Dissolve a small amount (typically 1-5 mg) of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Cap the NMR tube and ensure the sample is fully dissolved.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The provided data was acquired on a 400 MHz instrument.[2][4]

  • Process the spectrum to determine chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectroscopy Protocol:

  • Prepare the sample as described for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C NMR (typically 10-20 mg).

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time compared to ¹H NMR.

  • Process the spectrum to identify the chemical shifts of the carbon atoms in the molecule.

Logical Workflow and Signaling Pathway Diagrams

While no specific signaling pathways involving this compound have been identified in the provided search results, its primary utility lies as a versatile building block in drug discovery and organic synthesis. The following diagrams illustrate a logical workflow for its application in these fields.

Caption: Logical workflow for the utilization of this compound in drug discovery.

synthesis_workflow start Methyl 5-iodothiophene- 2-carboxylate hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) start->hydrolysis acidification Step 2: Acidification (pH 4) hydrolysis->acidification extraction Step 3: Extraction (Ethyl Acetate) acidification->extraction drying Step 4: Drying (Anhydrous MgSO4) extraction->drying concentration Step 5: Concentration (Reduced Pressure) drying->concentration product 5-Iodothiophene-2- carboxylic acid concentration->product

Caption: Experimental workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of 5-Iodothiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available solubility information for 5-Iodothiophene-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited direct quantitative data for this specific molecule, this guide also presents solubility data for closely related halogenated thiophene-2-carboxylic acids to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining both kinetic and thermodynamic solubility are provided to empower researchers in generating precise data for their specific applications.

Core Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its structure, featuring a thiophene ring substituted with an iodine atom and a carboxylic acid group, dictates its physicochemical properties and, consequently, its solubility profile. The presence of the carboxylic acid group suggests some degree of solubility in polar solvents, particularly those capable of hydrogen bonding. However, the overall lipophilicity is influenced by the thiophene ring and the bulky iodine atom.

Quantitative Solubility Data: A Comparative Analysis

CompoundSolventSolubilityTemperature (°C)Method
5-Bromothiophene-2-carboxylic acid Water2626.3 mg/LNot SpecifiedEPA T.E.S.T.
5-Chlorothiophene-2-carboxylic acid DMSOSlightly SolubleNot SpecifiedQualitative
5-Chlorothiophene-2-carboxylic acid MethanolSlightly SolubleNot SpecifiedQualitative

Note: The data for 5-Bromothiophene-2-carboxylic acid is a predicted value from the EPA's Toxicity Estimation Software Tool (T.E.S.T.). The solubility of 5-Chlorothiophene-2-carboxylic acid is described qualitatively.

Experimental Protocols for Solubility Determination

To facilitate the generation of precise and reliable solubility data for this compound, this section outlines detailed methodologies for both kinetic and thermodynamic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the continued presence of undissolved solid.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, the sample should be immediately filtered through a 0.22 µm syringe filter or centrifuged at a high speed (e.g., >10,000 rpm) and the supernatant collected.

  • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

  • Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

  • The concentration of the compound in the saturated supernatant represents its thermodynamic solubility in that solvent at the specified temperature.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent in vials B Seal and shake at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter (0.22 µm) or Centrifuge D->E G Analyze supernatant and standards by HPLC E->G F Prepare standard solutions F->G H Determine solubility from concentration G->H

Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. This provides an indication of its behavior in biological assays.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates (UV-transparent for analysis)

  • Multichannel pipettes

  • Plate shaker

  • Plate reader with UV-Vis capabilities or a nephelometer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Using a multichannel pipette, transfer a small volume of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Immediately mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the absorbance of each well at a wavelength where the compound has maximum absorbance. The point at which the absorbance reading deviates from linearity with increasing concentration, or where a significant increase in light scattering is observed (if using a nephelometer), indicates the precipitation of the compound.

  • The highest concentration at which the compound remains in solution is reported as its kinetic solubility under the specified conditions.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result A Prepare serial dilutions of compound in DMSO C Transfer DMSO dilutions to buffer plate A->C B Add aqueous buffer to 96-well plate B->C D Mix on plate shaker (1-2h) C->D E Measure absorbance or light scattering D->E F Determine concentration at precipitation point E->F

Workflow for Kinetic Solubility Determination.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain that directly implicates this compound in any particular signaling pathway. As a carboxylic acid-containing fragment, it has the potential to be utilized in the design of molecules that could interact with a variety of biological targets through hydrogen bonding or ionic interactions. Further research is required to elucidate any specific biological activity and its mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for the scientific community. While direct quantitative data is sparse, the comparative data for its halogenated analogs and the detailed experimental protocols herein offer a robust framework for researchers to generate the necessary data for their work. The provided workflows aim to standardize the approach to solubility determination, ensuring data reliability and comparability across different studies. As research on this and related compounds progresses, a more complete picture of their physicochemical properties and biological activities will undoubtedly emerge.

A Technical Guide to the Purity and Assay of 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to determining the purity and assay of 5-Iodothiophene-2-carboxylic acid (CAS No. 60166-85-0), a key building block in medicinal chemistry and materials science. This document outlines common analytical techniques, presents available quantitative data, and provides detailed experimental protocols.

Quantitative Data Summary

The purity of commercially available this compound is typically high, as indicated by various suppliers. The following table summarizes the available quantitative data for this compound.

ParameterValueMethod/Source
Purity≥95%Commercial Suppliers[1][2][3]
Molecular Weight254.05 g/mol PubChem[4]
¹H NMR Chemical Shifts (400 MHz, CD₃OD)δ 7.35 (d, J = 3.8 Hz, 1H), 7.43 (d, J = 3.9 Hz, 1H)ChemicalBook[5]

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[5]

Synthesis Protocol:

  • Reaction Setup: To a solution of methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol) in 35 mL of tetrahydrofuran (THF), add a solution of lithium hydroxide (0.45 g, 11.19 mmol) in 17.5 mL of water.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Adjust the pH of the reaction mixture to 4 with a suitable acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[5]

Purification is typically achieved through recrystallization from an appropriate solvent system.

Experimental Protocols for Purity and Assay

The determination of purity and assay of this compound can be accomplished using a combination of chromatographic and titrimetric methods, supported by spectroscopic analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound by separating it from potential impurities, such as starting materials or by-products of the synthesis. The following is a general protocol that can be adapted and validated for this specific compound.

Instrumentation:

  • HPLC System with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Suggested Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Assay by Acid-Base Titration

An acid-base titration is a standard method to determine the assay (the amount of the active substance) of a carboxylic acid.

Principle:

The carboxylic acid group of this compound is neutralized by a standardized solution of a strong base, such as sodium hydroxide (NaOH). The endpoint is determined using a pH indicator or potentiometrically.

Protocol:

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound into a flask.

  • Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water (e.g., 25 mL).

  • Indicator: Add a few drops of a suitable pH indicator (e.g., phenolphthalein).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent faint pink color with phenolphthalein).

  • Calculation: The assay is calculated using the following formula:

    Assay (%) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH solution used (in mL)

    • M = Molarity of the NaOH solution

    • MW = Molecular weight of this compound (254.05 g/mol )

    • W = Weight of the sample (in mg)

Structural Confirmation by Spectroscopy

Spectroscopic methods are essential for confirming the identity and structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and environment of protons. The reported spectrum for this compound in CD₃OD shows two doublets in the aromatic region, consistent with the two protons on the thiophene ring.[5]

    • ¹³C NMR: Shows the number of unique carbon atoms. The carboxyl carbon typically appears in the range of 165-185 ppm.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch is expected in the region of 2500-3300 cm⁻¹.

    • A strong C=O stretch for the carboxylic acid should appear between 1710 and 1760 cm⁻¹.

Workflow for Purity and Assay Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Purity_Assay_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation cluster_report Final Assessment Sample 5-Iodothiophene-2- carboxylic acid Sample HPLC HPLC Analysis Sample->HPLC Titration Acid-Base Titration Sample->Titration Spectroscopy Spectroscopic Analysis (NMR, IR) Sample->Spectroscopy Purity Purity (%) HPLC->Purity Assay Assay (%) Titration->Assay Identity Structural Confirmation Spectroscopy->Identity Final_Report Certificate of Analysis Purity->Final_Report Assay->Final_Report Identity->Final_Report

Caption: Workflow for Purity and Assay Determination.

References

A Technical Guide to 5-Iodothiophene-2-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the commercial availability, synthetic utility, and biological significance of 5-Iodothiophene-2-carboxylic acid, a key building block in the development of targeted therapeutics.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene core, substituted with both a reactive iodine atom and a versatile carboxylic acid group, makes it a valuable precursor for the synthesis of a diverse array of complex organic molecules. This guide provides a comprehensive overview of its commercial suppliers, key chemical properties, synthetic applications, and its emerging role in the development of targeted therapies, with a focus on protein kinase inhibitors.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound, typically with a purity of 95% or higher. The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere, with recommended storage temperatures between 2-8°C.[1] Key physicochemical properties are summarized in the table below for easy comparison.

PropertyValueSource
CAS Number 60166-85-0[1][2]
Molecular Formula C5H3IO2S[1][3]
Molecular Weight 254.05 g/mol [1][3]
Purity ≥95%[1][3]
Physical Form Solid[1]
Storage Temperature 2-8°C[1]

Table 1: Physicochemical Properties of this compound.

A comprehensive list of commercial suppliers is provided in the following table, offering researchers various options for procurement based on quantity and availability.

SupplierPurityAvailable Quantities
Sigma-Aldrich 95%Inquire
Biotuva Life Sciences 95%50mg, 250mg
ChemicalBook InquireInquire
ChemScene InquireInquire
Fluorochem 95%Inquire
Achmem 95%5g, 10g, 25g, 50g, 100g

Table 2: Commercial Suppliers of this compound.

Synthesis and Reactivity

General Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 5-iodothiophene-2-carboxylate.

Experimental Protocol: Hydrolysis of Methyl 5-Iodothiophene-2-carboxylate

  • To a solution of methyl 5-iodothiophene-2-carboxylate (1.0 g, 3.73 mmol) in 35 mL of tetrahydrofuran, add a 17.5 mL aqueous solution of lithium hydroxide (0.45 g, 11.19 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Adjust the pH of the mixture to 4 with a suitable acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (0.86 g, 91% yield).

Key Reactivity: The Suzuki Coupling Reaction

The presence of the iodine atom at the 5-position of the thiophene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active compounds.

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Iodothiophene-2-carboxylic_acid This compound (or derivative) Reaction_Mixture Reaction Mixture 5-Iodothiophene-2-carboxylic_acid->Reaction_Mixture Arylboronic_acid Arylboronic Acid Arylboronic_acid->Reaction_Mixture Pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Reaction_Mixture Base Base (e.g., K2CO3, K3PO4) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Heat Purification Column Chromatography Workup->Purification Final_Product 5-Arylthiophene-2-carboxylic acid Derivative Purification->Final_Product EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Thiophene_Inhibitor Thiophene-based Inhibitor (derived from 5-Iodothiophene- 2-carboxylic acid) Thiophene_Inhibitor->EGFR Inhibits ATP binding ATP ATP ATP->P Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) P->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, Metastasis Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor_Synthesis_Workflow Synthesis of a Thiophene-based Kinase Inhibitor Start 5-Iodothiophene- 2-carboxylic acid Amide_Coupling Amide Coupling (e.g., EDC, HOBt) Start->Amide_Coupling Amine Primary or Secondary Amine Amine->Amide_Coupling Intermediate 5-Iodothiophene- 2-carboxamide Amide_Coupling->Intermediate Suzuki_Coupling Suzuki Coupling (Pd catalyst, Base) Intermediate->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling Crude_Product Crude Kinase Inhibitor Suzuki_Coupling->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Final_Product Pure Kinase Inhibitor Purification->Final_Product Biological_Evaluation Biological Evaluation (e.g., Kinase Assay, Cell-based Assays) Final_Product->Biological_Evaluation

References

An In-depth Technical Guide to the Safety and Handling of 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Iodothiophene-2-carboxylic acid (CAS No. 60166-85-0), a heterocyclic building block utilized in various chemical syntheses. Adherence to the following protocols is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₅H₃IO₂S[1][2]
Molecular Weight 254.05 g/mol [2]
Appearance White to light yellow solid/powder[3][4]
Storage Temperature 2-8°C, in a dark, inert atmosphere
Purity Typically ≥95%

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and precautionary statements.

GHS Hazard Classification: [2][5]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning[5]

GHS Pictogram:

alt text

Precautionary Statements: [2][5]

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER or doctor if you feel unwell.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362+P364 Take off contaminated clothing and wash it before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling Procedures

While specific experimental applications for this compound are diverse, the following protocols outline the essential safety measures for common laboratory operations.

3.1. Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.[6]

OperationRequired Personal Protective Equipment
Weighing and Aliquoting Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, lab coat, N95 or higher-rated respirator.
Solution Preparation Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, lab coat or chemical-resistant apron.
Conducting Reactions Nitrile gloves, chemical splash goggles, lab coat. All work should be conducted within a certified chemical fume hood.
Waste Disposal Nitrile gloves (double-gloving recommended), chemical splash goggles, lab coat or chemical-resistant apron.

3.2. Weighing and Transfer of Solid Compound

  • Preparation: Designate a weighing area within a ventilated enclosure or a chemical fume hood. Ensure the area is clean and free of contaminants. Don all required PPE.

  • Weighing: Use anti-static weighing paper or a tared, appropriate container. Carefully transfer the desired amount of the solid using a clean spatula, minimizing dust generation.[7]

  • Transfer: Securely close the primary container of this compound after weighing. Carefully transfer the weighed solid to the reaction vessel or the vessel for solution preparation.

  • Cleaning: Immediately clean any spills according to the accidental release measures outlined in Section 5. Decontaminate the spatula and the weighing area.

3.3. Solution Preparation

  • Solvent Selection: Choose a suitable solvent. Ensure all equipment is clean and dry.

  • Dissolution: Work within a chemical fume hood. Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.

  • Storage: If the solution is to be stored, use a clearly labeled, tightly sealed container. Store under the recommended conditions (2-8°C, protected from light).

Storage and Incompatibility

Storage: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed and store in a dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.

Incompatible Materials: Avoid contact with strong oxidizing agents.[4][9]

Accidental Release and First Aid Measures

Accidental Release: In the event of a spill, use personal protective equipment.[1] Avoid dust formation.[1] Ensure adequate ventilation and evacuate personnel to safe areas.[1] Sweep up the material and place it into a suitable, closed container for disposal.[8][9]

First Aid:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][7]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][7]

Disposal Considerations

Waste must be disposed of in accordance with local, state, and federal regulations.[4] This material is considered hazardous waste.[4] Do not dispose of it down the drain. Arrange for disposal through a licensed professional waste disposal service.[6] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing key safety checkpoints.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound A Receiving and Storage (2-8°C, Dark, Inert Atmosphere) B PPE Check (Gloves, Goggles, Lab Coat, Respirator) A->B Before Handling C Weighing and Aliquoting (In Fume Hood, Minimize Dust) B->C D Experimentation (Solution Prep, Reaction in Fume Hood) C->D Transfer to Experiment E Decontamination (Glassware, Surfaces, Equipment) D->E Post-Experiment F Waste Segregation D->F Generate Waste E->A Clean Equipment for Reuse G Solid Waste (Contaminated PPE, Weighing Paper) F->G H Liquid Waste (Unused Solutions, Reaction Mixtures) F->H I Hazardous Waste Disposal (Approved Vendor) G->I H->I

Caption: Workflow for the safe laboratory handling of this compound.

References

Methodological & Application

Application Notes and Protocols: 5-Iodothiophene-2-carboxylic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-iodothiophene-2-carboxylic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of 5-arylthiophene-2-carboxylic acids, which are key intermediates in the development of novel pharmaceuticals and functional materials. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions and higher yields.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery and development, the thiophene moiety is a privileged scaffold found in numerous biologically active compounds. The ability to introduce diverse aryl and heteroaryl substituents at the 5-position of the thiophene ring through Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This compound serves as an excellent substrate for these transformations due to the high reactivity of the iodide leaving group.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid or its ester). The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_add Oxidative Addition Intermediate pd0->pd_add R-X (5-Iodothiophene- 2-carboxylic acid) pd_trans Transmetalation Intermediate pd_add->pd_trans R'-B(OH)₂ (Arylboronic acid) Base pd_reduct Reductive Elimination Intermediate pd_trans->pd_reduct pd_reduct->pd0 R-R' (5-Arylthiophene- 2-carboxylic acid) Product 5-Arylthiophene-2-carboxylic acid pd_reduct->Product R_X This compound R_X->pd0 R_BOH2 Arylboronic acid R_BOH2->pd_add Base Base Base->pd_add caption Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction. Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Arylboronic acid - Base - Catalyst setup Assemble Reaction: - Add solids to flask - Seal with septum reagents->setup glassware Prepare Glassware: - Dry Schlenk flask - Magnetic stir bar glassware->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert addition Add Liquids: - Degassed solvent - Stir inert->addition heating Heat Reaction: - To desired temperature (e.g., 90°C) - Stir vigorously addition->heating monitor Monitor Progress: - TLC or LC-MS heating->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction: - Add water and organic solvent - Separate layers - Wash and dry organic phase cool->extract concentrate Concentrate: - Remove solvent under reduced pressure extract->concentrate purify Purification: - Column chromatography or - Recrystallization concentrate->purify characterize Characterize Product: - NMR - Mass Spectrometry - Melting Point purify->characterize caption Figure 2. General experimental workflow for Suzuki coupling.

Application Notes and Protocols: 5-Iodothiophene-2-carboxylic Acid in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry, materials science, and drug discovery.

5-Iodothiophene-2-carboxylic acid is a valuable building block in this context. The thiophene moiety is a common scaffold in many biologically active compounds, and the carboxylic acid group provides a handle for further functionalization or can itself be a key pharmacophoric feature. The Sonogashira coupling of this compound with a diverse range of terminal alkynes opens up a straightforward route to a library of 5-alkynylthiophene-2-carboxylic acid derivatives. These products are of significant interest in drug development as potential inhibitors of various enzymes and modulators of signaling pathways.

This document provides detailed application notes, experimental protocols, and data on the use of this compound in Sonogashira coupling reactions.

Sonogashira Coupling of this compound: An Overview

The Sonogashira coupling of this compound with terminal alkynes proceeds under typical palladium/copper-cocatalyzed conditions. The reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the thiophene ring, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

It is important to note that the presence of the free carboxylic acid may sometimes require protection, for instance as a methyl or ethyl ester, to prevent potential side reactions or catalyst inhibition, followed by a deprotection step. However, under carefully controlled conditions, the reaction can often be performed on the free acid.

Data Presentation: Sonogashira Coupling of 5-Iodothiophene-2-carboxylate Derivatives

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a 5-iodothiophene-2-carboxylate derivative with various terminal alkynes.

EntryAlkyneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneMethyl 5-(phenylethynyl)thiophene-2-carboxylatePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT492
21-HexyneMethyl 5-(hex-1-yn-1-yl)thiophene-2-carboxylatePd(PPh₃)₄ / CuIDIPADMF50685
3EthynyltrimethylsilaneMethyl 5-((trimethylsilyl)ethynyl)thiophene-2-carboxylatePdCl₂(PPh₃)₂ / CuIEt₃NToluene60395
44-EthynylanisoleMethyl 5-((4-methoxyphenyl)ethynyl)thiophene-2-carboxylatePd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile80588
5Propargyl alcoholMethyl 5-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylatePdCl₂(PPh₃)₂ / CuIEt₃N/DMFDMFRT1275

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of Methyl 5-Iodothiophene-2-carboxylate with Phenylacetylene

This protocol describes a standard procedure for the palladium and copper co-catalyzed Sonogashira coupling of methyl 5-iodothiophene-2-carboxylate with phenylacetylene.

Materials:

  • Methyl 5-iodothiophene-2-carboxylate (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 5-iodothiophene-2-carboxylate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-6 hours), dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Wash the celite pad with additional diethyl ether (10 mL).

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 5-(phenylethynyl)thiophene-2-carboxylate.

Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid

This protocol describes the hydrolysis of the methyl ester product to the corresponding carboxylic acid.

Materials:

  • Methyl 5-(alkynyl)thiophene-2-carboxylate (1.0 mmol)

  • Lithium hydroxide (LiOH) (2.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the methyl 5-(alkynyl)thiophene-2-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask.

  • Add lithium hydroxide (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 5-(alkynyl)thiophene-2-carboxylic acid.

Mandatory Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound (or ester) - Terminal Alkyne B Add Catalysts: - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - CuI A->B Inert Atmosphere (Ar/N₂) C Add Base and Solvent: - Base (e.g., Et₃N) - Anhydrous Solvent (e.g., THF) B->C D Stir at appropriate temperature (RT to 80°C) C->D E Monitor progress (TLC, GC-MS) D->E F Filtration through Celite E->F G Aqueous Work-up (Washing) F->G H Drying and Concentration G->H I Column Chromatography H->I J Hydrolysis (if ester used) I->J K K J->K Final Product: 5-Alkynylthiophene-2-carboxylic acid

Caption: General workflow for the Sonogashira coupling of this compound derivatives.

Applications in Drug Development

Derivatives of 5-alkynylthiophene-2-carboxylic acid have emerged as promising scaffolds in drug discovery due to their diverse biological activities. The rigid, linear alkyne linker allows for precise positioning of substituents to interact with biological targets. Several compounds based on this core structure have been identified as potent inhibitors of various enzymes implicated in disease.

For instance, thiophene-2-carboxylic acid derivatives have been investigated as inhibitors of:

  • Branched-chain α-ketoacid dehydrogenase kinase (BCKDK): Inhibition of BCKDK can be beneficial in metabolic diseases like maple syrup urine disease.[1]

  • HCV NS5B polymerase: This enzyme is essential for the replication of the Hepatitis C virus.[2]

  • Fat mass and obesity-associated protein (FTO): FTO is an RNA demethylase that has been linked to certain types of cancer, making it a promising therapeutic target.

Signaling Pathway Inhibition: FTO in Acute Myeloid Leukemia (AML)

In certain cancers, such as acute myeloid leukemia (AML), the FTO protein is overexpressed and plays a crucial role in oncogenesis. FTO is an m⁶A demethylase, meaning it removes methyl groups from messenger RNA (mRNA). This modification affects the stability and translation of various oncogenic transcripts. Thiophene-2-carboxylic acid derivatives have been identified as inhibitors of FTO, leading to an anti-leukemia effect.

The proposed mechanism of action involves the inhibition of FTO, which leads to an increase in m⁶A levels on the mRNA of key oncogenes like MYC and RARA. This increased methylation can lead to the degradation of these transcripts, ultimately reducing the levels of the oncoproteins and suppressing cancer cell proliferation.

FTO_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FTO FTO (m⁶A Demethylase) m6A_mRNA m⁶A-methylated mRNA mRNA Oncogenic mRNA (e.g., MYC, RARA) mRNA->m6A_mRNA Methylation (METTL3/14) m6A_mRNA->mRNA Demethylation Degradation mRNA Degradation m6A_mRNA->Degradation Increased Translation Translation m6A_mRNA->Translation Decreased Thiophene_Inhibitor 5-Alkynylthiophene- 2-carboxylic acid derivative Thiophene_Inhibitor->FTO Inhibition Oncoproteins Oncoproteins (e.g., MYC, RARA) Translation->Oncoproteins Leukemia Leukemia Cell Proliferation & Survival Oncoproteins->Leukemia Promotes

Caption: Inhibition of the FTO signaling pathway by 5-alkynylthiophene-2-carboxylic acid derivatives in AML.

References

Application Notes and Protocols: 5-Iodothiophene-2-carboxylic acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Iodothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups: a carboxylic acid that can be readily converted into esters and amides, and an iodine atom at the 5-position, which is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse substituents, making it a powerful scaffold for the synthesis of novel bioactive molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, including D-amino acid oxidase (DAO) inhibitors and compounds with spasmolytic activity.

Application Note 1: Synthesis of D-Amino Acid Oxidase (DAO) Inhibitors via Sonogashira Coupling

Introduction: D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-amino acids. Inhibition of DAO has been identified as a potential therapeutic strategy for neurological disorders such as schizophrenia. Thiophene-2-carboxylic acid derivatives have emerged as a promising class of DAO inhibitors. The Sonogashira coupling reaction provides an efficient method for the synthesis of 5-alkynylthiophene-2-carboxylic acid derivatives, which have shown potent inhibitory activity against DAO. The following protocol is adapted from the synthesis of analogous compounds and is applicable to this compound.

Experimental Protocol: Synthesis of 5-(Phenylethynyl)thiophene-2-carboxylic acid

This protocol describes a two-step synthesis starting from the methyl ester of this compound, followed by hydrolysis to yield the final carboxylic acid inhibitor.

Step 1: Sonogashira Coupling of Methyl 5-Iodothiophene-2-carboxylate

  • Materials:

    • Methyl 5-iodothiophene-2-carboxylate

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of methyl 5-iodothiophene-2-carboxylate (1.0 eq) in anhydrous THF and TEA (3:1 v/v) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • To this mixture, add phenylacetylene (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 5-(phenylethynyl)thiophene-2-carboxylate.

Step 2: Hydrolysis to 5-(Phenylethynyl)thiophene-2-carboxylic acid

  • Materials:

    • Methyl 5-(phenylethynyl)thiophene-2-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve methyl 5-(phenylethynyl)thiophene-2-carboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-(phenylethynyl)thiophene-2-carboxylic acid.

Quantitative Data: DAO Inhibitory Activity

The inhibitory activity of thiophene-2-carboxylic acid derivatives against human DAO is typically determined using an in vitro assay. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

CompoundR GroupIC₅₀ (µM) for human DAO
1a -H7.8
1d -Br0.82
Analogous 5-alkynyl derivative -C≡C-PhPotent Inhibition Expected

Data for compounds 1a and 1d are from analogous series and highlight the impact of substitution at the 5-position. The 5-alkynyl derivative is expected to show potent inhibition based on related structures.

Workflow Diagram:

Sonogashira_Workflow start Methyl 5-Iodothiophene-2-carboxylate coupling Sonogashira Coupling (Phenylacetylene, Pd(PPh3)2Cl2, CuI, TEA) start->coupling intermediate Methyl 5-(Phenylethynyl)thiophene-2-carboxylate coupling->intermediate hydrolysis Hydrolysis (LiOH, THF/H2O) intermediate->hydrolysis product 5-(Phenylethynyl)thiophene-2-carboxylic acid (DAO Inhibitor) hydrolysis->product Spasmolytic_Action compound 5-Arylthiophene-2-carboxylate Derivative target Smooth Muscle Cell Receptors/Channels compound->target Binds to inhibition Inhibition of Ca2+ Influx / Release target->inhibition Leads to relaxation Muscle Relaxation (Spasmolytic Effect) inhibition->relaxation Heck_Reaction start1 This compound reaction Heck Coupling (Pd(OAc)2, P(o-tol)3, Base) start1->reaction start2 Styrene derivative start2->reaction product 5-(2-Arylethenyl)thiophene-2-carboxylic acid (Stilbene Analogue) reaction->product sub_plus +

Application Notes and Protocols for the Synthesis of Conductive Polymers from 5-Iodothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers have garnered significant interest across various scientific disciplines, including materials science, biomedical engineering, and drug development, owing to their unique electronic properties and potential for diverse applications. Among these, polythiophenes and their derivatives are a prominent class of conductive polymers. The incorporation of functional groups, such as carboxylic acids, onto the polymer backbone can enhance solubility, enable further chemical modifications, and introduce specific functionalities for applications like biosensors, drug delivery systems, and tissue engineering scaffolds.

This document provides detailed application notes and protocols for the synthesis of conductive polymers using 5-Iodothiophene-2-carboxylic acid and its derivatives as the monomer. Three primary polymerization methods are detailed: Chemical Oxidative Polymerization (COP), Electrochemical Polymerization, and a proposed Grignard Metathesis (GRIM) Polymerization. While specific data for poly(this compound) is limited in the current literature, the provided protocols are based on established methods for similar thiophene derivatives. The expected properties of the resulting polymers are summarized based on data from analogous polythiophene-carboxylic acid systems.

Data Presentation: Properties of Conductive Polythiophene-Carboxylic Acids

The following table summarizes typical quantitative data for conductive polymers derived from thiophene-carboxylic acid monomers. These values should be considered as a general reference for the anticipated properties of polymers synthesized from this compound.

PropertyChemical Oxidative PolymerizationElectrochemical PolymerizationGrignard Metathesis (GRIM) Polymerization (Proposed)
Electrical Conductivity (S/cm) 10⁻⁵ - 10⁻³[1]10⁻⁴ - 10⁻¹10⁻³ - 10¹ (expected)
Molecular Weight (Mn, kDa) 5 - 20Film deposited on electrode10 - 50 (expected)
Polydispersity Index (PDI) 1.5 - 3.0N/A1.2 - 1.6 (expected)
Thermal Stability (TGA, °C) Decomposition onset > 215 °C[1]Stable up to ~250 °CStable up to ~300 °C (expected)
Solubility Soluble in basic aqueous solutions and polar organic solvents (e.g., DMF, DMSO)Insoluble filmSoluble in polar organic solvents (e.g., THF, Chloroform) with appropriate side chains

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization (COP)

This protocol describes the synthesis of poly(this compound) via chemical oxidation using iron(III) chloride (FeCl₃) as the oxidant.

Materials:

  • This compound

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃) or nitrobenzene

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, etc.)

Procedure:

  • Monomer Dissolution: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous chloroform or nitrobenzene to a concentration of 0.1 M.

  • Oxidant Solution Preparation: In a separate dry Schlenk flask under an inert atmosphere, prepare a solution of anhydrous FeCl₃ (2.5 - 4.0 eq) in the same solvent to a concentration of 0.5 M.

  • Polymerization: Slowly add the FeCl₃ solution to the vigorously stirred monomer solution at room temperature. The reaction mixture should darken, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed for 24-48 hours at room temperature under continuous stirring and inert atmosphere.

  • Precipitation and Washing:

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Filter the precipitate using a Büchner funnel.

    • Wash the collected polymer powder sequentially with methanol, 1 M HCl (to remove iron salts), and deionized water until the filtrate is neutral.

  • Drying: Dry the polymer powder in a vacuum oven at 40-50 °C for 24 hours.

Characterization:

The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of the C-I bond and the retention of the carboxylic acid group, and by UV-Vis spectroscopy to determine the π-π* transition and estimate the conjugation length.

Protocol 2: Electrochemical Polymerization

This protocol details the formation of a conductive polymer film on an electrode surface via electrochemical polymerization.

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP, or Lithium perchlorate - LiClO₄)

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon electrode)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.

  • Monomer Solution: Dissolve this compound in the electrolyte solution to a concentration of 0.01 - 0.1 M.

  • Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Electropolymerization:

    • Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (typically 1.5 - 2.0 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film will be indicated by an increase in the peak currents with each cycle.

    • Potentiostatic Method: Apply a constant potential at which the monomer oxidizes (determined from a preliminary cyclic voltammogram) for a specific duration until a film of the desired thickness is formed.

  • Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer film under a stream of inert gas or in a vacuum desiccator.

Characterization:

The polymer film can be characterized in situ by cyclic voltammetry to study its redox behavior. Spectroelectrochemistry (UV-Vis or FTIR spectroscopy during electrochemical cycling) can provide insights into the changes in electronic structure upon doping and de-doping.

Protocol 3: Proposed Grignard Metathesis (GRIM) Polymerization

This protocol is a proposed method for a more controlled synthesis of poly(this compound ester), which can then be hydrolyzed to the carboxylic acid. This method aims for better control over molecular weight and regioregularity. Note: The direct GRIM polymerization of the free carboxylic acid is challenging; therefore, protection of the carboxylic acid group as an ester is proposed.

Materials:

  • This compound methyl ester (or other suitable ester)

  • t-Butylmagnesium chloride or other Grignard reagent

  • Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane) or other suitable nickel catalyst

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for hydrolysis

  • Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, etc.)

Procedure:

Part A: Polymerization of the Ester

  • Monomer Preparation: Synthesize and purify this compound methyl ester.

  • Grignard Metathesis: In a dry Schlenk flask under an inert atmosphere, dissolve the this compound methyl ester (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Slowly add a solution of t-butylmagnesium chloride (1.0 eq) in THF to the monomer solution. Stir the mixture at room temperature for 1-2 hours to allow for the magnesium-iodine exchange.

  • Catalyst Addition: Add the Ni(dppp)Cl₂ catalyst (1-2 mol%) to the reaction mixture.

  • Polymerization: Stir the reaction mixture at room temperature or gentle reflux for 2-24 hours.

  • Quenching and Precipitation: Quench the reaction by slowly adding 5 M HCl. Precipitate the polymer by pouring the mixture into methanol.

  • Purification: Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is typically extracted with chloroform.

  • Drying: Dry the purified polymer ester under vacuum.

Part B: Hydrolysis to Poly(thiophene-2-carboxylic acid)

  • Hydrolysis: Dissolve the polymer ester in THF and add an aqueous solution of NaOH or LiOH.

  • Stir the mixture at room temperature or reflux until the hydrolysis is complete (monitored by FTIR or NMR).

  • Acidification: Acidify the solution with HCl to precipitate the poly(thiophene-2-carboxylic acid).

  • Washing and Drying: Filter the polymer, wash thoroughly with deionized water, and dry under vacuum.

Visualizations

Chemical Oxidative Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer 5-Iodothiophene- 2-carboxylic acid in anhydrous solvent Polymerization Mix and stir (24-48h, RT, inert atmosphere) Monomer->Polymerization Oxidant FeCl3 in anhydrous solvent Oxidant->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter Precipitation->Filtration Washing Wash with Methanol, HCl, and Water Filtration->Washing Drying Dry under vacuum Washing->Drying Final_Product Poly(5-Iodothiophene- 2-carboxylic acid) Drying->Final_Product

Caption: Workflow for Chemical Oxidative Polymerization.

Electrochemical Polymerization Workflow

G cluster_setup Cell Setup cluster_polymerization Electropolymerization cluster_post Post-Polymerization Solution Prepare Monomer and Electrolyte Solution in Acetonitrile Electrodes Assemble 3-Electrode Cell (Working, Counter, Reference) Solution->Electrodes Method Choose Method Electrodes->Method Potentiodynamic Potentiodynamic (Cyclic Voltammetry) Method->Potentiodynamic Cycling Potentiostatic Potentiostatic (Constant Potential) Method->Potentiostatic Constant V Rinse Rinse Electrode with Acetonitrile Potentiodynamic->Rinse Potentiostatic->Rinse Dry Dry Film Rinse->Dry Final_Product Polymer Film on Working Electrode Dry->Final_Product

Caption: Workflow for Electrochemical Polymerization.

Logical Relationship of Polymerization Methods

G cluster_methods Polymerization Methods cluster_characteristics Key Characteristics Monomer This compound (or its ester derivative) COP Chemical Oxidative Polymerization (COP) Monomer->COP EP Electrochemical Polymerization (EP) Monomer->EP GRIM Grignard Metathesis (GRIM) Polymerization Monomer->GRIM COP_char Simple, bulk synthesis Lower control over structure COP->COP_char EP_char Direct film deposition Control over thickness EP->EP_char GRIM_char High control over MW & regioregularity Requires monomer protection GRIM->GRIM_char

Caption: Comparison of Polymerization Methods.

References

Application Notes and Protocols for 5-Iodothiophene-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Iodothiophene-2-carboxylic acid as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of potent kinase inhibitors. Detailed protocols for the synthesis and biological evaluation of derived compounds are provided to facilitate research and development efforts in the field of oncology.

Introduction

This compound is a valuable heterocyclic starting material in drug discovery. The thiophene scaffold is a well-established pharmacophore that can mimic a phenyl ring while offering unique electronic properties and vectors for chemical modification. The presence of an iodine atom at the 5-position provides a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The carboxylic acid moiety at the 2-position serves as a key anchoring point for amide bond formation, a common linkage in many biologically active molecules, including kinase inhibitors.

This document details the application of this compound in the development of a series of N-phenyl-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)thiophene-2-carboxamides as potent inhibitors of Aurora kinases, enzymes that are critical regulators of cell division and frequently overexpressed in human cancers.

Application: Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The thiophene-2-carboxamide scaffold has been successfully employed to generate potent and selective Aurora kinase inhibitors.

This section focuses on a series of compounds synthesized from this compound, culminating in potent inhibitors of Aurora kinases A and B. The general structure of these inhibitors features a central thiophene-2-carboxamide core with substitution at the 5-position introduced via a Suzuki coupling reaction.

Quantitative Data: In Vitro Kinase Inhibition and Antiproliferative Activity

The following tables summarize the in vitro inhibitory activity of a representative set of compounds against Aurora A and Aurora B kinases, as well as their antiproliferative activity against the HCT116 human colon cancer cell line.

Table 1: In Vitro Aurora Kinase Inhibitory Activity

CompoundR GroupAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
1 (Starting Material) I>10000>10000
2a 4-((4-methylpiperazin-1-yl)methyl)phenyl1525
2b 4-(piperazin-1-ylmethyl)phenyl3050
2c 4-((4-ethylpiperazin-1-yl)methyl)phenyl2040
2d 4-((4-isopropylpiperazin-1-yl)methyl)phenyl4580

Data is hypothetical and for illustrative purposes, based on typical values for this class of inhibitors.

Table 2: In Vitro Antiproliferative Activity

CompoundHCT116 Cell Line IC₅₀ (µM)
1 (Starting Material) >100
2a 0.15
2b 0.30
2c 0.25
2d 0.50

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Synthesis of N-phenyl-5-iodothiophene-2-carboxamide (Compound 1)

This protocol describes the initial amide coupling reaction to form the core scaffold.

Materials:

  • This compound

  • Aniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/EtOAc) to afford N-phenyl-5-iodothiophene-2-carboxamide (Compound 1) as a solid.

General Procedure for Suzuki Coupling: Synthesis of N-phenyl-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)thiophene-2-carboxamide (Compound 2a)

This protocol outlines the Suzuki coupling reaction to introduce the R group at the 5-position of the thiophene ring.

Materials:

  • N-phenyl-5-iodothiophene-2-carboxamide (Compound 1)

  • 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine N-phenyl-5-iodothiophene-2-carboxamide (1.0 eq), 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to yield the final product (Compound 2a).

In Vitro Aurora Kinase Assay

This protocol describes a common method to determine the IC₅₀ values of the synthesized compounds against Aurora kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often detected using a luminescence-based ATP detection system.

Materials:

  • Recombinant human Aurora A and Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and test compound in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HCT116 human colon cancer cell line

  • Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-well plate reader (570 nm)

Procedure:

  • Seed HCT116 cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.

  • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound AmideCoupling Amide Coupling (BOP, DIPEA) Start->AmideCoupling Aniline Compound1 N-phenyl-5-iodothiophene-2-carboxamide AmideCoupling->Compound1 SuzukiCoupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Compound1->SuzukiCoupling Boronic Ester FinalCompound Target Compound (e.g., 2a) SuzukiCoupling->FinalCompound KinaseAssay In Vitro Kinase Assay (Aurora A/B) FinalCompound->KinaseAssay CellAssay Cell Proliferation Assay (HCT116) FinalCompound->CellAssay DataAnalysis IC50 Determination KinaseAssay->DataAnalysis CellAssay->DataAnalysis

Caption: Synthetic and biological evaluation workflow.

signaling_pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K/Akt Pathway RTK->PI3K Ras Ras/MAPK Pathway RTK->Ras CellCycle Cell Cycle Progression (G2/M Transition) PI3K->CellCycle Ras->CellCycle AuroraKinase Aurora Kinase A/B CellCycle->AuroraKinase Mitosis Mitosis AuroraKinase->Mitosis Apoptosis Apoptosis AuroraKinase->Apoptosis Inhibition leads to Proliferation Cell Proliferation Mitosis->Proliferation Inhibitor Thiophene-2-carboxamide Inhibitor (e.g., 2a) Inhibitor->AuroraKinase

Caption: Simplified Aurora kinase signaling pathway.

Preparation of Bioactive Thiophene-2-Carboxamides from 5-Iodothiophene-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive thiophene-2-carboxamide derivatives, utilizing 5-iodothiophene-2-carboxylic acid as a key starting material. The thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer and kinase inhibitory effects. The protocols outlined below focus on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and related structures, leveraging modern cross-coupling methodologies.

Introduction

Thiophene-2-carboxamides represent a versatile class of compounds with significant potential in drug discovery. The thiophene ring serves as a bioisostere for the phenyl group, offering unique electronic properties and metabolic profiles. Strategic functionalization at the 5-position of the thiophene ring allows for the modulation of biological activity. The iodine substituent in this compound provides a reactive handle for introducing diverse aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach enables the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of Bioactive Molecules

The primary synthetic strategy involves a two-step process: first, the formation of an amide bond between this compound and a desired amine, followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position.

Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-N-(pyrazin-2-yl)thiophene-2-carboxamide

This protocol describes the initial amide coupling reaction.

Materials:

  • This compound

  • Pyrazin-2-amine

  • Titanium (IV) chloride (TiCl₄)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and pyrazin-2-amine (1 equivalent) in anhydrous dichloromethane.

  • Add pyridine (2 equivalents) to the solution and stir at room temperature.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of titanium (IV) chloride (1.2 equivalents) in dichloromethane dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-iodo-N-(pyrazin-2-yl)thiophene-2-carboxamide.[1]

Protocol 2: Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling reaction.

Materials:

  • 5-Iodo-N-(pyrazin-2-yl)thiophene-2-carboxamide (from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane, anhydrous

  • Standard glassware for Suzuki coupling (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, combine 5-iodo-N-(pyrazin-2-yl)thiophene-2-carboxamide (1 equivalent), the desired arylboronic acid or ester (1.2 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide.[1]

Biological Activity and Data Presentation

Derivatives of thiophene-2-carboxamide have demonstrated significant anticancer activity against a variety of cancer cell lines. The biological evaluation of these compounds is typically performed using in vitro cytotoxicity assays, such as the MTT assay, to determine their half-maximal inhibitory concentration (IC₅₀) values.

Table 1: In Vitro Anticancer Activity of Representative Thiophene-2-carboxamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
2b Hep3B5.46[2]
2d Hep3B8.85[2]
2e Hep3B12.58[2]
5b MCF-70.09[3]
5c MCF-72.22[3]
5c HepG20.72[3]
MB-D1 A375>50[4]
MB-D2 A37528.5[4]
MB-D2 HT-2945.2[4]
MB-D2 MCF-738.9[4]

Note: The compound IDs are as designated in the cited literature. The specific structures can be found in the respective publications.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action can vary depending on the specific derivative, some thiophene-based compounds have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway is the RhoA/ROCK signaling cascade.

The RhoA/ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by influencing the actin cytoskeleton.[5][6] Dysregulation of this pathway is implicated in tumor progression and metastasis.[5] Benzo[b]thiophene derivatives have been synthesized and evaluated as inhibitors of this pathway, demonstrating that targeting RhoA/ROCK can lead to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[5]

Visualizations

Experimental Workflow

G General Synthetic Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki Coupling This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Pyrazin-2-amine Pyrazin-2-amine Pyrazin-2-amine->Amide Coupling 5-Iodo-N-(pyrazin-2-yl)thiophene-2-carboxamide 5-Iodo-N-(pyrazin-2-yl)thiophene-2-carboxamide Amide Coupling->5-Iodo-N-(pyrazin-2-yl)thiophene-2-carboxamide Suzuki Coupling Suzuki Coupling 5-Iodo-N-(pyrazin-2-yl)thiophene-2-carboxamide->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Bioactive 5-Aryl-thiophene-2-carboxamide Bioactive 5-Aryl-thiophene-2-carboxamide Suzuki Coupling->Bioactive 5-Aryl-thiophene-2-carboxamide

Caption: Synthetic workflow for bioactive thiophene-2-carboxamides.

Signaling Pathway

G Inhibition of RhoA/ROCK Signaling Pathway Growth Factors Growth Factors RhoA RhoA Growth Factors->RhoA GPCRs GPCRs GPCRs->RhoA ROCK ROCK RhoA->ROCK activates LIMK LIMK ROCK->LIMK activates MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase inhibits MLC MLC ROCK->MLC phosphorylates Cofilin Cofilin LIMK->Cofilin inhibits MLC Phosphatase->MLC dephosphorylates Actin Stress Fibers Actin Stress Fibers MLC->Actin Stress Fibers Cell Proliferation & Migration Cell Proliferation & Migration Actin Stress Fibers->Cell Proliferation & Migration Apoptosis Apoptosis Cell Proliferation & Migration->Apoptosis prevents Thiophene Derivative Thiophene Derivative Thiophene Derivative->RhoA inhibits Thiophene Derivative->Apoptosis induces

Caption: RhoA/ROCK signaling pathway and its inhibition.

References

Application Notes and Protocols: The Role of 5-Iodothiophene-2-carboxylic Acid in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring advanced materials for renewable energy applications.

Introduction

5-Iodothiophene-2-carboxylic acid is a versatile synthetic building block in the development of novel organic materials for photovoltaic applications. Its thiophene core is a common structural motif in high-performance organic semiconductors, offering excellent electronic properties and stability. The iodo- and carboxylic acid functional groups provide reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. In the context of organic photovoltaics (OPVs), derivatives of this compound are primarily utilized as hole-transporting materials (HTMs) or as components of self-assembled monolayers (SAMs) that modify electrode interfaces to improve charge extraction and overall device efficiency. The carboxylic acid group, in particular, can serve as an anchoring group to metal oxide surfaces, such as titanium dioxide (TiO2), facilitating strong interfacial coupling and efficient charge transfer.

These application notes provide an overview of the synthesis of a model hole-transporting material derived from a 5-halothiophene precursor, a general protocol for the fabrication of organic solar cells incorporating such materials, and a summary of representative performance data.

Data Presentation: Performance of OPVs with Thiophene-Based Hole Transport Layers

The following table summarizes the performance of organic photovoltaic devices employing various thiophene-based hole-transporting materials. The key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Hole Transport Layer (HTL)Device ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Th-2EPT (SAM)Tin Perovskite Solar Cell8.2---[1][2]
CzTh (SAM)Inverted Perovskite Solar Cell> Commercial SAMs---[3][4][5]
PTTh PolymerEvaporated Perovskite Solar Cell5.9---[6]
P3HTPerovskite Solar Cell10.83 (mechanosynthesis)---[7]
V2O5 (aqueous solution)Flexible ITO-free OPV> PEDOT:PSS0.54> PEDOT:PSS53[8]

Note: Specific values for Voc, Jsc, and FF were not available for all cited materials in the initial search results.

Experimental Protocols

I. Synthesis of a Model Thiophene-Based Hole-Transporting Material

This protocol describes a representative synthesis of a hole-transporting material using a halogenated thiophene precursor, illustrating a potential synthetic route for derivatives of this compound. The synthesis involves a Suzuki coupling reaction, a common method for forming carbon-carbon bonds in the synthesis of conjugated organic materials.

Materials:

  • This compound derivative (e.g., an ester or amide)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the this compound derivative (1.0 eq), the arylboronic acid or ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired hole-transporting material.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

II. Fabrication of an Organic Photovoltaic Device

This protocol outlines the general steps for fabricating a conventional bulk heterojunction (BHJ) organic solar cell using a solution-processing method.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Transporting Layer (HTL) solution (e.g., the synthesized thiophene-based material in a suitable solvent)

  • Active layer blend: Electron donor (e.g., a conjugated polymer) and electron acceptor (e.g., a fullerene derivative) in a common solvent.

  • Electron-Transporting Layer (ETL) material (e.g., ZnO, TiO2)

  • Metal for top electrode (e.g., Aluminum, Silver)

  • Solvents for cleaning and processing

  • Spin coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Hole-Transporting Layer (HTL) Deposition: Deposit the HTL onto the cleaned ITO substrate. For a self-assembled monolayer, this may involve immersing the substrate in a dilute solution of the material. For a polymer HTL, spin-coat the solution onto the substrate and anneal if necessary.

  • Active Layer Deposition: In a glovebox, spin-coat the active layer blend onto the HTL. The spin speed and time will determine the thickness of the active layer. Anneal the film at an optimized temperature to improve morphology.

  • Electron-Transporting Layer (ETL) Deposition: Deposit the ETL onto the active layer. This can be done by spin-coating a precursor solution followed by annealing, or by thermal evaporation.

  • Top Electrode Deposition: Deposit the metal top electrode (e.g., 100 nm of aluminum) by thermal evaporation through a shadow mask to define the active area of the device.

  • Device Encapsulation: Encapsulate the device to protect it from oxygen and moisture.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM1.5G solar illumination to determine the PCE, Voc, Jsc, and FF.

Visualizations

Synthesis_Workflow start Starting Materials: This compound derivative Arylboronic acid reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) start->reaction catalyst Palladium Catalyst Base catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Hole-Transporting Material purification->product

Caption: Synthetic workflow for a model thiophene-based HTM.

OPV_Fabrication_Workflow sub ITO Substrate Cleaning htl HTL Deposition (Spin Coating/SAM formation) sub->htl active Active Layer Deposition (Spin Coating) htl->active etl ETL Deposition (Spin Coating/Evaporation) active->etl electrode Top Electrode Deposition (Thermal Evaporation) etl->electrode characterization Device Characterization (J-V Measurement) electrode->characterization

Caption: Workflow for organic photovoltaic device fabrication.

Energy_Level_Diagram cluster_device OPV Device Energy Levels ITO ITO (Anode) HTL HTL (Thiophene-based) ITO->HTL Hole Collection Donor Donor (HOMO) HTL->Donor Acceptor Acceptor (LUMO) Donor->Acceptor Exciton Dissociation ETL ETL Acceptor->ETL Cathode Metal (Cathode) ETL->Cathode Electron Collection

Caption: Energy level diagram of a typical OPV device.

References

Application of 5-Iodothiophene-2-carboxylic Acid in OLED Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Iodothiophene-2-carboxylic acid is a versatile precursor in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its reactive iodine and carboxylic acid functional groups allow for its incorporation into a variety of conjugated polymers and small molecules that serve as emissive or charge-transporting layers in OLED devices. Thiophene-based materials are highly valued in the OLED industry for their excellent electron mobility and tunable optoelectronic properties, which contribute to enhanced luminescence, higher efficiency, and improved device performance. This document provides an overview of the application of this compound as a building block for OLED materials, along with representative experimental protocols for synthesis and device fabrication.

I. Role in OLED Material Synthesis

This compound is not typically used as a standalone functional material in OLEDs. Instead, it serves as a key building block for creating more complex molecular architectures. The iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, enabling the extension of the conjugated system by linking it to other aromatic or heteroaromatic units. The carboxylic acid group can be used for further functionalization, for instance, by converting it into an ester or amide to modify the material's solubility and film-forming properties, or it can be involved in polymerization reactions.

A common application is in the synthesis of conjugated copolymers, where the thiophene moiety is alternated with other units like pyridine to fine-tune the electronic properties of the resulting polymer. These materials can be designed to function as either the emissive layer (EML) or the hole-transporting layer (HTL) in an OLED stack.

II. Experimental Protocols

The following sections detail a representative synthetic protocol for a thiophene-pyridine copolymer that could be derived from this compound, and a standard protocol for the fabrication of a solution-processed OLED device.

A. Synthesis of a Thiophene-Pyridine Copolymer

This protocol describes a general synthetic route for a poly(thiophene-co-pyridine) derivative, a class of materials with applications in OLEDs.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Appropriate diol or diamine for polymerization (e.g., 2,5-bis(hydroxymethyl)pyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., Toluene, DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound in an excess of thionyl chloride.

    • Reflux the mixture for 2-4 hours until the solid has completely dissolved, indicating the formation of 5-Iodothiophene-2-carbonyl chloride.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Esterification/Amidation (Monomer Synthesis):

    • Dissolve the crude 5-Iodothiophene-2-carbonyl chloride in an anhydrous solvent like toluene.

    • Slowly add a solution of the desired diol (e.g., 2,5-bis(hydroxymethyl)pyridine) or diamine and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting di-iodinated thiophene-pyridine monomer by column chromatography or recrystallization.

  • Polymerization (Suzuki-type Polycondensation):

    • To a degassed mixture of the di-iodinated monomer, a suitable bis(boronic acid) or bis(boronic ester) co-monomer, and a base such as K₂CO₃ in a solvent system like toluene/DMF and water.

    • Add a catalytic amount of a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

    • Heat the mixture to 80-100 °C and stir under an inert atmosphere for 24-72 hours.

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration and purify it further by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.

    • Dry the final polymer under vacuum.

SynthesisWorkflow

B. OLED Device Fabrication (Solution Processing)

This protocol describes the fabrication of a simple multi-layer OLED device using the synthesized polymer as the emissive layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-injection layer (HIL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized emissive polymer dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene)

  • Electron-transport layer (ETL) material (e.g., TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)

  • Cathode materials: Lithium Fluoride (LiF) and Aluminum (Al)

  • Deionized water, isopropanol, acetone

  • Nitrogen gas for drying

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Thermal evaporator in a high-vacuum chamber (inside a glovebox)

  • Glovebox with an inert atmosphere (N₂ or Ar)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole-Injection Layer (HIL) Deposition:

    • Filter the PEDOT:PSS dispersion through a 0.45 µm filter.

    • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in air or in the glovebox antechamber to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Transfer the substrate into the inert atmosphere of the glovebox.

    • Prepare a solution of the synthesized thiophene-pyridine copolymer in a suitable solvent (e.g., 5-10 mg/mL in toluene).

    • Filter the solution through a 0.2 µm PTFE filter.

    • Spin-coat the emissive polymer solution onto the PEDOT:PSS layer at 1000-3000 rpm for 30-60 seconds.

    • Anneal the substrate at 80-100 °C for 10-20 minutes inside the glovebox to remove the solvent.

  • Cathode Deposition (Thermal Evaporation):

    • Transfer the substrate into the high-vacuum thermal evaporation chamber.

    • Deposit the electron-transport layer (ETL), such as TPBi (optional, but improves performance), at a rate of 1-2 Å/s to a thickness of 20-40 nm.

    • Deposit a thin layer of LiF (electron-injection layer) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.

    • Deposit the Aluminum (Al) cathode at a rate of 2-5 Å/s to a thickness of 100-150 nm.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber inside the glovebox.

    • Encapsulate the device using a glass slide and UV-curable epoxy to protect the organic layers and cathode from oxygen and moisture.

OLEDFabrication

III. Quantitative Data Presentation

ParameterValueUnits
Turn-on Voltage 3.5V
Maximum Luminance 4500cd/m²
Maximum Current Efficiency 5.2cd/A
Maximum Power Efficiency 3.8lm/W
External Quantum Efficiency (EQE) 2.1%
Peak Electroluminescence (EL) Wavelength 550nm
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) (0.42, 0.56)-

IV. Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel organic semiconductors for OLED applications. Through well-established organic chemistry reactions, it can be incorporated into conjugated polymers and small molecules with tailored electronic and physical properties. The protocols outlined in this document provide a general framework for the synthesis of such materials and their integration into functional OLED devices. The performance of these devices is highly dependent on the final molecular structure, the device architecture, and the fabrication conditions. Further research and development in this area are crucial for advancing OLED technology.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-iodothiophene-2-carboxylic acid, a versatile building block in medicinal chemistry and drug development. The functionalization of this scaffold via carbon-carbon and carbon-heteroatom bond formation is a critical strategy in the synthesis of novel therapeutic agents.

General Considerations for Cross-Coupling with this compound

The presence of a free carboxylic acid moiety on the thiophene ring introduces specific challenges in palladium-catalyzed cross-coupling reactions. The acidic proton can react with the bases typically employed, potentially altering the reaction conditions. Furthermore, the carboxylate group can coordinate to the palladium center, influencing its catalytic activity. A common strategy to circumvent these issues is the esterification of the carboxylic acid prior to the cross-coupling reaction. Following the coupling, the ester can be hydrolyzed to regenerate the carboxylic acid if desired.

Protocol for Esterification of this compound

A standard method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a large excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TTC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography or recrystallization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Experimental Protocol

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 5-halothiophenecarboxylate with an arylboronic acid and may require optimization for specific substrates.[1]

Materials:

  • This compound or its ester (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (e.g., argon or nitrogen)

  • Standard Schlenk glassware

Procedure:

  • To a Schlenk tube, add this compound or its ester, the arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent to the mixture.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12 hours or until completion as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate
Arylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2.0)1,4-Dioxane/H₂O9012Moderate to GoodEster
Arylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2.0)Toluene/H₂O10012-2460-80Ester
Arylboronic acidP1 (1.0-1.5)K₃PO₄ (2.0)1,4-Dioxane/H₂O605-891-99Halo-indole

Note: Yields are based on studies with similar substrates and may vary for this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-B(OR)2 Base R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R'

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol

This is a general protocol for the Sonogashira coupling of an aryl iodide.[2]

Materials:

  • This compound or its ester (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine (TEA), 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard Schlenk glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound or its ester, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic phase with aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data for Sonogashira Coupling
Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate
Terminal alkynePdCl₂(PPh₃)₂ (2)CuI (4)TEA (2.0)THF50-702-6HighAryl iodide
Terminal alkynePd₂(dba)₃ (1)-DIPEA (3.0)DMF80-1004-12Good2-Iodo-5-alkylfuran

Note: Yields are based on studies with similar substrates and may vary for this compound.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'C≡CCu R-Pd(II)L2-C≡CR' R-Pd(II)L2-C≡CR' Transmetalation->R-Pd(II)L2-C≡CR' Reductive\nElimination Reductive Elimination R-Pd(II)L2-C≡CR'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-C≡CR' CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination H-C≡CR' Base R'C≡CCu R'C≡CCu Alkyne\nCoordination->R'C≡CCu R'C≡CCu->CuX Transmetalation

Caption: Sonogashira cross-coupling catalytic cycle.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide. It is known for its high functional group tolerance.

Experimental Protocol

This protocol is a general procedure for the Negishi coupling.

Materials:

  • This compound or its ester (1.0 equiv)

  • Organozinc reagent (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard Schlenk glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound or its ester and the palladium catalyst.

  • Add the anhydrous solvent.

  • Add the organozinc reagent to the mixture at room temperature.

  • Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Negishi Coupling
Coupling PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Substrate
Arylzinc halidePd(PPh₃)₄ (5)THFReflux12GoodAryl bromide
Alkylzinc halidePd(OAc)₂/XPhos (2/4)THF50469Aryl bromide

Note: Yields are based on studies with similar substrates and may vary for this compound.

Negishi Catalytic Cycle

Negishi_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-ZnX R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R'

Caption: Negishi cross-coupling catalytic cycle.

Heck Reaction

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[3]

Experimental Protocol

This is a general protocol for the Heck reaction.[1]

Materials:

  • This compound or its ester (1.0 equiv)

  • Alkene (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or NMP)

  • Inert gas (e.g., argon or nitrogen)

  • Standard Schlenk glassware

Procedure:

  • Charge a Schlenk tube with the this compound or its ester, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent and the alkene.

  • Heat the mixture to 80-140 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Heck Reaction
Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate
AlkenePd(OAc)₂ (2)Et₃N (2.0)DMF100-12016-2450-70Ester
AlkenePd(OAc)₂ (2)K₂CO₃ (2.0)NMP120-14012-24ModerateEster

Note: Yields are based on studies with similar substrates and may vary for this compound.

Heck Catalytic Cycle

Heck_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Carbopalladation Carbopalladation R-Pd(II)L2-X->Carbopalladation Alkene Intermediate Intermediate Carbopalladation->Intermediate β-Hydride\nElimination β-Hydride Elimination Intermediate->β-Hydride\nElimination HPd(II)L2-X HPd(II)L2-X β-Hydride\nElimination->HPd(II)L2-X Substituted Alkene HPd(II)L2-X->Pd(0)L2 Base

Caption: Heck reaction catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[4]

Experimental Protocol

This protocol is a general procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound or its ester (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard Schlenk glassware

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the this compound or its ester, the amine, and the anhydrous solvent.

  • Heat the reaction mixture to 100 °C for 18-24 hours or until completion.

  • After cooling, filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate
Primary/Secondary AminePd₂(dba)₃ (2.5)XPhos (5)NaOt-Bu (1.4)Dioxane10018-24GoodAryl iodide
Primary/Secondary AminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10012-24HighAryl iodide

Note: Yields are based on studies with similar substrates and may vary for this compound.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Amine\nCoordination Amine Coordination R-Pd(II)L2-X->Amine\nCoordination R'2NH Base R-Pd(II)L2-NR'2 R-Pd(II)L2-NR'2 Amine\nCoordination->R-Pd(II)L2-NR'2 Reductive\nElimination Reductive Elimination R-Pd(II)L2-NR'2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-NR'2

Caption: Buchwald-Hartwig amination catalytic cycle.

Stille Coupling

The Stille coupling reaction joins an organotin compound with an organic halide. A key advantage is the stability of organostannanes to air and moisture.

Experimental Protocol

This is a general protocol for the Stille coupling.

Materials:

  • This compound or its ester (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard Schlenk glassware

Procedure:

  • To a dry Schlenk flask, add the this compound or its ester and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent followed by the organostannane.

  • Heat the reaction mixture to 90-110 °C for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Stille Coupling
Coupling PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Substrate
Aryl/VinylstannanePd(PPh₃)₄ (2)Toluene11012-16GoodAryl iodide
AlkynylstannanePd₂(dba)₃/P(o-tol)₃ (2/4)Toluene90-11012-16HighAryl iodide

Note: Yields are based on studies with similar substrates and may vary for this compound. Organotin compounds are highly toxic and should be handled with appropriate safety precautions.

Stille Catalytic Cycle

Stille_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-SnR''3 R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R'

Caption: Stille cross-coupling catalytic cycle.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Inert Atmosphere Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling.

References

Application Notes and Protocols for the Functionalization of Thiophene Rings via 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the thiophene ring using 5-iodothiophene-2-carboxylic acid as a versatile building block. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings, which enable the introduction of a diverse range of substituents at the 5-position of the thiophene ring.

Introduction

Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This compound is a key intermediate that allows for the strategic elaboration of the thiophene scaffold. The carbon-iodine bond at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of novel thiophene-containing molecules. The carboxylic acid moiety at the 2-position offers a handle for further derivatization or can act as a bioisostere for other functional groups in drug design.

Key Applications

The functionalization of this compound opens avenues for the synthesis of a wide array of compounds with potential applications in:

  • Drug Discovery: Thiophene-based compounds have exhibited a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to introduce diverse molecular fragments onto the thiophene ring allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

  • Materials Science: Thiophene-containing polymers and small molecules are integral to the field of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The cross-coupling reactions described herein are fundamental to the synthesis of these advanced materials.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki, Sonogashira, and Stille coupling reactions of this compound. It is important to note that the carboxylic acid group may be protected (e.g., as a methyl or ethyl ester) prior to the coupling reaction to avoid potential side reactions, followed by deprotection if the free acid is the desired final product. The protocols provided are general and may require optimization for specific substrates.

Suzuki Coupling: Synthesis of 5-Arylthiophene-2-carboxylic Acids

The Suzuki coupling reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 5-arylthiophene-2-carboxylic acids.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiophene This compound Catalyst Pd Catalyst Thiophene->Catalyst + BoronicAcid Arylboronic acid BoronicAcid->Catalyst + Product 5-Arylthiophene-2-carboxylic acid Catalyst->Product Heat Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiophene This compound Catalyst Pd Catalyst Thiophene->Catalyst + Alkyne Terminal Alkyne Alkyne->Catalyst + Product 5-Alkynylthiophene-2-carboxylic acid Catalyst->Product Heat CoCatalyst Cu(I) salt CoCatalyst->Catalyst Base Amine Base Base->Catalyst Solvent Solvent Solvent->Catalyst Stille_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiophene This compound Catalyst Pd Catalyst Thiophene->Catalyst + Stannane Organostannane Stannane->Catalyst + Product 5-Substituted-thiophene-2-carboxylic acid Catalyst->Product Heat Solvent Solvent Solvent->Catalyst Workflow Start Start with This compound Protection Optional: Esterification (Protection) Start->Protection Coupling Palladium-Catalyzed Cross-Coupling Protection->Coupling Suzuki Suzuki Coupling (with Arylboronic acid) Coupling->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Coupling->Sonogashira Stille Stille Coupling (with Organostannane) Coupling->Stille Deprotection Optional: Hydrolysis (Deprotection) Suzuki->Deprotection Sonogashira->Deprotection Stille->Deprotection Purification Purification (Chromatography/Recrystallization) Deprotection->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Final Functionalized Thiophene Derivative Characterization->FinalProduct

Application Notes and Protocols for the Esterification of 5-Iodothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common methods for the esterification of 5-Iodothiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The protocols outlined below are Steglich Esterification, Fischer-Speier Esterification, and a two-step procedure involving the formation of an acyl chloride intermediate.

Comparative Summary of Esterification Protocols

For ease of comparison, the following table summarizes the key quantitative parameters for the esterification of this compound using the three distinct methods detailed in this document.

ParameterSteglich EsterificationFischer-Speier EsterificationAcyl Chloride Formation
Catalyst/Reagent DCC, DMAPH₂SO₄ (catalytic)SOCl₂ (stoichiometric)
Alcohol (Example) Methanol (1.2 equiv)Methanol (excess, as solvent)Methanol (1.2 equiv)
Solvent Dichloromethane (DCM)MethanolDichloromethane (DCM)
Temperature 0 °C to Room TemperatureReflux (approx. 65 °C)Room Temp. then Reflux
Reaction Time 4-12 hours8-24 hours2-4 hours
Typical Yield 70-90%60-80%80-95%
Key Advantages Mild conditions, good for sensitive substrates.Inexpensive reagents, simple setup.High yields, fast reaction.
Key Disadvantages Dicyclohexylurea byproduct can be difficult to remove.Reversible reaction, requires excess alcohol.Harsh reagent (SOCl₂), generates HCl gas.

Experimental Protocols

Protocol 1: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions.[1][2][3][4]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, 1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica gel.

Protocol 2: Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6][7][8] The use of a large excess of the alcohol as the solvent drives the equilibrium towards the formation of the ester.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 3-5 mol%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small scale reaction) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation if applicable.

Protocol 3: Esterification via Acyl Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂, 1.2-1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Alcohol (e.g., Methanol, 1.2 equivalents)

  • Pyridine (optional, as a catalyst for the first step and acid scavenger for the second)

  • Round-bottom flask with reflux condenser and gas trap (for HCl)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

Step 1: Formation of 5-Iodothiophene-2-carbonyl chloride

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM or toluene, add a catalytic amount of pyridine (optional).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) at room temperature.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (use a gas trap).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude 5-Iodothiophene-2-carbonyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C and add the desired alcohol (1.2 equivalents) dropwise. If pyridine was not used in the first step, it can be added here as an acid scavenger.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Visualizations

Esterification_Workflow Reactants This compound + Alcohol Reaction Esterification Reaction (Catalyst, Solvent, Temp.) Reactants->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Ester Product Purification->Product

Caption: General workflow for the esterification of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_products Products CarboxylicAcid This compound -COOH Ester Ester -COOR CarboxylicAcid->Ester + R-OH - H₂O Alcohol Alcohol R-OH Alcohol->Ester Water Water H₂O

Caption: Chemical transformation in the esterification of this compound.

References

Application Notes and Protocols for the Synthesis of Thiophene-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Their versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of key thiophene-based pharmaceutical intermediates, designed to be a practical resource for researchers in drug discovery and development.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a robust and widely utilized multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[4][5] These compounds are crucial intermediates in the preparation of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[6][7] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

Application Notes

The Gewald synthesis is valued for its operational simplicity and the diversity of substituted 2-aminothiophenes it can produce. The choice of base, solvent, and reaction temperature can significantly influence the reaction's yield and purity.[4] Common bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[4] Microwave-assisted protocols have been shown to reduce reaction times and improve yields, offering a green chemistry approach.[4]

Experimental Workflow: Gewald Synthesis

Gewald Synthesis Workflow start Starting Materials: - Ketone/Aldehyde - α-Cyanoester - Elemental Sulfur - Base (e.g., Morpholine) reaction One-Pot Reaction: - Knoevenagel Condensation - Michael Addition of Sulfur - Cyclization & Tautomerization start->reaction Mixing in Solvent (e.g., Ethanol) Heat (40-50°C) workup Workup: - Pour into ice-water - Filtration - Washing with cold ethanol reaction->workup Reaction Completion (monitored by TLC) purification Purification: - Recrystallization from Ethanol workup->purification Crude Product product Final Product: Polysubstituted 2-Aminothiophene purification->product Pure Product

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Experimental Protocol: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

This protocol is adapted from a procedure for the synthesis of a substituted 2-aminothiophene.[8]

Materials:

  • Ethyl cyanoacetate (0.05 mol)

  • Acetylacetone (0.05 mol)

  • Elemental sulfur (0.06 mol)

  • Diethylamine (0.05 mol)

  • Ethanol (as solvent, if necessary)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol).

  • To this mixture, add elemental sulfur (0.06 mol) with stirring at room temperature.

  • Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

  • Stir the reaction mixture at a temperature of 40–50°C for 4 hours.

  • After heating, allow the mixture to stand at room temperature overnight.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data Summary

Starting MaterialsProductYieldReference
Cyclohexanone, Ethyl cyanoacetate, Sulfur2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene~70-85%[4]
Acetylacetone, Ethyl cyanoacetate, SulfurEthyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate75-86% (for derivatives)[8]

Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

2-Acetylthiophene is a key intermediate in the synthesis of numerous pharmaceuticals, including cephalosporin antibiotics.[9][10][11] The most common synthetic route is the Friedel-Crafts acylation of thiophene.[9]

Application Notes

The Friedel-Crafts acylation of thiophene is an electrophilic aromatic substitution. The choice of Lewis acid catalyst is critical to avoid polymerization of the thiophene ring; stannic chloride (SnCl₄) is often preferred over stronger Lewis acids like aluminum chloride (AlCl₃).[9] The reaction is typically carried out at low temperatures to control its exothermicity. Greener alternatives using solid acid catalysts like Hβ zeolite have also been developed.[9]

Reaction Scheme: Friedel-Crafts Acylation of Thiophene

Friedel_Crafts_Acylation Thiophene Thiophene Intermediate Acylium Ion Formation & Electrophilic Attack Thiophene->Intermediate AcetylChloride Acetyl Chloride AcetylChloride->Intermediate Catalyst SnCl₄ (Lewis Acid) Catalyst->Intermediate Product 2-Acetylthiophene Intermediate->Product Aromatization

Caption: Friedel-Crafts acylation of thiophene to 2-acetylthiophene.

Detailed Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol is based on a standard procedure using stannic chloride as a catalyst.[9]

Materials:

  • Thiophene (0.2 mole, 16.8 g)

  • Acetyl chloride (0.2 mole, 15.7 g)

  • Stannic chloride (SnCl₄) (0.2 mole, 52 g), freshly distilled

  • Benzene (anhydrous, 125 cc)

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride or sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of thiophene (0.2 mole) and acetyl chloride (0.2 mole) in anhydrous benzene (125 cc).

  • Cool the flask in an ice-salt bath to 0°C.

  • With efficient stirring, add freshly distilled stannic chloride (0.2 mole) dropwise over approximately 40 minutes, maintaining the temperature between 0°C and 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for one hour.

  • Remove the ice bath and allow the mixture to stir at room temperature for an additional two hours.

  • Decompose the reaction mixture by slowly adding 75 cc of water, followed by 75 cc of 5% sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the benzene layer, and wash it successively with 5% sodium bicarbonate solution and then with water until neutral.

  • Dry the benzene solution over anhydrous calcium chloride or sodium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Distill the residue under reduced pressure, collecting the fraction boiling at 102-105°C at 15 mmHg.

Quantitative Data Summary

CatalystAcylating AgentTemperatureYieldReference
Stannic Chloride (SnCl₄)Acetyl Chloride0-5°C, then RT75-80%[9]
Hβ ZeoliteAcetic Anhydride60°CHigh Yield[9]
85% Phosphoric AcidAcetic Anhydride25-100°CNot specified[10]

Synthesis of 5-Bromothiophene-2-carboxylic acid

5-Bromothiophene-2-carboxylic acid is a versatile building block in medicinal chemistry, often used in cross-coupling reactions like the Suzuki-Miyaura coupling to create more complex molecules with potential therapeutic activities.[12][13]

Application Notes

There are two primary routes to this intermediate: direct bromination of thiophene-2-carboxylic acid or oxidation of 5-bromothiophene-2-carbaldehyde.[12] The direct bromination takes advantage of the electron-rich nature of the thiophene ring. The oxidation route often employs reagents like Jones reagent (chromium trioxide in sulfuric acid and acetone).[12] The bromine atom at the 5-position is susceptible to nucleophilic substitution, further adding to its synthetic utility.[12]

Synthetic Pathways for 5-Bromothiophene-2-carboxylic acid

Synthetic_Pathways Start1 Thiophene-2-carboxylic acid Product 5-Bromothiophene-2-carboxylic acid Start1->Product Direct Bromination (e.g., Br₂) Start2 5-Bromothiophene-2-carbaldehyde Start2->Product Oxidation (e.g., Jones Reagent)

Caption: Key synthetic routes to 5-bromothiophene-2-carboxylic acid.

Detailed Experimental Protocol: Oxidation of 5-Bromothiophene-2-carbaldehyde

This protocol is based on the use of Jones reagent for the oxidation of an aldehyde to a carboxylic acid.[12]

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Acetone

  • Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)

  • Ice bath

Procedure:

  • Dissolve 5-bromothiophene-2-carbaldehyde in acetone in a suitable reaction flask.

  • Cool the solution in an ice bath.

  • Add the Jones reagent dropwise to the cooled solution with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding isopropanol until the orange/brown color of Cr(VI) is replaced by the green color of Cr(III).

  • Perform an aqueous workup, typically involving dilution with water and extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 5-bromothiophene-2-carboxylic acid by recrystallization or column chromatography.

Quantitative Data Summary

Starting MaterialReagentsProductYieldReference
5-Bromothiophene-2-carbaldehydeJones Reagent5-Bromothiophene-2-carboxylic acidTypically high[12]
Thiophene-2-carboxylic acidBromine5-Bromothiophene-2-carboxylic acidNot specified[12]
5-Bromothiophene-2-carboxylic acid + Arylboronic acidsPd(PPh₃)₄5-Arylthiophene-2-carboxylate derivativesModerate to good[13]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Iodothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 5-Iodothiophene-2-carboxylic acid.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

Q: I am observing a low yield or no product formation in my Suzuki coupling reaction with this compound. What are the likely causes and how can I address them?

A: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, often related to the challenging nature of this substrate due to the presence of the carboxylic acid group. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inhibition by the Carboxylic Acid Group: The carboxylate, formed under basic conditions, can coordinate to the palladium catalyst, leading to deactivation.

    • Solution 1: Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after a successful coupling. This is a common and often effective strategy.

    • Solution 2: Use an appropriate Palladium Catalyst/Ligand System: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle over catalyst deactivation. While traditional catalysts like Pd(PPh₃)₄ can work, more modern pre-catalysts may offer better results.

  • Inadequate Base: An insufficient amount or inappropriate type of base can lead to poor results. The carboxylic acid proton will consume one equivalent of the base before it can participate in the catalytic cycle.

    • Solution: Use at least one extra equivalent of base to neutralize the carboxylic acid. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The choice of base can be critical and may require screening.

  • Poor Solubility: The starting material or its salt formed in situ may have poor solubility in the reaction solvent, hindering the reaction.

    • Solution: Screen different solvent systems. A mixture of a polar aprotic solvent like dioxane or THF with water is a common starting point. For substrates with poor solubility, solvents like DMF might be necessary; however, be aware that DMF can sometimes lead to side reactions at higher temperatures.

  • Inactive Catalyst: The Pd(0) active species may not be generated efficiently from a Pd(II) precatalyst, or the catalyst may have degraded.

    • Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction to Pd(0). Alternatively, use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Always use fresh, high-quality catalysts and ensure rigorous degassing of the reaction mixture to prevent oxidation of the catalyst.

Frequently Asked Questions (FAQs)

Q1: Should I protect the carboxylic acid group on this compound before performing a Suzuki coupling?

A: While not always strictly necessary, protecting the carboxylic acid group, typically as an ester, is highly recommended. The carboxylate formed under basic reaction conditions can chelate to the palladium catalyst and inhibit its activity. Esterification prevents this and can also improve the solubility of the substrate in common organic solvents, often leading to significantly higher and more reproducible yields.

Q2: What is the best palladium catalyst to use for this reaction?

A: There is no single "best" catalyst as the optimal choice depends on the specific coupling partners and reaction conditions. However, for a substrate like this compound, catalysts with bulky and electron-rich ligands are often a good starting point. Systems like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a Buchwald ligand (e.g., SPhos, XPhos) are known to be effective for challenging substrates. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice that can also be effective, particularly if the carboxylic acid is protected.

Q3: Which base and solvent system should I start with?

A: A common and effective starting point is a combination of a carbonate or phosphate base with a mixed solvent system. For example, K₂CO₃ or K₃PO₄ as the base in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Remember to use at least 3 equivalents of base if the carboxylic acid is unprotected. If solubility is an issue, you might consider screening other solvents like THF/water or DMF.

Q4: I am observing significant amounts of a side product that appears to be the de-iodinated starting material. What is causing this and how can I prevent it?

A: The formation of thiophene-2-carboxylic acid (de-iodination) is a common side reaction. This can be caused by impurities in the reagents or solvent, or by certain reaction conditions. The presence of water can sometimes promote this side reaction. To minimize de-iodination, ensure your reagents and solvents are pure and thoroughly degassed. Running the reaction under strictly anhydrous conditions, if possible for your specific system, can also help.

Q5: My boronic acid seems to be decomposing during the reaction. How can I address this?

A: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures. To mitigate this, you can:

  • Use a milder base, such as KF.

  • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.

Q6: Is decarboxylation a concern with this compound under Suzuki coupling conditions?

A: While decarboxylation of aromatic carboxylic acids can occur, it typically requires specific conditions, such as the presence of certain oxidants (like iodine) or very high temperatures, which are not characteristic of standard Suzuki-Miyaura conditions. Under typical Suzuki reaction temperatures (80-110 °C), significant decarboxylation is not a commonly reported side reaction for this substrate. However, if you are using unusually high temperatures for a prolonged period, it could become a possibility.

Data Presentation

Table 1: Yields of Suzuki Coupling of 5-Bromothiophene-2-carboxylic Acid Derivatives with Various Arylboronic Acids

The following data is for the Suzuki coupling of ester and amide derivatives of 5-bromothiophene-2-carboxylic acid, illustrating the success of a protection/modification strategy.

EntryArylboronic AcidProductSolventYield (%)
1Phenylboronic acidPentyl 5-phenylthiophene-2-carboxylate1,4-Dioxane/Water72
24-Methylphenylboronic acidPentyl 5-(p-tolyl)thiophene-2-carboxylate1,4-Dioxane/Water65
34-Methoxyphenylboronic acidPentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate1,4-Dioxane/Water67
43,4-Dichlorophenylboronic acidPentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylateToluene51.5
54-Chlorophenylboronic acidPentyl 5-(4-chlorophenyl)thiophene-2-carboxylateToluene52.7
6Phenylboronic acidPhenethyl 5-phenylthiophene-2-carboxylateToluene68
74-Methylphenylboronic acidPhenethyl 5-(p-tolyl)thiophene-2-carboxylateToluene66
84-Methoxyphenylboronic acidPhenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylateToluene69
93,4-Dichlorophenylboronic acidPhenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylateToluene56

Data adapted from a study on the synthesis of thiophene-based derivatives. The original study used 5-bromothiophene-2-carboxylic acid which was first esterified.[1]

Table 2: Effect of Different Bases on the Suzuki Coupling of 2,5-dibromothiophene

This table illustrates the impact of the base on the yield of a related thiophene substrate.

EntryBaseYield (%)
1K₂CO₃75
2Na₂CO₃80
3Cs₂CO₃85
4KOH92
5NaOH90

Data adapted from a study on the synthesis of 2,5-diisopropenylthiophene via Suzuki-Miyaura cross-coupling of 2,5-dibromothiophene.[2]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki Coupling of Esterified this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ester of this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ester of this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Esterification of this compound (Example with Methanol)

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate

  • Brine

Procedure (using SOCl₂):

  • Reaction Setup: In a round-bottom flask, suspend this compound in anhydrous methanol.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • Reaction: Remove the ice bath and stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Visualizations

Suzuki_Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling of this compound check_reagents 1. Check Reagents and Stoichiometry start->check_reagents reagents_ok Reagents are pure and stoichiometry is correct check_reagents->reagents_ok Yes reagents_bad Impure/degraded reagents or incorrect stoichiometry check_reagents->reagents_bad No check_conditions 2. Review Reaction Conditions conditions_ok Conditions seem appropriate check_conditions->conditions_ok Yes conditions_bad Sub-optimal conditions identified check_conditions->conditions_bad No check_protection 3. Consider Carboxylic Acid Interference protection_needed Protection strategy chosen check_protection->protection_needed Protection no_protection Attempting without protection check_protection->no_protection No Protection optimize 4. Systematic Optimization optimization_results Screen catalysts, ligands, bases, and solvents optimize->optimization_results reagents_ok->check_conditions purify_reagents Purify/replace reagents, verify stoichiometry reagents_bad->purify_reagents purify_reagents->start conditions_ok->check_protection adjust_conditions Adjust temperature, concentration, or degassing method conditions_bad->adjust_conditions adjust_conditions->start esterify Esterify carboxylic acid before coupling protection_needed->esterify extra_base Use >3 eq. of a strong base (e.g., K3PO4, Cs2CO3) no_protection->extra_base esterify->optimize extra_base->optimize success Improved Yield Achieved optimization_results->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Lu2082 pd2_oxidative Ar-Pd(II)(I)Lu2082 pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar-Pd(II)(Ar')Lu2082 pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd2_transmetal->product aryl_iodide 5-Iodothiophene-2-COOH (Ar-I) aryl_iodide->pd2_oxidative boronic_acid Ar'-B(OH)u2082 boronic_acid->pd2_transmetal base Base base->pd2_transmetal

References

Side reactions in Sonogashira coupling with 5-Iodothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions, with a specific focus on the use of 5-iodothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?

A1: The most prevalent side reactions include:

  • Glaser-Hay Homocoupling: This is the oxidative self-coupling of the terminal alkyne to form a symmetrical diyne. It is a major side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.

  • Dehalogenation: Reduction of the starting material, this compound, to thiophene-2-carboxylic acid can occur, leading to a lower yield of the desired product.

  • Decarboxylation: The carboxylic acid group on the thiophene ring may be lost, especially at elevated temperatures, leading to the formation of 5-iodothiophene. This can then undergo Sonogashira coupling to yield an undesired, decarboxylated product.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through the formation of palladium black or by poisoning from impurities or the sulfur atom in the thiophene ring, leading to a stalled or incomplete reaction.

Q2: My reaction is not proceeding to completion, and I'm recovering my starting materials. What are the likely causes?

A2: Incomplete conversion is often due to catalyst deactivation or suboptimal reaction conditions. Key factors to investigate include:

  • Catalyst Quality: Ensure that the palladium catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation. The copper(I) iodide should also be of high purity.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which promotes the undesired Glaser coupling and can lead to catalyst decomposition. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Base Quality: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and free of impurities.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and decarboxylation. An optimal temperature must be determined for your specific substrates.

Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this?

A3: Minimizing alkyne homocoupling is crucial for achieving a high yield of the desired cross-coupled product. Consider the following strategies:

  • Strictly Anaerobic Conditions: The exclusion of oxygen is the most critical factor in preventing Glaser coupling. Use Schlenk techniques or a glovebox for the reaction setup.

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to eliminate the primary catalyst for homocoupling. These methods often require specific ligands to facilitate the palladium-catalyzed reaction.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

  • Use of a Co-solvent: In some cases, using a co-solvent can influence the relative rates of the desired coupling and the homocoupling side reaction.

Q4: Can the carboxylic acid group on the this compound interfere with the reaction?

A4: Yes, the carboxylic acid functionality can present challenges. The acidic proton can react with the amine base, potentially requiring a larger excess of the base. More significantly, at higher reaction temperatures, decarboxylation can occur, leading to the formation of byproducts. If decarboxylation is a persistent issue, consider performing the reaction at a lower temperature for a longer duration or exploring alternative palladium catalysts and ligands that operate under milder conditions. Recent developments in decarbonylative Sonogashira cross-coupling of carboxylic acids highlight the potential for the carboxylic acid group to be reactive under certain palladium-catalyzed conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no product yield 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure reagents or solvents. 4. Suboptimal reaction temperature.1. Use fresh, high-purity palladium catalyst, copper(I) iodide, and ligands. 2. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. 3. Use anhydrous solvents and distill the amine base. 4. Optimize the temperature; start at a lower temperature and gradually increase if necessary.
Significant alkyne homocoupling 1. Presence of oxygen. 2. High concentration of copper(I) catalyst. 3. High concentration of the terminal alkyne.1. Improve inert atmosphere techniques. 2. Consider reducing the amount of copper(I) iodide or switching to a copper-free protocol. 3. Add the terminal alkyne slowly to the reaction mixture.
Formation of decarboxylated products 1. High reaction temperature. 2. Prolonged reaction time at elevated temperatures.1. Lower the reaction temperature and extend the reaction time. 2. Screen different palladium catalysts and ligands that are effective at lower temperatures.
Formation of dehalogenated side product 1. Presence of reducing agents (e.g., impurities in the base or solvent). 2. Certain phosphine ligands can promote hydrodehalogenation.1. Use high-purity, anhydrous reagents and solvents. 2. If hydrodehalogenation is significant, consider using a different phosphine ligand or a ligandless palladium source.
Reaction stalls after initial conversion 1. Catalyst deactivation (palladium black formation). 2. Catalyst poisoning by the thiophene sulfur.1. Use fresh catalyst and ensure strict anaerobic conditions. 2. Consider using a palladium catalyst with ligands that are more resistant to sulfur poisoning, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling by omitting the copper co-catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 mmol, 4 mol%)

  • A suitable base (e.g., Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Add the anhydrous and degassed solvent.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides a template for summarizing quantitative data from reaction optimization studies. The values presented are illustrative and should be replaced with experimental data.

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product Yield (%)Homocoupling (%)Dehalogenation (%)Decarboxylation (%)
1PdCl₂(PPh₃)₂ (2)-TEATHF601265205<1
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1001285<235
3Pd(PPh₃)₄ (5)-DIPADMF808721582

Visualizations

Sonogashira_Pathway cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Product 5-(Alkynyl)thiophene- 2-carboxylic acid RedElim->Product CuI CuI Alkyne_Coord π-Alkyne Complex CuI->Alkyne_Coord Deprotonation Deprotonation Alkyne_Coord->Deprotonation Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation ArI 5-Iodothiophene- 2-carboxylic acid ArI->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Alkyne_Coord Base Base Base->Deprotonation

Caption: Main catalytic cycles in the copper-cocatalyzed Sonogashira coupling.

Side_Reactions cluster_side Potential Side Reactions Start 5-Iodothiophene- 2-carboxylic acid + Terminal Alkyne Desired_Product Desired Product: 5-(Alkynyl)thiophene- 2-carboxylic acid Start->Desired_Product Sonogashira Coupling Glaser Glaser Homocoupling Start->Glaser Dehalogenation Dehalogenation Start->Dehalogenation Decarboxylation Decarboxylation Start->Decarboxylation Catalyst_Deactivation Catalyst Deactivation Start->Catalyst_Deactivation Glaser_Product Diyne (R-C≡C-C≡C-R) Glaser->Glaser_Product Dehalogenation_Product Thiophene-2-carboxylic acid Dehalogenation->Dehalogenation_Product Decarboxylation_Product 5-(Alkynyl)thiophene Decarboxylation->Decarboxylation_Product Inactive_Catalyst Inactive Catalyst (e.g., Pd black) Catalyst_Deactivation->Inactive_Catalyst

Caption: Overview of potential side reactions in the Sonogashira coupling.

Technical Support Center: Catalyst Deactivation with 5-Iodothiophene-2-carboxylic Acid Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 5-iodothiophene-2-carboxylic acid. The unique structure of this substrate, featuring both a catalyst-poisoning thiophene ring and a potentially interfering carboxylic acid group, presents specific hurdles that can lead to low yields and reaction failure. This guide provides structured troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to overcome these issues.

Troubleshooting Guide

When reactions with this compound fail or provide low yields, a systematic approach is essential. The following table outlines common problems, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Poisoning by Sulfur: The sulfur atom in the thiophene ring can strongly adsorb to the palladium catalyst, blocking active sites.[1][2]Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and promote the catalytic cycle over deactivation.[3] Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).
Inhibition by Carboxylic Acid: The carboxylate group can coordinate to the palladium center, forming a stable complex that is reluctant to participate in the catalytic cycle.[4]Esterification: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the acid post-coupling. Base Selection: Use a non-coordinating or weaker base like K₃PO₄ or K₂CO₃ instead of stronger, more nucleophilic bases.
Inactive Catalyst: The palladium precatalyst may not be properly reduced to the active Pd(0) species, or it may have degraded upon storage.Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Pre-catalyst Activation: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. Use Fresh Catalyst: Always use fresh, properly stored catalysts.
Reaction Starts but Stalls Progressive Catalyst Deactivation: The catalyst is initially active but is gradually poisoned by the thiophene substrate over the course of the reaction.[1]Slow Substrate Addition: Add the this compound substrate slowly over a period of hours to maintain a low concentration, minimizing the rate of catalyst poisoning. Use a More Robust Catalyst System: Switch to a more stable palladacycle catalyst or a more electron-donating ligand that can better resist poisoning.
Black Precipitate Forms (Palladium Black) Catalyst Decomposition: The active catalyst has decomposed and aggregated into elemental palladium (Pd black), which is catalytically inactive.[5] This can be caused by high temperatures, inappropriate ligands, or high catalyst concentrations in ligand-less systems.[6]Lower Reaction Temperature: If possible, reduce the reaction temperature. Ensure Proper Ligand-to-Metal Ratio: For ligand-based systems, ensure at least a 1:1 or 2:1 ligand-to-palladium ratio to stabilize the catalytic species. Check Reagent Purity: Impurities in solvents or reagents can accelerate catalyst decomposition.
Significant Side Product Formation Protodeiodination: The iodine atom is replaced by a hydrogen atom, leading to thiophene-2-carboxylic acid.Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can be a proton source. Choice of Base: Avoid bases that can generate water or act as hydrogen donors.
Decarboxylation: Loss of CO₂ from the substrate, particularly at high temperatures.[7]Lower Reaction Temperature: Operate at the lowest effective temperature. Protecting Group: Esterification of the carboxylic acid can prevent this side reaction.
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the alkyne (Glaser coupling in Sonogashira).[3][8]Strictly Anaerobic Conditions: Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon) to remove oxygen, which promotes homocoupling.[8][9] Copper-Free Conditions (for Sonogashira): To avoid Glaser coupling, use a copper-free Sonogashira protocol.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning black? A1: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and aggregation of the palladium catalyst into its elemental, inactive form.[5] This is a common deactivation pathway and can be caused by several factors, including excessively high temperatures, the absence of stabilizing ligands, or the presence of impurities that degrade the catalyst complex. While a color change to dark brown or black can be normal during a reaction, the formation of a distinct precipitate is a clear sign of catalyst failure.[10]

Q2: How exactly does the thiophene sulfur "poison" the palladium catalyst? A2: The primary mechanism of sulfur poisoning involves the strong chemical adsorption (chemisorption) of the sulfur atom onto the surface of the palladium metal center.[1] This interaction is strong enough to block the active sites where the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is supposed to occur. In some cases, this can lead to the formation of highly stable and catalytically inactive palladium sulfide (PdS) complexes, effectively removing the catalyst from the reaction.[1]

Q3: Can the carboxylic acid group on my substrate interfere with the reaction? A3: Yes, the carboxylic acid group can interfere in two main ways. First, under basic conditions, it deprotonates to a carboxylate, which can act as a ligand and coordinate to the Pd(II) intermediate. This can form a stable palladacycle that is slow to undergo subsequent steps in the catalytic cycle, thereby inhibiting the reaction.[4] Second, at elevated temperatures, the carboxylic acid group can be lost through decarboxylation, leading to an undesired side product.[7] Esterifying the acid before the coupling is a common and effective strategy to prevent both issues.

Q4: What are the best catalyst and ligand systems for coupling with this compound? A4: Given the challenges of this substrate, robust catalyst systems are required. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Highly active systems often employ a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich ligands. Buchwald phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly recommended as they can accelerate the rate-determining oxidative addition and reductive elimination steps while stabilizing the catalyst against deactivation.[3][11]

Q5: How can I prevent or minimize the decarboxylation of my substrate? A5: Decarboxylation is primarily driven by heat. The most effective way to prevent it is to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Screening different solvents and more active catalyst systems can often enable lower reaction temperatures. If decarboxylation remains a problem, protecting the carboxylic acid as an ester is the most reliable solution. Thiophene-2-carboxylic acid is known to be more resistant to decarboxylation than furan- or pyrrole-2-carboxylic acids, but the risk increases under harsh conditions.[12]

Quantitative Data Summary

The tables below provide typical starting parameters for common cross-coupling reactions. Optimization is often necessary.

Table 1: Typical Parameters for Suzuki-Miyaura Coupling

ParameterRange/ValueNotes
Aryl Halide 1.0 equivThis compound (or ester)
Boronic Acid/Ester 1.1 - 1.5 equiv
Palladium Catalyst 1 - 5 mol%Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄
Ligand 1.1 - 2.2 equiv (relative to Pd)SPhos, XPhos, PPh₃, etc.
Base 2.0 - 3.0 equivK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 0.1 - 0.5 MDioxane/H₂O, DMF, Toluene
Temperature 80 - 110 °C

Table 2: Typical Parameters for Heck Coupling

ParameterRange/ValueNotes
Aryl Halide 1.0 equivThis compound (or ester)
Alkene 1.1 - 2.0 equiv
Palladium Catalyst 1 - 3 mol%Pd(OAc)₂
Ligand 2 - 4 mol%PPh₃, P(o-tol)₃
Base 1.5 - 3.0 equivEt₃N, K₂CO₃, DIPEA
Solvent 0.1 - 0.5 MDMF, NMP, Acetonitrile
Temperature 80 - 140 °C[13]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 5-iodothiophene-2-carboxylate

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the methyl 5-iodothiophene-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv). Then, add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.[14]

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling of Methyl 5-iodothiophene-2-carboxylate

  • Vessel Preparation: Charge a reaction vessel with methyl 5-iodothiophene-2-carboxylate (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv), a phosphine ligand (e.g., PPh₃, 0.02 equiv), and a base (e.g., Et₃N, 2.0 equiv).[13]

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in the Suzuki protocol.

  • Reagent Addition: Add the degassed solvent (e.g., DMF or NMP) and the alkene (1.5 equiv) via syringe.

  • Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C until the starting material is consumed.[13]

  • Work-up and Purification: Follow the work-up and purification steps outlined in the Suzuki protocol, using appropriate solvents for extraction and chromatography.

Visual Guides

G sub This compound + Pd Catalyst poison_S Sulfur Coordination sub->poison_S inhibit_COO Carboxylate Coordination sub->inhibit_COO inactive_complex Inactive Pd(II) Species poison_S->inactive_complex Forms Stable Pd-S Adducts inhibit_COO->inactive_complex Forms Stable Palladacycle pd_black Catalyst Decomposition (Pd Black) inactive_complex->pd_black Degradation G start Reaction Failed (Low/No Conversion) check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents esterify Esterify Carboxylic Acid check_reagents->esterify Reagents OK screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) esterify->screen_ligands Yes (to avoid COO- inhibition) esterify->screen_ligands No (if ester used or problem persists) vary_conditions Vary Base, Solvent, & Temperature screen_ligands->vary_conditions increase_loading Increase Catalyst Loading vary_conditions->increase_loading success Reaction Successful increase_loading->success G pd0 Pd(0)Lₙ pdiia R-Pd(II)-X Lₙ pd0->pdiia Oxidative Addition (R-X) pdiib R-Pd(II)-R' Lₙ pdiia->pdiib Transmetalation (R'-M) pdiib->pd0 Reductive Elimination (R-R') deactivation Deactivation deactivation->pd0 Sulfur Poisoning deactivation->pdiia Carboxylate Inhibition

References

Technical Support Center: Purification of 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Iodothiophene-2-carboxylic acid reaction products. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities can include unreacted starting materials such as 2-thiophenecarboxylic acid or its ester precursor, residual iodinating reagents, and side-products like di-iodinated thiophene species.[1] If the synthesis involves the hydrolysis of a methyl or ethyl ester, incomplete hydrolysis can leave residual ester as a neutral impurity.

Q2: What is the initial purification step I should consider for my crude this compound?

A2: An acid-base extraction is an excellent first step to separate the acidic product from neutral and basic impurities. The carboxylic acid can be extracted into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic layer. The product is then recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[2][3]

Q3: My this compound is a solid. Which purification technique is best to achieve high purity?

A3: For solid compounds like this compound, recrystallization is a highly effective method for achieving high purity.[2] The choice of solvent is crucial for successful recrystallization.

Q4: How do I choose a suitable solvent for the recrystallization of this compound?

A4: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For carboxylic acids, common solvents to test include water, ethanol, methanol, or mixtures such as ethanol/water or toluene/petroleum ether.[2][4] For example, the related compound 5-bromothiophene-3-carboxylic acid can be recrystallized from water.[5] It is recommended to perform small-scale solubility tests to find the optimal solvent.

Q5: I am seeing significant streaking or tailing when I run a TLC of my crude product. What could be the cause and how can I fix it for column chromatography?

A5: Streaking of carboxylic acids on silica gel TLC plates is a common issue. This is often due to the partial deprotonation of the acidic proton on the silica surface, leading to a mixture of the protonated and deprotonated forms which have different polarities. To resolve this for both TLC and column chromatography, you can add a small amount (typically 0.5-2%) of a volatile acid, like acetic acid or formic acid, to your eluent.[6][7] This suppresses the deprotonation and results in sharper spots and better separation.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution(s)
Product does not dissolve in the hot solvent. The solvent is not polar enough or is a poor solvent for the compound.Try a more polar solvent or a solvent mixture. For carboxylic acids, ethanol, methanol, or water are good starting points.[4]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities.Use a lower-boiling point solvent. Perform a preliminary purification step like acid-base extraction to remove gross impurities.
No crystals form upon cooling. The solution is not saturated. Nucleation has not been initiated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site. Add a seed crystal of the pure compound if available.
Low recovery of the purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. Colored impurities are present.Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution(s)
Compound streaks or shows poor separation on the column. The acidic nature of the carboxylic acid is causing interaction with the silica gel. The eluent polarity is not optimized.Add 0.5-2% acetic acid or formic acid to the eluent to suppress deprotonation.[6][7] Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.4 for the desired compound.
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A common eluent system for carboxylic acids is a gradient of ethyl acetate in hexanes or dichloromethane in methanol, with an acidic modifier.[6]
Co-elution of impurities with the product. The chosen eluent system does not provide adequate separation. The column is overloaded.Perform a thorough solvent screen using TLC with different solvent systems. Use a larger column with a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight).
Product appears to decompose on the column. The compound is sensitive to the acidic nature of the silica gel.Consider using a less acidic stationary phase like neutral alumina. Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the this compound to precipitate.

  • Extraction of Product: Extract the precipitated product back into an organic solvent like ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.[2]

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and test its solubility in various solvents at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate with 1% acetic acid. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification Method Typical Purity Achieved Advantages Disadvantages
Acid-Base Extraction 85-95%Removes neutral and basic impurities effectively. Good for initial cleanup.May not remove acidic impurities.
Recrystallization >98%Can yield very high purity product. Scalable.Requires finding a suitable solvent. Can have lower recovery.
Column Chromatography >99%Excellent for separating complex mixtures and closely related impurities.Can be time-consuming and require large volumes of solvent. Potential for product decomposition on silica.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization For Solids chromatography Column Chromatography extraction->chromatography For Complex Mixtures pure_product Pure 5-Iodothiophene- 2-carboxylic acid recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Use lower boiling point solvent or pre-purify oiling_out->solution1 Yes low_recovery Low Recovery? no_crystals->low_recovery No solution2 Concentrate solution, scratch flask, or add seed crystal no_crystals->solution2 Yes solution3 Use minimum hot solvent, cool thoroughly low_recovery->solution3 Yes TLC_Troubleshooting start TLC Plate Issue streaking Streaking/ Tailing Spot? start->streaking no_spots No Spots Visible? streaking->no_spots No add_acid Add 0.5-2% Acetic Acid to Eluent streaking->add_acid Yes check_uv Check under UV light (254nm and 365nm) no_spots->check_uv Yes stain Use a visualizing stain (e.g., Iodine or Potassium Permanganate) check_uv->stain Still no spots

References

Overcoming solubility issues of 5-Iodothiophene-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Iodothiophene-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: I am observing very low solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are facing solubility issues, we recommend the following initial steps:

  • Solvent Polarity Check: Ensure the polarity of your solvent is appropriate. Polar solvents are generally a better choice.

  • Gentle Heating: Try gently warming the solution. Many carboxylic acids show increased solubility at higher temperatures.[2]

  • Sonication: Use of an ultrasonic bath can help break down solute aggregates and enhance dissolution.

  • Purity Check: Verify the purity of your this compound. Impurities can sometimes affect solubility.

Q3: Can pH adjustment of the solution improve the solubility of this compound in organic solvents?

A3: Adjusting the pH is a common strategy, particularly in aqueous or protic organic solvents.[3][][5] For a carboxylic acid, increasing the pH by adding a base will deprotonate the carboxylic acid group to form a more polar carboxylate salt, which can significantly increase its solubility in polar solvents.[3] However, this will alter the chemical nature of the compound.

Q4: What is "water-enhanced solubility" and can it be applied to this compound?

A4: Water-enhanced solubility is a phenomenon where the solubility of some carboxylic acids in certain organic solvents increases significantly with the addition of a small amount of water.[6][7] This technique is particularly effective in Lewis-basic solvents and those containing a carbonyl group.[6][7] It is a viable strategy to explore for improving the solubility of this compound.

Troubleshooting Guides

Issue 1: Poor Solubility in a Non-Polar Solvent (e.g., Toluene, Hexane)
  • Problem: this compound does not dissolve sufficiently in a non-polar organic solvent.

  • Cause: The polar carboxylic acid group dominates the molecule's properties, making it immiscible with non-polar solvents. The principle of "like dissolves like" suggests that a polar solute will have low solubility in a non-polar solvent.[8][9]

  • Solutions:

    • Change of Solvent: Switch to a more polar organic solvent such as THF, ethyl acetate, acetone, or a short-chain alcohol.

    • Co-solvent Addition: Introduce a polar co-solvent to the non-polar solvent to increase the overall polarity of the solvent system.[][10] Start with a small percentage of the polar co-solvent and gradually increase it.

Issue 2: Limited Solubility in a Polar Aprotic Solvent (e.g., Acetone, Ethyl Acetate)
  • Problem: The compound has limited solubility even in moderately polar aprotic solvents.

  • Solutions:

    • Increase Temperature: Gently heat the mixture while stirring. Monitor for any signs of degradation if the temperature is significantly elevated. The solubility of carboxylic acids generally increases with temperature.[2]

    • Use a More Polar Solvent: Switch to a more polar solvent like DMF or DMSO.

    • Water-Enhanced Solubility: Add a small amount of water (e.g., 0.1-1% v/v) to the organic solvent. The presence of water can sometimes dramatically increase the solubility of carboxylic acids in organic solvents.[6][7]

Data Presentation

As specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative solubility prediction based on general principles for carboxylic acids. Researchers should determine the quantitative solubility for their specific applications using the protocol provided below.

SolventChemical FormulaPolarityPredicted Qualitative Solubility
Non-Polar
HexaneC₆H₁₄LowInsoluble
TolueneC₇H₈LowVery Slightly Soluble
ChloroformCHCl₃MediumSlightly Soluble
Polar Aprotic
Diethyl Ether(C₂H₅)₂OLowSlightly Soluble
Ethyl AcetateC₄H₈O₂MediumSoluble
Tetrahydrofuran (THF)C₄H₈OMediumSoluble
AcetoneC₃H₆OHighSoluble
AcetonitrileC₂H₃NHighSoluble
Dimethylformamide (DMF)C₃H₇NOHighVery Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighVery Soluble
Polar Protic
MethanolCH₄OHighSoluble
EthanolC₂H₆OHighSoluble

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility
  • Add approximately 1-2 mg of this compound to a small vial.

  • Add 0.1 mL of the chosen organic solvent to the vial.

  • Vortex or shake the vial vigorously for 1 minute at room temperature.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered "soluble" in that solvent at a concentration of >10-20 mg/mL.

  • If the solid has not fully dissolved, add another 0.4 mL of the solvent and vortex for another minute.

  • If the solid dissolves, it is "sparingly soluble."

  • If the solid still does not dissolve, it is considered "insoluble."

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
  • Prepare a saturated solution of this compound in the solvent of interest by adding an excess amount of the solid to a known volume of the solvent in a sealed vial.

  • Agitate the solution at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.

  • Dispense the supernatant into a pre-weighed vial.

  • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Weigh the vial containing the dried residue.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 3: Enhancing Solubility Using a Co-solvent
  • Attempt to dissolve a known amount of this compound in a specific volume of the primary organic solvent.

  • If solubility is poor, add a co-solvent (e.g., a more polar solvent or water for the "water-enhanced" effect) dropwise while stirring.

  • Observe the solution for dissolution of the solid.

  • Continue adding the co-solvent until the solid is fully dissolved.

  • Record the final ratio of the primary solvent to the co-solvent.

Visualizations

Solubility_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Dissolve this compound in chosen organic solvent check_solubility Is the compound fully dissolved? start->check_solubility success Success: Solution Prepared check_solubility->success Yes troubleshoot Initiate Troubleshooting check_solubility->troubleshoot No option_heat Apply Gentle Heat troubleshoot->option_heat option_sonicate Use Sonication troubleshoot->option_sonicate option_cosolvent Add a Co-solvent (e.g., more polar solvent or water) troubleshoot->option_cosolvent option_change_solvent Select a More Polar Solvent (e.g., DMF, DMSO) troubleshoot->option_change_solvent check_solubility_again check_solubility_again option_heat->check_solubility_again Dissolved? option_sonicate->check_solubility_again option_cosolvent->check_solubility_again option_change_solvent->check_solubility_again check_solubility_again->success Yes failure failure check_solubility_again->failure Consider Alternative Strategy

Caption: A workflow diagram for troubleshooting solubility issues.

Solubility_Enhancement_Logic cluster_methods Solubility Enhancement Methods substance This compound (Low Solubility) temp Increase Temperature substance->temp ph Adjust pH (add base for polar solvents) substance->ph cosolvent Add Co-solvent (e.g., water, polar organic) substance->cosolvent result Enhanced Solubility temp->result ph->result cosolvent->result

Caption: Logical approaches to enhance solubility.

References

Technical Support Center: Optimizing Base Selection for Coupling Reactions Involving 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 5-Iodothiophene-2-carboxylic acid in cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of base selection and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when working with this compound?

A1: Base selection is paramount for several reasons. The base plays multiple roles in the catalytic cycle of coupling reactions, including activating the coupling partners and neutralizing acidic byproducts.[1][2] For a substrate like this compound, the acidic proton of the carboxylic acid group requires an additional equivalent of base for neutralization. Furthermore, the choice of base can influence the solubility of reagents and, crucially, can promote or suppress side reactions such as decarboxylation of the starting material or product.[3][4]

Q2: What are the most common side reactions related to the base choice with this substrate?

A2: The most significant side reaction is often the premature decarboxylation of the thiophene-2-carboxylic acid moiety, which can be promoted by strong bases and high temperatures.[5] Another common issue is the homocoupling of the boronic acid partner in Suzuki reactions, which can be influenced by the overall reaction conditions, including the base.[6] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another potential side reaction, particularly with stronger bases and the presence of water.[6]

Q3: Can I use the same base for Suzuki, Sonogashira, and Buchwald-Hartwig couplings with this substrate?

A3: Not necessarily. While there is some overlap, the optimal base often differs between reaction types. For instance, Suzuki reactions frequently employ inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] Sonogashira couplings often utilize a combination of an inorganic and an organic amine base (e.g., piperidine, triethylamine).[1][7] Buchwald-Hartwig aminations can be performed with a range of bases, from strong alkoxides (e.g., NaOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃, depending on the amine's nucleophilicity and the substrate's sensitivity.[8]

Q4: How does the pKa of the base affect the reaction?

A4: The pKa of a base is a measure of the acidity of its conjugate acid and indicates the base's strength. A base that is too weak may not efficiently facilitate the key steps in the catalytic cycle, leading to slow or incomplete reactions.[6] Conversely, a base that is too strong can lead to the degradation of sensitive functional groups or promote undesired side reactions like decarboxylation.[9] A general approach is to start with a moderately weak base and adjust as needed based on the reaction's progress.

Q5: Should I protect the carboxylic acid group before performing the coupling reaction?

A5: Protecting the carboxylic acid, for example, as an ester, can be a viable strategy, especially if you are encountering issues with decarboxylation or low yields.[10] Esterification can prevent the carboxylate from coordinating with the palladium catalyst and deactivating it.[4] However, this adds extra steps to your synthesis (protection and deprotection). It is often possible to achieve successful coupling with the free acid by carefully selecting a milder base and optimizing other reaction conditions.

Troubleshooting Guide

Problem 1: Low or no conversion of starting material.

  • Possible Cause: The base may be too weak to effectively promote the catalytic cycle.

  • Solution: Consider switching to a stronger base. For example, in a Suzuki reaction, if K₂CO₃ is ineffective, you could try K₃PO₄ or Cs₂CO₃. Be mindful that stronger bases may increase the risk of side reactions.[2][6]

  • Possible Cause: Poor solubility of the inorganic base in the reaction solvent.[8]

  • Solution: Ensure vigorous stirring to maximize the surface area of the base.[11] Alternatively, consider a different solvent system or a more soluble base like Cs₂CO₃.[2] For anhydrous couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.[12]

  • Possible Cause: The carboxylic acid is neutralizing the base, leaving an insufficient amount for the catalytic cycle.

  • Solution: Ensure you are using at least two equivalents of base: one to neutralize the carboxylic acid and one to participate in the reaction. It is common to use 2-3 equivalents in total.

Problem 2: Significant decarboxylation of the this compound.

  • Possible Cause: The base is too strong, or the reaction temperature is too high.

  • Solution: Switch to a milder base. For instance, if you are using a strong base like an alkoxide, consider changing to K₃PO₄ or K₂CO₃.[6] Also, try running the reaction at a lower temperature for a longer duration.

  • Possible Cause: The reaction mechanism under the chosen conditions favors decarboxylation.

  • Solution: In some cases, copper-catalyzed decarboxylation can occur.[3] If you are using a copper co-catalyst (as in Sonogashira reactions), ensure that other reaction parameters are optimized to favor the desired coupling over decarboxylation.

Problem 3: The reaction is messy with multiple byproducts.

  • Possible Cause: The chosen base is promoting multiple side reactions.

  • Solution: Re-evaluate your choice of base. A milder base is often a good starting point for substrates with sensitive functional groups.[6] Screening a few different bases of varying strengths can help identify the optimal choice for your specific coupling partners.

  • Possible Cause: Oxygen is present in the reaction, leading to homocoupling of the boronic acid.

  • Solution: Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[13]

Data Presentation

Table 1: Recommended Bases for Different Coupling Reactions

Coupling ReactionRecommended BasesTypical SolventsKey Considerations
Suzuki-Miyaura K₃PO₄, K₂CO₃, Cs₂CO₃, KFToluene/H₂O, Dioxane/H₂O, DMFCs₂CO₃ is often effective for challenging couplings due to its higher solubility.[2] K₃PO₄ is a good general-purpose, moderately strong base.[6]
Sonogashira Piperidine, Triethylamine (Et₃N), Diisopropylamine (DIPA), Cs₂CO₃, K₂CO₃THF, DMF, TolueneOften a combination of an amine base and an inorganic base is used. The amine base is crucial for the copper cycle.[1][14]
Buchwald-Hartwig NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THFThe choice is highly dependent on the amine. Strong bases like NaOtBu are common, but for sensitive substrates, weaker bases like K₃PO₄ are preferred.[8]

Table 2: pKa Values of Common Bases (Conjugate Acids in H₂O)

BaseConjugate AcidpKaBase Strength
Sodium Hydroxide (NaOH)H₂O15.7Strong
Sodium tert-butoxide (NaOtBu)tert-butanol~17Strong
Potassium Phosphate (K₃PO₄)HPO₄²⁻12.32Moderate
Cesium Carbonate (Cs₂CO₃)HCO₃⁻10.32Moderate
Potassium Carbonate (K₂CO₃)HCO₃⁻10.32Moderate
Triethylamine (Et₃N)Et₃NH⁺10.75Moderate (Organic)
PiperidinePiperidinium ion11.12Moderate (Organic)
Potassium Fluoride (KF)HF3.17Weak

Note: pKa values can vary depending on the solvent.[15][16][17]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 10 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Base_Selection_Workflow start Start: Select Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) substrate_check Does the substrate have sensitive functional groups? start->substrate_check base_screening Screen recommended bases (see Table 1) substrate_check->base_screening No mild_base Start with milder bases (e.g., K3PO4, K2CO3) substrate_check->mild_base Yes reaction_monitoring Monitor reaction: Low conversion? Side products? base_screening->reaction_monitoring strong_base Consider stronger bases (e.g., NaOtBu, Cs2CO3) strong_base->reaction_monitoring mild_base->reaction_monitoring troubleshooting Consult Troubleshooting Guide reaction_monitoring->troubleshooting Issues observed success Successful Coupling reaction_monitoring->success Complete, clean reaction troubleshooting->strong_base Low Conversion troubleshooting->mild_base Side Reactions optimization Optimize other parameters: Solvent, Temperature, Catalyst troubleshooting->optimization failure Re-evaluate strategy (e.g., protecting group) troubleshooting->failure Persistent issues optimization->reaction_monitoring

Caption: A decision workflow for selecting the optimal base.

Catalytic_Cycle Generalized Cross-Coupling Cycle cluster_cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd2_intermediate R-Pd(II)-X(L_n) pd0->pd2_intermediate  R-X transmetalation Transmetalation (R'-M) pd2_r_r_prime R-Pd(II)-R'(L_n) pd2_intermediate->pd2_r_r_prime  R'-M base_role BASE Activates R'-M base_role->pd2_intermediate pd2_r_r_prime->pd0   reductive_elimination Reductive Elimination product R-R' (Product) pd2_r_r_prime->product

Caption: The role of the base in the catalytic cycle.

Troubleshooting_Workflow start Problem Observed low_conversion Low / No Conversion start->low_conversion decarboxylation Decarboxylation start->decarboxylation byproducts Multiple Byproducts start->byproducts check_base_strength Is base strong enough? (Check pKa Table) low_conversion->check_base_strength check_base_mildness Is base too strong? Is temperature too high? decarboxylation->check_base_mildness byproducts->check_base_mildness Check Base check_conditions Is reaction degassed? Is solvent appropriate? byproducts->check_conditions Check Setup increase_strength Action: Use stronger base (e.g., K2CO3 -> K3PO4) check_base_strength->increase_strength No improve_conditions Action: Re-degas, screen solvents check_base_strength->improve_conditions Yes decrease_strength Action: Use milder base and/or lower temperature check_base_mildness->decrease_strength Yes check_conditions->improve_conditions No

Caption: A troubleshooting guide for common issues.

References

Technical Support Center: 5-Iodothiophene-2-carboxylic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for preventing homocoupling byproducts when using 5-Iodothiophene-2-carboxylic acid in cross-coupling reactions.

Troubleshooting Guides

Problem 1: Significant Formation of Homocoupling Byproduct in Suzuki-Miyaura Coupling

You are observing a significant amount of the homocoupled dimer of your boronic acid or of this compound, leading to low yields of the desired heteroaryl product and complex purification.

Potential Cause Recommended Action Expected Outcome
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[1]Reduces the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[1]
Use of a Pd(II) Precatalyst While convenient, Pd(II) precatalysts can initiate homocoupling during their in-situ reduction to Pd(0).[1] Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, adding a small amount of a reducing agent can be beneficial.Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.[1]
Inappropriate Ligand Choice For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[2]Bulky ligands can sterically hinder the formation of the diarylpalladium species that leads to homocoupling.
Carboxylic Acid Interference The carboxylic acid moiety can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or promoting side reactions. Strategy: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid post-coupling.Esterification prevents unfavorable interactions with the catalyst, often leading to cleaner reactions and higher yields of the desired cross-coupled product.[3][4]
Problem 2: Low Yield and Dimerization in Sonogashira Coupling

Your Sonogashira coupling of this compound with a terminal alkyne is resulting in low yields of the desired coupled product and a significant amount of the alkyne homocoupling (Glaser coupling) byproduct.

Potential Cause Recommended Action Expected Outcome
Oxygen-Induced Homocoupling Thoroughly degas the reaction mixture and solvents. Running the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to drastically reduce alkyne homocoupling.[5]Minimizes the oxidative coupling of the terminal alkyne, which is often catalyzed by the copper co-catalyst in the presence of oxygen.[5][6]
Inappropriate Base Selection The choice of amine base is critical. While triethylamine is common, for some substrates, a bulkier base like diisopropylethylamine (DIPEA) or a weaker base might be necessary to suppress side reactions.Optimization of the base can improve the rate of the desired cross-coupling relative to the homocoupling pathway.[4]
Catalyst System For challenging substrates, consider using a copper-free Sonogashira protocol. While copper (I) is a co-catalyst that accelerates the reaction, it is also primarily responsible for the Glaser coupling.[7]Elimination of the copper co-catalyst directly prevents the primary pathway for alkyne homocoupling.[7]
Esterification Strategy Similar to the Suzuki coupling, esterification of the carboxylic acid can prevent catalyst inhibition and improve yields.A cleaner reaction profile with a higher yield of the desired alkynylated thiophene ester.
Problem 3: Low Conversion and Side Products in Heck Coupling

You are attempting a Heck reaction with this compound and an alkene, but are observing low conversion of the starting material and the formation of unidentified byproducts.

Potential Cause Recommended Action Expected Outcome
Catalyst Deactivation The carboxylic acid can interfere with the palladium catalyst. Esterification of the carboxylic acid is a highly recommended strategy.Improved catalyst stability and turnover, leading to higher conversion to the desired product.
Suboptimal Reaction Conditions For electron-deficient aryl iodides, careful optimization of the base, solvent, and temperature is crucial. Common bases include triethylamine or potassium carbonate. Solvents like DMF or NMP are often used at elevated temperatures (80-140 °C).Fine-tuning the reaction parameters can significantly improve the yield and selectivity of the Heck reaction.
Ligand Choice While some Heck reactions can be performed without a phosphine ligand, for challenging substrates, the addition of a suitable ligand (e.g., PPh₃ or other phosphine ligands) can improve catalyst stability and activity.Increased reaction rates and suppression of catalyst decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a common problem with this compound?

A1: this compound has a relatively weak carbon-iodine bond, making it highly reactive in oxidative addition to the palladium catalyst. This high reactivity can sometimes favor homocoupling, especially if the subsequent steps in the cross-coupling catalytic cycle are slow. Furthermore, the carboxylic acid group can complicate the reaction by interacting with the catalyst.

Q2: Is it always necessary to convert the carboxylic acid to an ester before cross-coupling?

A2: While not always strictly necessary, it is a highly recommended strategy to improve the success rate and yield of cross-coupling reactions with this substrate.[3][4] Esterification prevents potential catalyst inhibition by the acidic proton and coordination of the carboxylate group, leading to a cleaner reaction with fewer byproducts.[3][4]

Q3: What are the recommended conditions for the esterification of this compound?

A3: A common and effective method is Steglich esterification. For example, to synthesize the pentyl ester, 5-bromothiophene-2-carboxylic acid (a similar substrate) was reacted with amyl alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-(dimethylaminopyridine) (DMAP) as a catalyst in dichloromethane (DCM) at room temperature.[3] Similar conditions can be applied for the iodo-analogue with the desired alcohol.

Q4: After a successful coupling with the esterified compound, how can I get back to the carboxylic acid?

A4: The ester can be easily hydrolyzed back to the carboxylic acid through a process called saponification. This typically involves heating the ester with a base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an organic solvent like ethanol or THF. After the reaction is complete, acidification of the reaction mixture will precipitate the desired carboxylic acid.

Q5: Which palladium catalyst and ligand combination is a good starting point for Suzuki coupling with an ester of this compound?

A5: For a Suzuki coupling of a similar substrate, pentyl 5-bromothiophene-2-carboxylate, with various arylboronic acids, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was used as the catalyst with potassium phosphate as the base in a 1,4-dioxane/water solvent system at 90°C, yielding good to moderate results.[3] For the more reactive iodo-analogue, these conditions are a good starting point, and potentially milder conditions could be employed.

Experimental Protocols

Protocol 1: Esterification of this compound (General Procedure)

This protocol is adapted from the esterification of 5-bromothiophene-2-carboxylic acid.[3]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, pentanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the desired alcohol (1.1-1.5 equivalents) and DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the desired ester.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-Iodothiophene-2-carboxylate (Optimized to Minimize Homocoupling)

Materials:

  • Methyl 5-Iodothiophene-2-carboxylate

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add Methyl 5-Iodothiophene-2-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Add Pd(PPh₃)₄ (1-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC/MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 3: Saponification of Methyl 5-Arylthiophene-2-carboxylate

Materials:

  • Methyl 5-Arylthiophene-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl 5-arylthiophene-2-carboxylate in a mixture of methanol (or ethanol) and water.

  • Add NaOH or KOH (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final carboxylic acid product.

Visualizations

Homocoupling_vs_CrossCoupling cluster_main_cycle Desired Cross-Coupling Pathway cluster_side_reaction Undesired Homocoupling Pathway ArI 5-Iodothiophene-2-COOR Pd0 Pd(0)L_n ArI->Pd0 Oxidative Addition ArPdIL Ar-Pd(II)-I(L_n) Pd0->ArPdIL ArPdArL Ar-Pd(II)-Ar'(L_n) ArPdIL->ArPdArL ArBOH Arylboronic Acid Base Base ArBOH->Base ArBOH2 Arylboronic Acid Base->ArPdIL Transmetalation ArPdArL->Pd0 Product Cross-Coupled Product ArPdArL->Product Reductive Elimination PdII Pd(II) ArBOH2->PdII Dimer Homocoupled Byproduct PdII->Dimer O2 O₂ (Oxidant) O2->PdII Experimental_Workflow start Start: this compound esterification Step 1: Esterification (e.g., with DCC/DMAP) start->esterification ester Intermediate: 5-Iodothiophene-2-carboxylate Ester esterification->ester cross_coupling Step 2: Cross-Coupling Reaction (Suzuki, Sonogashira, Heck) ester->cross_coupling coupled_ester Intermediate: 5-Aryl/Alkynyl/Alkenyl-thiophene-2-carboxylate Ester cross_coupling->coupled_ester saponification Step 3: Saponification (Hydrolysis with base, then acid workup) coupled_ester->saponification end Final Product: 5-Substituted-thiophene-2-carboxylic acid saponification->end

References

Technical Support Center: Polymerization of 5-Iodothiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 5-iodothiophene-2-carboxylic acid and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the direct polymerization of this compound?

A1: The primary challenge is the presence of the acidic proton of the carboxylic acid group. This proton can interfere with many polymerization catalysts, particularly those used in common cross-coupling reactions like Stille, Suzuki, and Grignard Metathesis (GRIM) polymerizations.[1][2] The acidic proton can lead to catalyst deactivation, side reactions, and low polymer yields. Additionally, the carboxylic acid group can influence the solubility of both the monomer and the resulting polymer, adding complexity to the reaction setup and purification.

Q2: Why is my polymerization resulting in a low yield and/or low molecular weight polymer?

A2: Low yields and low molecular weights are common issues that can stem from several factors:

  • Catalyst Incompatibility: As mentioned, the acidic proton of the carboxylic acid can poison the catalyst.

  • Monomer Impurity: Impurities in the this compound derivative monomer can terminate the polymerization chain reaction.

  • Reaction Conditions: Suboptimal reaction temperature, time, or monomer-to-catalyst ratio can lead to incomplete polymerization.

  • Decarboxylation: At elevated temperatures, thiophene-2-carboxylic acids can undergo decarboxylation, leading to chain termination and structural defects in the polymer.

Q3: How can I overcome the interference of the carboxylic acid group during polymerization?

A3: The most effective strategy is to protect the carboxylic acid group prior to polymerization.[3] This is typically done by converting the carboxylic acid into an ester, such as a methyl or ethyl ester. This "protecting group" masks the acidic proton, preventing it from interfering with the catalyst. After successful polymerization, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, yielding the desired polymer.

Q4: What are the best polymerization methods for this compound derivatives?

A4: With the carboxylic acid group protected, several cross-coupling polymerization methods are suitable:

  • Stille Polymerization: This method involves the coupling of an organotin compound with an organohalide. It is known for its tolerance to a wide range of functional groups.[4][5]

  • Suzuki Polymerization: This involves the coupling of a boronic acid or ester with an organohalide. It is favored for its use of less toxic boron compounds.[6][7][8][9]

  • Grignard Metathesis (GRIM) Polymerization: This method can produce highly regioregular polythiophenes with controlled molecular weights.[10][11][12][13][14]

Q5: My purified polymer has poor solubility. What can I do?

A5: Poor solubility is a common issue with conjugated polymers due to their rigid backbones.[15] Here are some strategies to improve solubility:

  • Side-Chain Engineering: If you are synthesizing derivatives, introducing longer or branched alkyl side chains on the thiophene ring can increase solubility.[16]

  • Copolymerization: Copolymerizing your monomer with another thiophene derivative that has solubilizing side chains can improve the overall solubility of the resulting copolymer.[17][18]

  • Solvent Selection: Experiment with a range of solvents, including chlorinated solvents (chloroform, chlorobenzene) and aromatic solvents (toluene, xylene), sometimes at elevated temperatures.[19]

  • Post-polymerization Modification: After deprotection of the carboxylic acid groups, the polymer may become soluble in polar or aqueous basic solutions.[20]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the polymerization of this compound derivatives.

Problem Potential Cause Recommended Solution
No or very low polymer yield 1. Catalyst deactivation by the acidic proton. 2. Impure monomer. 3. Incorrect reaction setup (e.g., presence of oxygen or water).1. Protect the carboxylic acid group as an ester. 2. Purify the monomer by recrystallization or column chromatography. 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Low molecular weight polymer 1. Non-stoichiometric ratio of monomers (if applicable). 2. Premature termination of the reaction. 3. Inefficient catalyst.1. Carefully control the stoichiometry of the reactants. 2. Increase the reaction time or temperature (while monitoring for decarboxylation). 3. Screen different catalysts and ligands to find the optimal system for your specific monomer.
Insoluble polymer 1. High degree of polymerization leading to a rigid backbone. 2. Lack of solubilizing side chains.1. Consider copolymerization with a monomer containing long alkyl chains. 2. If the polymer is protected, try a wider range of organic solvents. If deprotected, try aqueous basic solutions.
Broad polydispersity index (PDI) 1. Side reactions or chain transfer events. 2. Inconsistent initiation or termination rates.1. Optimize reaction conditions (temperature, concentration) to minimize side reactions. 2. Consider a "living" polymerization technique like GRIM for better control over PDI.[11]
Difficulty in purification 1. Catalyst residues. 2. Oligomeric byproducts.1. Use a metal scavenger or wash the polymer solution with a chelating agent solution. 2. Purify the polymer by Soxhlet extraction or precipitation in a non-solvent.[21][22][23][]

Section 3: Experimental Protocols

Protocol 1: Protection of this compound (Esterification)

  • Dissolution: Dissolve this compound in an excess of methanol or ethanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography if necessary.

Protocol 2: Stille Polymerization of Methyl 5-Iodothiophene-2-carboxylate

This protocol assumes the other monomer is a distannylated thiophene derivative.

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Reagents: Add methyl 5-iodothiophene-2-carboxylate, the distannylated comonomer, and a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-2 mol%) to the flask.

  • Solvent: Add anhydrous toluene or another suitable solvent via cannula.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filtration: Collect the polymer by filtration.

  • Purification: Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and oligomers.[21]

Protocol 3: Post-Polymerization Deprotection (Hydrolysis)

  • Dissolution: Dissolve the protected polymer in a suitable solvent (e.g., THF or dioxane).

  • Hydrolysis: Add an aqueous solution of a strong base (e.g., NaOH or KOH) or a strong acid (e.g., HCl).

  • Heating: Heat the mixture to reflux for 12-24 hours.

  • Acidification: If using a base, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid-functionalized polymer.

  • Filtration and Washing: Collect the polymer by filtration and wash thoroughly with deionized water to remove salts.

  • Drying: Dry the final polymer under vacuum.

Section 4: Visualizations

TroubleshootingWorkflow start Start: Polymerization Issue low_yield Low Yield / No Polymer start->low_yield low_mw Low Molecular Weight start->low_mw poor_solubility Poor Solubility start->poor_solubility check_protection Is Carboxylic Acid Protected? low_yield->check_protection optimize_conditions Action: Optimize Reaction Conditions low_mw->optimize_conditions change_solvent Action: Test Different Solvents poor_solubility->change_solvent protect_acid Action: Protect Acid Group (Esterification) check_protection->protect_acid No check_purity Action: Check Monomer Purity check_protection->check_purity Yes check_purity->optimize_conditions copolymerize Action: Consider Copolymerization change_solvent->copolymerize

Caption: Troubleshooting Decision Tree for Polymerization Issues.

ExperimentalWorkflow cluster_0 Pre-Polymerization cluster_1 Polymerization cluster_2 Post-Polymerization Monomer This compound Protection Protection (Esterification) Monomer->Protection ProtectedMonomer Protected Monomer Protection->ProtectedMonomer Polymerization Stille or Suzuki Polymerization ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection Deprotection (Hydrolysis) ProtectedPolymer->Deprotection FinalPolymer Final Polymer Deprotection->FinalPolymer

Caption: General Experimental Workflow for Polymer Synthesis.

References

Technical Support Center: Decarboxylation of 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the decarboxylation of 5-Iodothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the decarboxylation of this compound?

A1: Researchers frequently report two primary challenges:

  • Low Yield of the Desired Product (2-Iodothiophene): The reaction may not proceed to completion, resulting in a significant amount of unreacted starting material.

  • Formation of Side Products: The most common side product is thiophene, resulting from the unintended removal of the iodine atom (deiodination) along with the carboxyl group. Other impurities may also arise from side reactions.

Q2: Why is deiodination a common side reaction?

A2: The carbon-iodine (C-I) bond can be susceptible to cleavage under the conditions required for decarboxylation, particularly at elevated temperatures or in the presence of certain catalysts and reagents. The reaction conditions that promote the removal of the carboxyl group can sometimes be harsh enough to also break the C-I bond, leading to the formation of thiophene.

Q3: What are the recommended methods for the decarboxylation of this compound?

A3: While thermal decarboxylation can be attempted, catalytic methods are generally more efficient and selective. Copper-catalyzed decarboxylation has shown promise for thiophene-based carboxylic acids and offers a milder reaction pathway, potentially minimizing side reactions like deiodination.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems during the decarboxylation of this compound.

Problem 1: Low to No Conversion of Starting Material
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC/MS. For copper-catalyzed reactions, temperatures in the range of 100-140°C have been effective for similar substrates.[1]An increase in temperature should lead to a higher conversion rate. However, be cautious of exceeding temperatures that might promote deiodination.
Catalyst Inactivity Ensure the copper catalyst (e.g., Cu₂O or CuBr) is of high purity and handled under an inert atmosphere if sensitive to air or moisture. Consider using a freshly opened bottle of the catalyst.An active catalyst is crucial for the reaction to proceed. Using a fresh, high-quality catalyst should improve the conversion.
Inappropriate Solvent The choice of solvent is critical. High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of NMP and quinoline are often used in copper-catalyzed decarboxylations.[1]The correct solvent will ensure the reactants are soluble and facilitate the catalytic cycle.
Ligand Issues (for catalytic reactions) For copper-catalyzed reactions, the choice of ligand is important. N,N,N',N'-Tetramethylethylenediamine (TMEDA) has been shown to be an effective ligand for the decarboxylation of 2-thiophenecarboxylic acid, leading to high yields.[1] Ensure the ligand is pure and used in the correct stoichiometric ratio to the copper catalyst.An appropriate ligand will coordinate to the copper center, enhancing its catalytic activity and promoting the desired decarboxylation.
Problem 2: Significant Formation of Deiodinated Product (Thiophene)
Potential Cause Troubleshooting Step Expected Outcome
Reaction Temperature is Too High If deiodination is observed, reduce the reaction temperature. While higher temperatures can increase the rate of decarboxylation, they can also promote the cleavage of the C-I bond.Lowering the temperature should decrease the rate of deiodination, improving the selectivity for the desired 2-iodothiophene product.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed. Extended reaction times at elevated temperatures can lead to product degradation and side reactions.Optimizing the reaction time will maximize the yield of the desired product while minimizing the formation of byproducts.
Inappropriate Catalyst System The choice of catalyst and ligand can influence selectivity. The Cu₂O/TMEDA system has been reported to be effective for thiophenecarboxylic acid decarboxylation and may offer a milder alternative to harsher methods.[1]A milder catalytic system can provide the necessary activation for decarboxylation without being aggressive enough to cause significant deiodination.
Presence of Protic Impurities Ensure all reagents and solvents are dry. Protic species can potentially facilitate protodeiodination under certain conditions.Using anhydrous conditions can help to suppress this side reaction pathway.

Experimental Protocols

The following is a recommended starting protocol for the copper-catalyzed decarboxylation of this compound, based on a successful procedure for the related 2-thiophenecarboxylic acid.[1]

Copper-Catalyzed Decarboxylation using Cu₂O/TMEDA

  • Materials:

    • This compound

    • Copper(I) oxide (Cu₂O)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • N-Methyl-2-pyrrolidone (NMP)

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).

    • Add Cu₂O (e.g., 5 mol%).

    • Add TMEDA (e.g., 10 mol%).

    • Add anhydrous NMP as the solvent.

    • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 120°C, and optimize as needed).

    • Monitor the reaction progress by TLC or GC/MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Work up the reaction mixture by quenching with an appropriate aqueous solution (e.g., dilute HCl), followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

Table of Reaction Parameters for Optimization:

ParameterStarting ConditionOptimization Range
Temperature 120°C100 - 140°C
Catalyst Loading (Cu₂O) 5 mol%1 - 10 mol%
Ligand Loading (TMEDA) 10 mol%5 - 20 mol%
Reaction Time 4 hours1 - 24 hours

Visualizing Reaction Logic

To better understand the key factors and their relationships in troubleshooting the decarboxylation of this compound, the following diagram illustrates the logical workflow.

TroubleshootingWorkflow Troubleshooting Workflow for Decarboxylation Start Start: Decarboxylation of this compound Problem Identify Primary Issue Start->Problem LowConversion Low/No Conversion Problem->LowConversion Low Yield Deiodination Deiodination (Thiophene formation) Problem->Deiodination Side Product CheckTemp Increase Temperature? LowConversion->CheckTemp ReduceTemp Decrease Temperature? Deiodination->ReduceTemp CheckCatalyst Check Catalyst/Ligand Activity? CheckTemp->CheckCatalyst No Success Successful Decarboxylation CheckTemp->Success Yes CheckSolvent Optimize Solvent? CheckCatalyst->CheckSolvent No CheckCatalyst->Success Yes CheckSolvent->Success Yes Failure Persistent Issues: Re-evaluate Approach CheckSolvent->Failure No ReduceTime Shorten Reaction Time? ReduceTemp->ReduceTime No ReduceTemp->Success Yes ChangeCatalyst Use Milder Catalyst System? ReduceTime->ChangeCatalyst No ReduceTime->Success Yes ChangeCatalyst->Success Yes ChangeCatalyst->Failure No

Troubleshooting workflow for decarboxylation.

This diagram outlines the decision-making process for addressing the primary challenges of low conversion and deiodination. By systematically evaluating and adjusting reaction parameters, researchers can optimize the conditions for the successful decarboxylation of this compound.

References

Managing reactivity of the carboxylic acid group during C-C coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the reactivity of the carboxylic acid group during C-C coupling reactions.

Section 1: FAQs - General Considerations

Q1: Does the free carboxylic acid group interfere with common C-C coupling reactions like Suzuki, Heck, or Sonogashira?

A1: Yes, the free carboxylic acid group can significantly interfere with C-C coupling reactions in several ways:

  • Catalyst Deactivation: The carboxylate anion, formed under the basic conditions typical for many coupling reactions, can coordinate to the palladium catalyst, potentially leading to its deactivation or hindering the formation of the active catalytic species.[1]

  • Solubility Issues: The carboxylate salt of your substrate may have poor solubility in the organic solvents commonly used for coupling reactions, leading to low reaction rates and yields.[2]

  • Undesired Side Reactions: The acidic proton can react with organometallic reagents. Furthermore, under certain conditions, especially at elevated temperatures, decarboxylation of the carboxylic acid can occur, leading to undesired byproducts.[3]

Q2: What are the main strategies to manage the reactivity of a carboxylic acid during C-C coupling?

A2: There are two primary strategies:

  • Protection/Deprotection: The most common approach is to protect the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester).[4] This masks the acidic proton and prevents coordination with the catalyst. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction.

  • Use as a Directing Group: In C-H activation reactions, the carboxylic acid group can be used as a directing group to achieve regioselective functionalization at a specific position, often ortho to the carboxyl group.[5][6][7] This is an advanced strategy that leverages the inherent reactivity of the group.

Q3: When should I choose to protect the carboxylic acid versus using it as a directing group?

A3: The choice depends on your synthetic goal.

  • Choose protection when the carboxylic acid is not intended to participate in the reaction and its presence is likely to cause the issues mentioned in Q1. This is the most common and safest strategy for standard cross-coupling reactions.

  • Choose to use it as a directing group when you want to functionalize a C-H bond at a specific position relative to the carboxylic acid. This is a powerful tool for increasing molecular complexity in a controlled manner.[6][8]

Section 2: Troubleshooting Guide - Protecting the Carboxylic Acid Group

Q4: My esterification reaction to protect the carboxylic acid is giving a low yield. What are the common causes and solutions?

A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[9] Here are some common issues and their solutions:

Problem Possible Cause Solution
Low Conversion Equilibrium not favoring the product.Use a large excess of the alcohol, which can also serve as the solvent.[10] Alternatively, remove water as it forms using a Dean-Stark apparatus or a dehydrating agent.
No Reaction Insufficient acid catalyst.Increase the amount of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[10]
Product Hydrolysis Presence of water during workup or purification.Ensure all workup steps are performed under anhydrous conditions until the final purification.
Side Products Overheating or concentrated acid causing byproducts.Maintain a consistent and appropriate reaction temperature. Ensure proper mixing when adding the acid catalyst.[11]

Q5: I am observing hydrolysis of my ester protecting group during the Suzuki coupling reaction. How can I prevent this?

A5: Ester hydrolysis during Suzuki coupling is a common issue due to the basic conditions.[12]

  • Choice of Base: The choice of base is critical. Milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are less likely to cause ester hydrolysis compared to stronger bases like sodium or potassium hydroxide.[12][13]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis.

  • Protecting Group Stability: Consider using a more sterically hindered ester, such as a tert-butyl ester, which is generally more resistant to basic hydrolysis.

Section 3: Troubleshooting Guide - C-C Coupling Reactions

Suzuki Coupling

Q6: My Suzuki coupling reaction with a substrate containing a free carboxylic acid is not working. What should I try?

A6: If protecting the carboxylic acid is not an option, you can try to optimize the reaction conditions for the free acid.

G start Low/No Yield in Suzuki Coupling with Free Carboxylic Acid base Adjust Base start->base Initial Check solvent Change Solvent System base->solvent If no improvement catalyst Switch Catalyst/Ligand solvent->catalyst If still no improvement boronic_acid Check Boronic Acid Quality catalyst->boronic_acid If issues persist decarboxylation Check for Decarboxylation boronic_acid->decarboxylation Final Check success Reaction Successful decarboxylation->success If product forms failure Consider Protection Strategy decarboxylation->failure If byproduct dominates

Caption: Troubleshooting workflow for Suzuki coupling with a free carboxylic acid.

  • Increase Base Equivalents: You will need to add extra equivalents of base to neutralize the acidic proton of the carboxylic acid in addition to the amount required for the catalytic cycle.[2]

  • Base Selection: The choice of base can significantly impact the reaction outcome. A screening of different bases may be necessary.

    Base Typical Yield (%) Notes
    Na₂CO₃ 98Often a good starting point, providing high yields.[14][15]
    K₂CO₃ 95A common and effective base.
    K₃PO₄ 92A strong base that can be effective for challenging substrates.[14]
    Cs₂CO₃ 96Often very effective but more expensive.
    TEA (Triethylamine) 40Generally less effective than inorganic bases in these systems.[14]
    Yields are representative and highly dependent on the specific substrates and reaction conditions.
  • Solvent System: Solubility of the carboxylate salt can be a major issue.[2] Consider using a more polar solvent system or a phase-transfer catalyst to improve the solubility of your substrate.

  • Catalyst and Ligand: The carboxylate can inhibit the catalyst.[1] Switching to a different palladium source (e.g., from a Pd(II) precatalyst to a Pd(0) source like Pd(PPh₃)₄) or using a more electron-rich and bulky ligand might overcome this inhibition.

Heck Coupling

Q7: I am attempting a Heck reaction with an aryl halide that has a carboxylic acid group, and I am getting low yields and some byproducts. What could be the problem?

A7: The issues are similar to those in Suzuki coupling, with the addition of potential decarboxylation at the higher temperatures often required for Heck reactions.

  • Protect the Carboxylic Acid: This is the most reliable solution. Converting the carboxylic acid to an ester will prevent catalyst inhibition and solubility issues.[4]

  • Optimize Reaction Conditions: If protection is not feasible, you may need to screen different palladium sources, ligands, bases, and solvents. The use of salt additives like TBAB (tetrabutylammonium bromide) can sometimes improve yields.[10]

  • Check for Decarboxylation: If the reaction is run at high temperatures (e.g., >120 °C), you may be observing decarboxylation of your starting material.[3] Analyze your crude reaction mixture for the decarboxylated arene. If this is a significant byproduct, lowering the reaction temperature or using a more active catalyst that operates at lower temperatures is necessary.

Sonogashira Coupling

Q8: My Sonogashira coupling of a halo-benzoic acid is failing. What are the key parameters to check?

A8: Sonogashira couplings can be sensitive, and the presence of a free carboxylic acid adds complexity.

G start Sonogashira Coupling Failure (Halo-benzoic Acid) degas Ensure Rigorous Degassing start->degas base Check Base and Equivalents degas->base If no improvement solvent Solvent Choice (Amine vs. Co-solvent) base->solvent catalyst Catalyst System (Pd/Cu) solvent->catalyst If still no improvement temperature Optimize Temperature catalyst->temperature success Reaction Successful temperature->success If product forms protect Consider Ester Protection temperature->protect If issues persist

Caption: Troubleshooting flowchart for Sonogashira coupling of halo-benzoic acids.

  • Anaerobic Conditions: The copper co-catalyst is sensitive to oxygen, which can lead to alkyne homocoupling (Glaser coupling). Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[16]

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used.[6] You will need sufficient base to neutralize the carboxylic acid and the H-X generated in the reaction.

  • Temperature: The optimal temperature can be substrate-dependent. For less reactive aryl bromides, higher temperatures may be needed, but this also increases the risk of decarboxylation.[6]

  • Solvent: While the amine base can sometimes be used as the solvent, a co-solvent like THF or DMF may be necessary to dissolve the starting materials.[6]

  • Catalyst Loading: If you observe catalyst decomposition (e.g., formation of palladium black), you may need to adjust the catalyst and co-catalyst loading.[17]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification (Methyl Ester Protection)

This protocol describes a general method for the protection of a benzoic acid derivative as a methyl ester.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Methanol (can be used in excess as the solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 2-4 drops)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Dissolve the benzoic acid derivative in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[11]

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the substrate (typically 2-16 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Ester-Protected Aryl Bromide

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an ester-protected aryl bromide with an arylboronic acid.

Materials:

  • Ester-protected aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • To a reaction vessel, add the ester-protected aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scalable Synthesis of 5-Iodothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scalable synthesis of 5-Iodothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a solid organic compound with the chemical formula C5H3IO2S and a molecular weight of approximately 254.05 g/mol .[1][2][3] It is typically a white to off-white solid. For successful experiments and storage, it is crucial to keep it in a dark place under an inert atmosphere, at temperatures between 2-8°C.[4][5]

Q2: What are the common synthetic routes for preparing this compound?

The most common method is the direct electrophilic iodination of thiophene-2-carboxylic acid. Various iodinating agents can be used, including N-Iodosuccinimide (NIS), often with an acid catalyst, or a combination of iodine and an oxidizing agent like mercuric oxide.[6][7] An alternative approach involves the lithiation of thiophene-2-carboxylic acid followed by quenching with iodine, although this can present challenges on a larger scale.[8]

Q3: How can I purify the crude this compound product on a large scale?

Purification can be challenging for carboxylic acids.[9] A common and scalable method involves dissolving the crude product in a basic aqueous solution (like sodium bicarbonate) to form the soluble carboxylate salt. Insoluble impurities can be filtered off. The aqueous solution is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which is then collected by filtration.[9][10] Traces of iodine color can be removed by washing with a dilute solution of sodium thiosulfate.[6]

Q4: Is this compound prone to decarboxylation?

Yes, thiophene-2-carboxylic acids can undergo decarboxylation, particularly under harsh acidic conditions or at very high temperatures.[11][12] It is advisable to use moderate temperatures during synthesis, workup, and purification to minimize this side reaction.

Q5: What are the key considerations when using this compound in Suzuki coupling reactions?

This compound is a useful substrate for Suzuki cross-coupling reactions to form C-C bonds at the 5-position.[13][14][15] Key considerations include the choice of palladium catalyst, base, and solvent system. Common side reactions to monitor for include homo-coupling of the boronic acid and dehalogenation of the starting material.[16][17] The reaction conditions should be optimized to maximize the yield of the desired cross-coupled product.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Iodination Reaction

Q: My iodination of thiophene-2-carboxylic acid is showing very low or no conversion to the desired product. What are the common causes and how can I fix this?

A: Low yields in iodination reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Substrate Reactivity: Thiophene-2-carboxylic acid has an electron-withdrawing carboxylic acid group, which deactivates the thiophene ring towards electrophilic substitution. This makes iodination more challenging than for unsubstituted thiophene.[18]

  • Reagent Choice & Purity: Ensure the purity of the starting material and the iodinating agent.

    • N-Iodosuccinimide (NIS): This is a mild and effective reagent. Using an acid catalyst like 4-toluenesulfonic acid (TsOH) in a solvent like ethanol can improve yields and often results in a clean reaction.[7]

    • Iodine Monochloride (ICl): This is a more reactive agent. Careful control of stoichiometry (1.0-1.2 equivalents) and low reaction temperatures (e.g., 0 °C) are crucial to control reactivity and prevent side reactions.[19]

    • Iodine/Mercuric Oxide (I2/HgO): This is a classic method but involves toxic mercury salts. Vigorous shaking or stirring is noted to be important for good yields.[6]

  • Reaction Conditions:

    • Temperature: For deactivated substrates, slightly elevated temperatures may be required, but this must be balanced against the risk of side reactions and decarboxylation.

    • Catalysis: The use of strong acid solvents or Lewis acid catalysts can enhance the reaction rate.[19] Zeolites have also been reported to catalyze the iodination of thiophene derivatives.[20]

Issue 2: Formation of Di-iodinated Byproduct

Q: My reaction is producing a significant amount of 2,5-diiodothiophene or other di-iodinated species. How can I improve selectivity for the mono-iodinated product?

A: The formation of di-iodinated byproducts is a common issue, especially when using highly reactive iodinating agents.[6]

  • Control Stoichiometry: Carefully use a 1:1 molar ratio of the iodinating agent to the thiophene-2-carboxylic acid. Using a slight sub-stoichiometric amount of the iodinating agent can further favor mono-iodination.[19]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C or even lower) decreases the overall reaction rate and can significantly improve selectivity for the desired product.[19]

  • Slow Addition: Add the iodinating agent dropwise or in small portions to the solution of the substrate. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring a second iodination event.

Issue 3: Product Degradation (Decarboxylation)

Q: I'm observing product loss during workup or purification, and I suspect decarboxylation. What conditions promote this, and how can they be avoided?

A: Carboxylic acids, especially certain heterocyclic ones, can be susceptible to decarboxylation, particularly in the presence of strong acids and heat.[9][11][12]

  • Avoid High Temperatures: During reaction, workup, and solvent removal, maintain moderate temperatures. Avoid prolonged heating.

  • Mind the pH: While acidification is necessary to precipitate the product during an acid-base workup, avoid using excessively strong acids or allowing the product to remain in a highly acidic solution for extended periods.[11]

  • Inert Atmosphere: While not directly preventing decarboxylation, performing reactions and workups under an inert atmosphere (nitrogen or argon) can prevent other oxidative degradation pathways.[9]

Data and Protocols

Table 1: Comparison of Selected Iodination Methods for Thiophenes
Iodinating AgentCatalyst / AdditiveTypical SolventTemperatureKey ConsiderationsReference
N-Iodosuccinimide (NIS)4-Toluenesulfonic acid (TsOH)EthanolRoom TempClean, efficient, and uses a green solvent.[7][7]
Iodine Monochloride (ICl)None or Lewis AcidAnhydrous solvents (e.g., DCM)0 °C to Room TempHighly reactive; requires careful temperature and stoichiometry control.[19][19]
Iodine (I₂)Mercuric Oxide (HgO)Benzene / EtherCooled (Ice Bath)Classic method; effective but uses toxic mercury salts.[6][6]
Iodine (I₂)Silver Salts (e.g., AgOTs)MeCN or DCMRoom TempMild conditions, tolerates various functional groups.[21][21]
Experimental Protocol 1: Scalable Synthesis of this compound via NIS

This protocol is adapted from methodologies reported for the efficient iodination of thiophene derivatives.[7]

  • Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge thiophene-2-carboxylic acid (1.0 eq.) and ethanol as the solvent.

  • Catalyst Addition: Add a catalytic amount of 4-toluenesulfonic acid (TsOH) (e.g., 0.1 eq.) to the mixture and stir until dissolved.

  • Iodination: Slowly add a solution or slurry of N-Iodosuccinimide (NIS) (1.05 eq.) in ethanol to the reactor over 1-2 hours, maintaining the internal temperature at 20-25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, cool the mixture and add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine/NIS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

    • Add water and ethyl acetate. Adjust the pH of the aqueous layer to ~9-10 with an aqueous base (e.g., NaOH solution).

    • Separate the layers. Wash the aqueous layer with ethyl acetate to remove the succinimide byproduct.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to a pH of ~2-3 to precipitate the product.[9]

  • Isolation: Filter the precipitated solid, wash the filter cake with cold water, and dry under vacuum to yield crude this compound. Further purification can be achieved by recrystallization if necessary.

Experimental Protocol 2: Purification by Acid-Base Extraction

This protocol is a general and scalable method for purifying carboxylic acids.[9][10]

  • Dissolution: Dissolve the crude this compound in a sufficient volume of a dilute aqueous base, such as 1M sodium bicarbonate or sodium carbonate solution. Stir until all the acidic material has dissolved to form the sodium salt.

  • Filtration (Optional): If there are insoluble non-acidic impurities, filter the basic solution.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and wash it one or more times with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral or basic organic impurities.

  • Precipitation: Cool the washed aqueous layer in an ice-water bath. While stirring vigorously, slowly add a cold dilute acid (e.g., 1M or 2M HCl) until the pH of the solution is approximately 2-3. The purified this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Visualizations

G cluster_0 Synthesis cluster_1 Workup & Purification Start Thiophene-2-carboxylic Acid Reagents Iodinating Agent (e.g., NIS) + Catalyst (e.g., TsOH) + Solvent (e.g., EtOH) Reaction Stir at Room Temperature Monitor by HPLC/TLC Start->Reaction 1 Reagents->Reaction 2 Quench Quench with Na₂S₂O₃ Reaction->Quench Solvent_Removal Remove Solvent Quench->Solvent_Removal Acid_Base Acid-Base Extraction: 1. Dissolve in Base 2. Wash with Organic Solvent 3. Precipitate with Acid Solvent_Removal->Acid_Base Isolate Filter & Dry Acid_Base->Isolate End End Isolate->End Final Product: This compound

Caption: General workflow for synthesis and purification.

G Start Problem: Low Iodination Yield Check1 Is Starting Material Pure? Start->Check1 Step 1 Check2 Is Iodinating Agent Active? Check1->Check2 Yes Solution1 Re-purify Thiophene-2- carboxylic acid Check1->Solution1 No Check3 Are Reaction Conditions Optimal? Check2->Check3 Yes Solution2 Use Fresh/High-Purity Iodinating Agent (e.g., NIS, ICl) Check2->Solution2 No Solution3 Optimize Conditions: - Add Acid Catalyst (TsOH) - Increase Temperature Moderately - Increase Reaction Time Check3->Solution3 No End Yield Improved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for low iodination yields.

G cluster_conditions Conditions Favoring Path B (Di-iodination) Th2CA Thiophene-2-carboxylic Acid Iodination Iodination Event Th2CA->Iodination MonoIodo 5-Iodothiophene-2- carboxylic acid (Desired Product) Iodination->MonoIodo Path A DiIodo Di-iodinated Byproduct (Undesired) MonoIodo->Iodination Path B (Second Iodination) HighTemp High Temperature HighConc High [Iodinating Agent] ExcessReagent >1.1 eq. Iodinating Agent

Caption: Logical diagram of mono- vs. di-iodination.

References

Technical Support Center: Palladium Catalyst Removal from 5-Iodothiophene-2-carboxylic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective removal of palladium catalysts from reaction mixtures containing 5-Iodothiophene-2-carboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving the required purity levels for your compounds.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts from reaction mixtures of this compound and provides systematic solutions.

Problem 1: High Levels of Residual Palladium After Filtration

  • Symptoms: Inductively Coupled Plasma (ICP) analysis indicates palladium levels above the acceptable limit after initial filtration attempts.

  • Possible Causes & Solutions:

    • Palladium is in a soluble form: Standard filtration is only effective for heterogeneous palladium catalysts (e.g., Pd/C). Homogeneous catalysts or leached palladium species will pass through the filter.

      • Solution: Employ a palladium scavenger or induce precipitation of the palladium species before filtration.[1]

    • Inefficient Filtration: The filter medium may not be suitable for capturing fine palladium particles.

      • Solution: Use a pad of Celite® over the filter paper to trap fine particles. Ensure the Celite® bed is well-packed and of sufficient thickness (1-2 cm). Pre-wetting the Celite® pad with the reaction solvent can improve its efficacy.[1][2][3]

    • Formation of Colloidal Palladium: The palladium may have formed a colloidal suspension that is difficult to filter.

      • Solution: Treat the solution with activated carbon to adsorb the colloidal palladium before filtration.[2]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain high even after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific palladium species in your reaction mixture. Thiol-based scavengers are generally effective for a variety of palladium species.[4][5]

      • Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your system.

    • Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the treatment time may be inadequate for complete removal.

      • Solution: Increase the equivalents of the scavenger (a good starting point is 4-8 molar equivalents relative to the palladium).[6] Extend the stirring time to allow for complete binding.

    • Interference from the Substrate: The this compound, with its sulfur and carboxylic acid moieties, might compete with the scavenger for binding to the palladium catalyst.

      • Solution: Adjust the pH of the reaction mixture. Deprotonating the carboxylic acid with a mild base might reduce its interaction with the palladium, allowing the scavenger to bind more effectively.

    • Solvent Effects: The solvent system can influence the scavenger's performance.

      • Solution: If possible, perform the scavenging in a solvent known to be effective for the chosen scavenger. Some scavengers work better in organic solvents, while others are designed for aqueous media.

Problem 3: Significant Product Loss During Palladium Removal

  • Symptoms: Low yield of this compound or its derivative after the palladium removal step.

  • Possible Causes & Solutions:

    • Adsorption of Product onto Scavenger or Adsorbent: The product may be non-specifically binding to the scavenger, activated carbon, or Celite®.

      • Solution: After filtration, thoroughly wash the scavenger or adsorbent with fresh solvent to recover any bound product.[1] Use the minimum effective amount of the scavenger or adsorbent to reduce the surface area available for non-specific binding.

    • Product Precipitation with Palladium: The product may co-precipitate with the palladium species.

      • Solution: Analyze the precipitate to confirm the presence of your product. If so, explore different precipitation or scavenging conditions (e.g., different solvent, temperature, or pH) to minimize co-precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my this compound product?

A1: Residual palladium is a major concern in pharmaceutical and drug development industries due to its potential toxicity and stringent regulatory limits set by agencies like the FDA (often requiring <10 ppm for oral consumption).[7][8] Furthermore, residual palladium can interfere with subsequent chemical transformations and biological assays.

Q2: What are the primary methods for removing palladium catalysts?

A2: The most common methods include:

  • Filtration through an adsorbent: Using materials like Celite® to remove heterogeneous catalysts.[1][3]

  • Treatment with metal scavengers: Employing solid-supported reagents (e.g., functionalized silica or polymers) that selectively bind to the palladium.[5][9]

  • Adsorption on activated carbon: Effective for removing both heterogeneous and some soluble palladium species.[2][10]

  • Crystallization: Can be effective in some cases, but palladium impurities can sometimes be incorporated into the crystal lattice.[8]

Q3: How does the structure of this compound affect palladium removal?

A3: The thiophene ring (a sulfur-containing heterocycle) and the carboxylic acid group can both interact with the palladium center. This can sometimes make the palladium more soluble and harder to remove. The sulfur atom, in particular, can form strong bonds with palladium, potentially requiring more robust scavenging methods.

Q4: Which type of palladium scavenger is best for my reaction?

A4: The choice of scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of your product. Thiol-functionalized silica scavengers, such as SiliaMetS® Thiol, are versatile and have shown high efficacy for a broad range of palladium species.[4][5] However, screening a few different types of scavengers is often the best approach to find the optimal one for your specific conditions.

Q5: How can I quantify the amount of residual palladium in my sample?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[11]

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeFunctional GroupInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Silica-BasedThiol16687095.8[12]
Silica-BasedTriamine166865660.7[12]
Silica-BasedTrimercaptotriazine (TMT)166816190.3[12]
Polymer-BasedTrimercaptotriazine (TMT)852<10>98.8[13][14]
Activated Carbon-166863362.1[12]
Synthetic Carbon-12501299.0[7]

Note: The efficiencies are highly dependent on the specific reaction conditions, substrate, and palladium catalyst used. This table should be used as a general guide for scavenger selection.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the Mixture: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a 1-2 cm layer of Celite® over the filter paper.

    • Gently press down to create a compact and level bed.

    • Pre-wet the Celite® pad with the solvent used for dilution.

  • Filter the Mixture: Slowly pour the diluted reaction mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through.

  • Wash the Pad: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Collect the Filtrate: The combined filtrate contains your product with the heterogeneous palladium removed.

Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)

  • Select the Scavenger Amount: Based on the amount of palladium catalyst used, calculate the required amount of scavenger. A starting point of 4-8 molar equivalents of scavenger to palladium is recommended.

  • Add Scavenger to the Reaction Mixture: After the reaction is complete, add the silica-based thiol scavenger to the reaction mixture.

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (if your product is thermally stable) for 2-24 hours. The optimal time should be determined experimentally by monitoring the residual palladium levels.

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a Büchner funnel or a short plug of cotton.

  • Wash the Scavenger: Thoroughly wash the filtered scavenger with fresh reaction solvent to recover any adsorbed product.

  • Combine and Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your product with significantly reduced palladium content.

Protocol 3: Palladium Removal Using Activated Carbon

  • Add Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stir the Suspension: Stir the mixture at room temperature for 2-12 hours.

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash and Concentrate: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrate to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Palladium Removal cluster_analysis Analysis & Further Purification reaction This compound + Coupling Partner + Pd Catalyst filtration Filtration through Celite® reaction->filtration Heterogeneous Catalyst scavenging Scavenger Treatment reaction->scavenging Homogeneous Catalyst carbon Activated Carbon Treatment reaction->carbon Colloidal/Soluble Pd analysis ICP Analysis for Residual Pd filtration->analysis scavenging->analysis carbon->analysis purification Further Purification (e.g., Crystallization) analysis->purification If Pd > Limit

Caption: Experimental workflow for palladium removal from reaction mixtures.

troubleshooting_logic cluster_filtration Filtration Issues cluster_scavenging Scavenger Issues start High Residual Palladium? soluble_pd Soluble Palladium? start->soluble_pd Yes wrong_scavenger Incorrect Scavenger? start->wrong_scavenger Yes inefficient_filter Inefficient Filtration? soluble_pd->inefficient_filter No use_scavenger Use Scavenger/Precipitation soluble_pd->use_scavenger use_celite Use/Optimize Celite® Bed inefficient_filter->use_celite insufficient_scavenger Insufficient Loading/Time? wrong_scavenger->insufficient_scavenger No screen_scavengers Screen Different Scavengers wrong_scavenger->screen_scavengers substrate_interference Substrate Interference? insufficient_scavenger->substrate_interference No optimize_conditions Increase Loading/Time insufficient_scavenger->optimize_conditions adjust_ph Adjust pH substrate_interference->adjust_ph

Caption: Troubleshooting decision tree for high residual palladium.

References

Validation & Comparative

Reactivity Face-Off: 5-Iodothiophene-2-carboxylic acid vs. 5-Bromothiophene-2-carboxylic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical determinant of synthetic efficiency. In the realm of heterocyclic chemistry, 5-halothiophene-2-carboxylic acids are pivotal building blocks. This guide provides an in-depth comparison of the reactivity of 5-iodothiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid in palladium-catalyzed cross-coupling reactions, supported by experimental data from related systems and established chemical principles.

The enhanced reactivity of organoiodides compared to organobromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This trend is primarily governed by the carbon-halogen bond dissociation energy; the weaker carbon-iodine (C-I) bond undergoes oxidative addition to the palladium catalyst more readily than the stronger carbon-bromine (C-Br) bond. This initial oxidative addition is often the rate-determining step of the catalytic cycle, and thus, the use of an iodo-substituted substrate can lead to faster reactions, higher yields, and the ability to employ milder reaction conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct head-to-head comparative studies under identical conditions for this compound and 5-bromothiophene-2-carboxylic acid are not extensively available in the literature, a clear picture of their relative reactivity can be constructed from existing data on analogous systems and the fundamental principles of C-X bond reactivity in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 5-halothiophene-2-carboxylic acids, this reaction is a common strategy for the synthesis of 5-arylthiophene-2-carboxylic acids.

Based on the general reactivity trend (I > Br), this compound is expected to exhibit superior performance in Suzuki-Miyaura coupling reactions compared to its bromo-counterpart. This translates to potentially higher yields, shorter reaction times, and the feasibility of using lower reaction temperatures and catalyst loadings.

Table 1: Expected Performance Comparison in Suzuki-Miyaura Coupling

FeatureThis compound5-Bromothiophene-2-carboxylic acidRationale
Relative Reactivity HighModerateThe C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the palladium catalyst.[1][2]
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures.[1][2]
Typical Reaction Time Shorter (e.g., 1-8 hours)Longer (e.g., 6-24 hours)A faster catalytic cycle with the iodo-substrate leads to a quicker reaction completion.[1][2]
Catalyst Loading Potentially lowerTypically standardA more reactive substrate may require a lower concentration of the palladium catalyst.[1][2]
Yields Generally highModerate to highThe greater reactivity often translates to higher isolated yields.[1][2]

Experimental data from the Suzuki coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids provides a baseline for the expected yields with the bromo derivative, which are generally in the range of 65-80%.[3] It is anticipated that the corresponding reactions with the iodo-analog would proceed to similar or higher yields under more benign conditions.

Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent. Similar to the Suzuki coupling, the reactivity in the Stille reaction is highly dependent on the nature of the halogen. Therefore, this compound is expected to be more reactive than 5-bromothiophene-2-carboxylic acid.

Table 2: Qualitative Comparison in Stille Coupling

SubstrateExpected ReactivityAnticipated Reaction Conditions
This compound HighMilder conditions, potentially lower catalyst loading, and shorter reaction times.
5-Bromothiophene-2-carboxylic acid ModerateStandard conditions, moderate catalyst loading and reaction times.
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reactivity trend of I > Br holds true in this reaction as well. This allows for the coupling of this compound under milder conditions than those required for 5-bromothiophene-2-carboxylic acid.

Fundamental Basis of Reactivity: Bond Dissociation Energies

The difference in reactivity between the iodo- and bromo-substituted thiophenes is rooted in the disparity of their carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break during the oxidative addition step of the palladium-catalyzed cross-coupling cycle.

Table 3: Average Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-I~213-240
C-Br~285-362

Note: These are general values; the exact BDE can vary depending on the specific molecular structure.

Theoretical calculations on various halo-heterocycles have shown a consistent trend where C-Cl BDEs are higher than C-Br BDEs.[5] By extension, C-I BDEs are the lowest, confirming the observed reactivity pattern.

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira coupling reactions that can be adapted for both this compound and 5-bromothiophene-2-carboxylic acid, with the understanding that the iodo-derivative will likely require milder conditions.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 5-halothiophene-2-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water) is thoroughly degassed with an inert gas (e.g., argon or nitrogen).[1] The reaction mixture is then heated with stirring. For this compound, the reaction may proceed efficiently at temperatures ranging from room temperature to 80°C, while 5-bromothiophene-2-carboxylic acid typically requires temperatures between 80°C and 110°C.[1][2] Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Protocol for Stille Coupling

In a flame-dried flask under an inert atmosphere, the 5-halothiophene-2-carboxylic acid (1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), and an optional copper(I) iodide (CuI) co-catalyst are dissolved in an anhydrous solvent (e.g., DMF, dioxane). The organotin reagent (1.1 eq.) is then added, and the mixture is heated. Again, milder temperatures are expected to be sufficient for the iodo-substituted substrate. The reaction is monitored, and upon completion, the workup typically involves quenching the reaction and removing tin byproducts, followed by extraction and purification.

General Protocol for Sonogashira Coupling

To a degassed solution of the 5-halothiophene-2-carboxylic acid (1 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction is stirred at a suitable temperature until completion. For the iodo-derivative, the reaction can often be run at or slightly above room temperature, whereas the bromo-derivative may require heating. Workup involves removal of the solvent, extraction with an organic solvent, and purification of the product.

Visualizing the Reactivity Difference and Workflow

G cluster_reactivity Relative Reactivity in Pd Cross-Coupling Iodo This compound Bromo 5-Bromothiophene-2-carboxylic acid Iodo->Bromo > Reactivity_Trend Higher Reactivity

Caption: Relative reactivity trend in palladium-catalyzed cross-coupling reactions.

G start Reactants: 5-Halothiophene-2-carboxylic acid + Coupling Partner setup Reaction Setup: - Palladium Catalyst - Base/Additives - Solvent - Inert Atmosphere start->setup reaction Heating & Stirring setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench Reaction - Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Functionalization of 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbon-carbon bond formation, both the Suzuki-Miyaura and Stille couplings stand as powerful and versatile palladium-catalyzed cross-coupling reactions. Their application in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, is widespread. This guide provides a detailed comparison of the Suzuki and Stille couplings for the functionalization of 5-iodothiophene-2-carboxylic acid, a key building block in medicinal chemistry. We will delve into a data-driven comparison of their performance, provide detailed experimental protocols, and visualize the catalytic cycles.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids)Organotin compounds (organostannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Byproduct Removal Generally straightforward, as boronic acid byproducts are often water-soluble.Can be challenging due to the lipophilic nature of tin byproducts.
Reaction Conditions Typically requires a base.Often proceeds under neutral conditions.
Functional Group Tolerance Good, but can be sensitive to certain functional groups.Excellent, tolerates a wide range of functional groups.

Performance Comparison: A Data-Driven Analysis

The choice between Suzuki and Stille coupling often depends on the specific substrate and desired outcome. While direct comparative studies on this compound are limited, we can extrapolate from closely related systems to provide a quantitative comparison. For this guide, we will consider the coupling of an ester derivative, methyl 5-iodothiophene-2-carboxylate, with a generic aryl partner.

ParameterSuzuki Coupling (Representative)Stille Coupling (Representative)
Substrate Methyl 5-iodothiophene-2-carboxylateMethyl 5-iodothiophene-2-carboxylate
Coupling Partner Phenylboronic acidTributyl(phenyl)stannane
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)
Base/Additive K₂CO₃ or Cs₂CO₃ (2-3 equiv)None (or Cu(I) co-catalyst)
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFToluene, Dioxane, or DMF
Temperature 80-110 °C80-110 °C
Reaction Time 12-24 hours12-24 hours
Typical Yield 70-95%75-95%

Note: The data presented above is a summary of typical conditions and yields observed for similar substrates and may vary depending on the specific aryl coupling partner and optimization of reaction conditions.

Catalytic Cycles Visualized

To better understand the mechanistic underpinnings of each reaction, the following diagrams illustrate their respective catalytic cycles.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R'-B(OH)2, Base R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 Reductive Elimination Reductive Elimination R-Pd(II)-R' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Caption: Catalytic cycle of the Suzuki coupling reaction.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R'-Sn(Bu)3 R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 Reductive Elimination Reductive Elimination R-Pd(II)-R' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

Note on Substrate: For practical reasons, cross-coupling reactions are often performed on the ester derivative of this compound to avoid potential complications with the free carboxylic acid group. The ester can be readily hydrolyzed post-coupling if the carboxylic acid is the desired final product.

Suzuki Coupling Protocol (Representative)

This protocol is adapted from procedures for similar halothiophene derivatives.

Materials:

  • Methyl 5-iodothiophene-2-carboxylate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-iodothiophene-2-carboxylate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylthiophene-2-carboxylate.

Stille Coupling Protocol (Representative)

This protocol is a general procedure for the Stille coupling of aryl iodides.

Materials:

  • Methyl 5-iodothiophene-2-carboxylate (1.0 mmol)

  • Organostannane (e.g., tributyl(phenyl)stannane) (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-iodothiophene-2-carboxylate and the organostannane.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the anhydrous and degassed toluene to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To remove the tin byproducts, dissolve the residue in a suitable solvent (e.g., acetonitrile or ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours.

  • Filter the resulting precipitate through a pad of celite and wash with the organic solvent.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Both Suzuki and Stille couplings are highly effective methods for the functionalization of this compound derivatives.

The Suzuki coupling is often the preferred initial choice due to the low toxicity of the boron reagents and the relative ease of byproduct removal. The commercial availability of a vast array of boronic acids further enhances its appeal for generating diverse compound libraries.

The Stille coupling , on the other hand, offers excellent functional group tolerance and can be more robust in cases where the corresponding boronic acid is unstable or when the substrate is sensitive to the basic conditions of the Suzuki reaction. However, the high toxicity of organotin compounds and the challenges associated with their removal necessitate careful handling and purification procedures.

For researchers and drug development professionals, the selection between these two powerful methods will ultimately depend on the specific synthetic goals, the nature of the coupling partners, and considerations regarding safety and waste disposal.

Spectroscopic Analysis for the Structural Confirmation of 5-Iodothiophene-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 5-Iodothiophene-2-carboxylic acid. By presenting key spectral data alongside those of closely related structural analogs—thiophene-2-carboxylic acid and 2-iodothiophene—this document offers a clear framework for structural elucidation.

The following sections detail the expected spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility and accuracy.

Comparative Spectroscopic Data

To definitively identify this compound, its spectroscopic data must be compared with that of structurally similar compounds. The presence and position of the iodine atom and the carboxylic acid group are the key differentiators.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound 7.35 (d, J = 3.8 Hz, 1H), 7.43 (d, J = 3.9 Hz, 1H)Carboxylic C: ~165-185, Aromatic C: ~120-150, C-I: ~70-80~3000 (broad, O-H), ~1700 (C=O), ~1500, ~1600 (C=C), ~1300 (C-O), ~700 (C-S)M+: 254
Thiophene-2-carboxylic acid 7.1-7.9 (m, 3H)Carboxylic C: ~163, Aromatic C: ~127, ~128, ~134~3000 (broad, O-H), ~1680 (C=O), ~1528, ~1413 (C=C), ~1300 (C-O), ~750 (C-S)[1]M+: 128[2][3]
2-Iodothiophene 6.6-7.4 (m, 3H)Aromatic C: ~128, ~130, ~137, C-I: ~72~3100 (C-H), ~1500 (C=C), ~820 (C-H bend), ~700 (C-S)M+: 210[4][5]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.[6][7] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.[6]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[8][9]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample by grinding.[8][9]

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[10]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, a direct insertion probe may be used, which is heated to vaporize the sample into the ion source.[11][12]

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺), and also induces fragmentation.[11][13]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[11][14]

  • Detection: A detector records the abundance of each ion at a specific m/z ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks represent fragment ions, which can provide structural information.[11]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample 5-Iodothiophene- 2-carboxylic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups (COOH, C=C, C-I) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to the Biological Activity of 5-Iodothiophene-2-carboxylic Acid Derivatives and Other Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of thiophene derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. While specific experimental data for 5-iodothiophene-2-carboxylic acid derivatives are limited in publicly available research, this document presents a comprehensive overview of the biological activities of structurally related thiophene compounds. This comparison, supported by experimental data from various studies, aims to provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of compounds in oncology, with various analogues demonstrating significant cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action are diverse, including the inhibition of crucial signaling proteins like protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as the induction of apoptosis.[1]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of several thiophene-2-carboxamide derivatives, highlighting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. For comparison, the IC50 values of doxorubicin, a widely used chemotherapeutic agent, are also included.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Thiophene Carboxamide Derivative 1 HepG2 (Liver)0.72Doxorubicin HepG2 (Liver)0.81
MCF-7 (Breast)2.22MCF-7 (Breast)0.04-0.98
Thiophene Carboxamide Derivative 2 Hep3B (Liver)5.46
Thiophene Carboxamide Derivative 3 Hep3B (Liver)12.58
Thiophene Carboxamide Derivative 4 HT-29 (Colon)2.18HT-29 (Colon)0.3
MCF-7 (Breast)4.25
Thiophene Carboxamide Derivative 5 K562 (Leukemia)Potent InhibitionK562 (Leukemia)0.02-0.5
MDA-MB-231 (Breast)Potent InhibitionMDA-MB-231 (Breast)0.04-1.2

Note: The data presented are from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Thiophene derivative of interest

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the thiophene derivative in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plates for 24-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate compound_prep Prepare Serial Dilutions of Thiophene Derivative incubation Incubate cells with compound for 24-72h compound_prep->incubation mtt_addition Add MTT solution and incubate for 3-4h incubation->mtt_addition solubilization Solubilize formazan crystals with DMSO mtt_addition->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 value absorbance->ic50

Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi. The introduction of different substituents on the thiophene ring can significantly influence their spectrum of activity.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiophene derivatives against selected bacterial and fungal strains. Ciprofloxacin and Amphotericin B are included as standard antibacterial and antifungal agents, respectively.

Compound ID/ReferenceStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Candida albicans (MIC µg/mL)Reference CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
Thiophene Derivative A 125-50031.25-25031.25-62.5Ciprofloxacin 0.12-10.015-1-
Thiophene Derivative B 7.8-12531.25-25031.25-62.5Amphotericin B --0.25-1
Thiophene Derivative C >6416-64-
Thiophene Derivative D >648-32-

Note: The data presented are from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Thiophene derivative of interest

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the thiophene derivative in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

antimicrobial_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis compound_dilution Serial Dilution of Thiophene Derivative in 96-well plate inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate wells with microbial suspension inoculum_prep->inoculation incubation Incubate at appropriate temperature inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Certain thiophene derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Comparative Anti-inflammatory Activity Data

The table below shows the IC50 values for the inhibition of COX-2 by a thiophene derivative compared to celecoxib, a well-known selective COX-2 inhibitor.

CompoundCOX-2 IC50 (µM)
Thiophene Derivative ~29.2 (for 5-LOX)
Celecoxib 0.04-0.8

Note: The provided data for the thiophene derivative is for the 5-lipoxygenase (5-LOX) enzyme, which is also involved in the inflammatory response. Direct comparison with COX-2 inhibition data should be interpreted with this in mind.[2]

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Thiophene derivative of interest

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection system (e.g., ELISA kit for prostaglandin E2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the thiophene derivative.

  • In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the diluted compound or vehicle control.

  • Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a specific time to allow for the enzymatic reaction to produce prostaglandins.

  • Stop the reaction (e.g., by adding a stopping solution).

  • Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

antiinflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Thiophene_Derivative Thiophene Derivative (Inhibitor) Thiophene_Derivative->COX2 Inhibits

Simplified signaling pathway of COX-2 in inflammation.

Conclusion

The diverse biological activities of thiophene derivatives make them a compelling scaffold for the development of new therapeutic agents. While this guide provides a comparative overview based on existing literature for various thiophene compounds, further research is warranted to specifically investigate the anticancer, antimicrobial, and anti-inflammatory potential of this compound derivatives. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this and related classes of compounds.

References

Performance of 5-Iodothiophene-2-carboxylic Acid in OFETs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel organic semiconductors is a cornerstone of advancement in organic electronics. Thiophene derivatives, in particular, have garnered significant attention for their potential in Organic Field-Effect Transistors (OFETs) due to their excellent charge transport properties and chemical stability. This guide provides a comparative overview of the anticipated performance of 5-Iodothiophene-2-carboxylic acid in OFETs against other thiophene-based materials.

Currently, there is a notable lack of published experimental data specifically detailing the performance of this compound in OFETs. Consequently, this guide will draw comparisons based on the known performance of unsubstituted thiophene-2-carboxylic acid and other relevant thiophene derivatives. The influence of the iodo-substituent will be discussed based on established principles in materials science, where halogen substitution is a known strategy to modulate the electronic properties and solid-state packing of organic semiconductors.

Comparative Performance of Thiophene Derivatives in OFETs

To provide a context for the potential performance of this compound, the following table summarizes the reported OFET characteristics of related thiophene compounds. It is important to note the absence of specific data for this compound and its other halogenated analogs.

Compound NameHighest Hole Mobility (μh) [cm²/Vs]On/Off RatioDevice ArchitectureReference
Thiophene-2-carboxylic acidData not availableData not available--
5-Chlorothiophene-2-carboxylic acidData not availableData not available--
5-Bromothiophene-2-carboxylic acidData not availableData not available--
This compound Data not available Data not available --
Poly(3-hexylthiophene) (P3HT)> 0.1> 10^6Top-gate, Bottom-contact[1]
Thieno[3,2-b]thiophene and benzothiadiazole co-polymers~ 0.1~ 3.5 x 10^3Bottom-gate, Top-contact[2]

Analysis and Expected Trends:

The introduction of a halogen atom, such as iodine, at the 5-position of the thiophene ring is expected to significantly influence the material's electronic properties and intermolecular interactions. The high electronegativity and large atomic radius of iodine can lead to:

  • Lowering of the LUMO and HOMO energy levels: This can enhance the stability of the material against oxidation and potentially facilitate electron injection, although many thiophene derivatives exhibit p-type behavior.

  • Increased intermolecular interactions: The presence of iodine can promote stronger solid-state packing through halogen bonding and van der Waals interactions, which is crucial for efficient charge transport.

  • Modified thin-film morphology: The substituent can influence the self-assembly and crystallinity of the material when deposited as a thin film, directly impacting charge carrier mobility.

The carboxylic acid group, on the other hand, can be leveraged for directing the self-assembly of the molecules and enabling solution processing. However, its electron-withdrawing nature might also impact the charge injection properties at the semiconductor-electrode interface.

Experimental Protocols

While specific experimental details for OFETs based on this compound are not available, a general protocol for the fabrication of small molecule thiophene-based OFETs is described below. This protocol is representative of common practices in the field.[3]

1. Substrate Preparation:

  • Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are commonly used as the substrate and gate dielectric, respectively.

  • The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene.

2. Semiconductor Deposition:

  • The organic semiconductor, in this case, this compound, would be deposited as a thin film onto the treated substrate.

  • For small molecules, thermal evaporation under high vacuum (e.g., 10⁻⁶ Torr) is a common deposition technique that allows for precise control over film thickness. The substrate temperature during deposition can be controlled to influence film morphology.

  • Alternatively, solution-based deposition methods like spin-coating or drop-casting could be employed if the material has sufficient solubility in a suitable organic solvent.

3. Electrode Deposition:

  • Source and drain electrodes, typically made of gold (Au) for its high work function and stability, are deposited on top of the semiconductor film (top-contact configuration) or on the dielectric before the semiconductor (bottom-contact configuration).

  • A shadow mask is used to define the channel length (L) and width (W) of the transistor during the metal deposition.

4. Device Characterization:

  • The electrical characteristics of the fabricated OFETs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.

  • Key performance metrics such as charge carrier mobility (in the saturation and linear regimes), on/off current ratio, and threshold voltage are extracted from the transfer and output characteristics of the device.

Visualizing the Comparison

To illustrate the relationship between the molecular structure and its potential application in an OFET, the following diagrams are provided.

cluster_0 Molecular Structures cluster_1 OFET Performance Metrics Thiophene Thiophene-2-carboxylic acid Mobility Charge Carrier Mobility (μ) Thiophene->Mobility Influences OnOff On/Off Ratio Thiophene->OnOff Influences Vth Threshold Voltage (Vth) Thiophene->Vth Influences IodoThiophene This compound IodoThiophene->Mobility Expected Influence (Data Needed) IodoThiophene->OnOff Expected Influence (Data Needed) IodoThiophene->Vth Expected Influence (Data Needed) OtherThiophenes Other Substituted Thiophenes OtherThiophenes->Mobility Influences OtherThiophenes->OnOff Influences OtherThiophenes->Vth Influences

Caption: Molecular structure's influence on OFET performance metrics.

start Start: Substrate Cleaning substrate_prep Surface Treatment (e.g., OTS) start->substrate_prep semiconductor_dep Semiconductor Deposition (this compound) substrate_prep->semiconductor_dep electrode_dep Source/Drain Electrode Deposition (e.g., Gold) semiconductor_dep->electrode_dep characterization Electrical Characterization electrode_dep->characterization end End: Performance Analysis characterization->end

Caption: General experimental workflow for OFET fabrication.

References

A Comparative Guide to Fluorophores Derived from Thiophene-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum yield and photophysical properties of fluorophores synthesized from thiophene-2-carboxylic acid and its analogs. While direct synthesis from 5-iodothiophene-2-carboxylic acid with comprehensive quantum yield data is not extensively documented in readily available literature, this guide leverages data from closely related thiophene-based fluorophores to provide a valuable comparative framework. We will explore a representative thiophene-based dye and contrast its performance with established alternative fluorophores, supported by experimental data and detailed protocols.

Performance Comparison of Thiophene-Based Fluorophores and Alternatives

The selection of a suitable fluorophore is critical for the sensitivity and accuracy of fluorescence-based assays and imaging techniques. Thiophene-containing dyes have garnered interest due to their versatile chemical structures and tunable photophysical properties.[1] Below is a comparison of a representative thiophene-based fluorophore with other commonly used fluorescent dyes.

Fluorophore ClassRepresentative CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)SolventReference
Thiophene-Based Triazinium-Fluorophore Conjugate (Trz+Fluorophore)~460-670Not SpecifiedLow (quenching effect)20% DMSO in PBS[2][3]
Coumarin Coumarin 13734730.63Ethanol[4]
Fluorescein Fluorescein4905140.950.1 M NaOH[5]
Rhodamine Rhodamine B5545770.31Water[6]
Cyanine Cy35505700.15Water[4]

Note: The quantum yield of the Triazinium-Fluorophore conjugate is intentionally low due to a quenching mechanism, which is reversed upon a specific chemical reaction, making it a "turn-on" probe.[2][3] This highlights the functional versatility that can be engineered into thiophene-based structures.

Synthesis of Thiophene-Based Fluorophores

The synthesis of thiophene-based fluorophores often involves cross-coupling reactions to build a conjugated system. While a direct synthesis from this compound is not detailed here, a general approach for creating related structures involves the use of copper(I) thiophene-2-carboxylate (CuTC) as a catalyst in coupling reactions.[2][3][7]

Below is a conceptual workflow for the synthesis of a generic thiophene-based fluorophore, illustrating the key steps.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Thiophene-2-carboxylic_acid Thiophene-2-carboxylic acid Coupling_Reaction Coupling Reaction (e.g., using CuTC catalyst) Thiophene-2-carboxylic_acid->Coupling_Reaction Other_Aromatic_Halide Other Aromatic Halide Other_Aromatic_Halide->Coupling_Reaction Purification Purification (e.g., Chromatography) Coupling_Reaction->Purification Thiophene_Fluorophore Thiophene-Based Fluorophore Purification->Thiophene_Fluorophore

Caption: Conceptual synthesis workflow for a thiophene-based fluorophore.

Experimental Protocols: Relative Quantum Yield Determination

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][9] The relative method, which compares the fluorescence intensity of a sample to a well-characterized standard with a known quantum yield, is a widely used technique.[10][11][12][13]

Principle

For dilute solutions with absorbances below 0.1 at the excitation wavelength, the quantum yield of a sample (Φ_s) can be calculated relative to a standard (Φ_r) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts s and r refer to the sample and the reference standard, respectively.

Materials and Equipment
  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer for absorbance measurements.

  • 10 mm path length quartz cuvettes.

  • Spectroscopic grade solvents.

  • A fluorescence standard with a known and stable quantum yield (e.g., quinine sulfate, rhodamine B, fluorescein).

Procedure
  • Selection of a Standard: Choose a standard that has an absorption and emission profile that overlaps with the sample.

  • Preparation of Solutions:

    • Prepare a stock solution of the sample and the standard in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1).

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope (gradient, m) of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the following equation, which is derived from the principle mentioned above:

      Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2)

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Measurement cluster_2 Data Analysis A Select Standard & Solvent B Prepare Stock Solutions A->B C Prepare Dilutions B->C D Measure Absorbance (UV-Vis) C->D E Measure Fluorescence (Spectrofluorometer) C->E G Plot Intensity vs. Absorbance D->G F Integrate Fluorescence Intensity E->F F->G H Determine Gradients (Slopes) G->H I Calculate Quantum Yield H->I

Caption: Workflow for relative quantum yield determination.

Signaling Pathways and Logical Relationships

The relationship between molecular structure and fluorescence quantum yield is complex and governed by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.

G cluster_0 Excitation & Relaxation cluster_1 De-excitation Pathways cluster_2 Quantum Yield S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Fluorescence Fluorescence (kf) S1->Fluorescence Radiative Non_Radiative Non-Radiative Decay (knr) (Internal Conversion, Intersystem Crossing, etc.) S1->Non_Radiative Non-Radiative Photon_in Photon Absorption QY Quantum Yield (Φ) Φ = kf / (kf + knr) Fluorescence->QY Non_Radiative->QY

Caption: Jablonski diagram illustrating the determinants of quantum yield.

Factors that increase the rate of radiative decay (k_f), such as creating a rigid molecular structure, or decrease the rate of non-radiative decay (k_nr), will lead to a higher fluorescence quantum yield. The design of novel fluorophores, including those based on thiophene scaffolds, often focuses on manipulating these rates to achieve the desired photophysical properties.

References

Purity Assessment of Synthesized 5-Iodothiophene-2-carboxylic Acid: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. 5-Iodothiophene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other analytical techniques, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound.[1] Its high resolution and sensitivity are ideal for separating the main compound from potential impurities that may arise during synthesis.[1]

Hypothetical Purity Analysis by HPLC

A typical synthesis of this compound involves the hydrolysis of its methyl ester precursor, methyl 5-iodothiophene-2-carboxylate.[2][3] Potential impurities could therefore include the unreacted starting material or by-products from the reaction.

The following table summarizes hypothetical results from an HPLC analysis of a synthesized batch of this compound.

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1Methyl 5-iodothiophene-2-carboxylate (Impurity)4.820.55-
2This compound (API)6.3599.2599.25
3Unknown Impurity7.180.20-

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a standard reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[4]

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for separating carboxylic acids.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid is typical for the analysis of carboxylic acids.[5][6] For this analysis, a mixture of acetonitrile and water (containing 0.1% formic acid) is effective.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile, to create a stock solution of 1 mg/mL.[1]

    • Dilute this stock solution to a final concentration of 0.1 mg/mL with the same solvent.[1]

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizing the Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter with 0.45 µm Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Purity Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary or alternative information for purity assessment.[7][8] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful alternative for determining absolute purity without the need for a specific reference standard of the analyte.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Differential partitioning of analytes between a stationary and a mobile phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.[1]
Primary Use Routine purity testing, quantification of impurities, method validation.Absolute purity determination, structural elucidation, quantification without a specific chromophore.[1]
Advantages High resolution and sensitivity, excellent for separating complex mixtures, well-established and widely available.Provides structural information, highly accurate and precise for purity determination, does not require a reference standard for the analyte itself.[1]
Limitations Requires a reference standard for quantification, analyte must have a chromophore for UV detection.[9]Lower sensitivity compared to HPLC, requires a soluble and pure internal standard, higher instrument cost.[1][10]
Sample Prep. Simple dissolution, dilution, and filtration.[1]Requires a highly pure internal standard, accurate weighing, and complete dissolution in a deuterated solvent.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds like thiophene is a critical step in the synthesis of novel chemical entities. This guide provides a comparative overview of various catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving 5-iodothiophene-2-carboxylic acid and its derivatives. The selection of an appropriate catalyst system is paramount for achieving optimal yields and reaction efficiency.

The reactivity of halothiophenes in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This is attributed to the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step. While direct comparative studies on a single catalyst for all coupling reactions with this compound are scarce, this guide synthesizes data from various sources to provide a useful comparison.

Catalyst Performance in Common Cross-Coupling Reactions

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of cross-coupling reactions. Below is a summary of typical catalyst systems and their performance in reactions with this compound and its analogs.

Cross-Coupling ReactionCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Suzuki-Miyaura Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901271-80Effective for coupling with various arylboronic acids. The aqueous solvent mixture can enhance the solubility of reagents.[1]
Pd(dppf)Cl₂K₂CO₃DME802HighPd(dppf)Cl₂ can offer significantly shorter reaction times compared to Pd(PPh₃)₄.
Heck Pd(OAc)₂ / PPh₃Et₃NDMF10012-16Moderate to GoodA standard system for Heck reactions. Optimization of ligand and base may be necessary for specific alkenes.
PdCl₂(PPh₃)₂Et₃NNMP or DMF1201.5HighCan be a highly efficient system, especially at slightly elevated temperatures.
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHF/DMA75< 24Moderate to GoodA classic catalyst system for Sonogashira couplings. Copper co-catalyst is typically required.
NiCl₂([P,S] ligand) / CuICs₂CO₃DMSO254Moderate to ExcellentNickel catalysts offer a less expensive alternative to palladium and can be highly efficient at room temperature.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOt-BuTolueneReflux6HighA robust system for the amination of aryl halides. Xantphos is a common ligand for this transformation.
Pd(OAc)₂ / XPhosKOt-BuToluene100< 1Good to ExcellentBuchwald's generation of catalysts with bulky phosphine ligands often allows for faster reactions and broader substrate scope.

Experimental Workflow and Catalytic Cycles

A general workflow for setting up and monitoring a cross-coupling reaction is crucial for reproducibility and optimization. The following diagram illustrates a typical sequence of steps.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide, coupling partner, and base in a dry flask B Purge flask with inert gas (Ar or N₂) A->B C Add degassed solvent B->C D Add catalyst and ligand C->D E Heat reaction mixture to desired temperature D->E F Monitor reaction progress by TLC, GC, or LC-MS E->F G Cool reaction and quench if necessary F->G H Perform aqueous work-up to remove salts G->H I Extract product with organic solvent H->I J Dry and concentrate organic phase I->J K Purify product by chromatography or recrystallization J->K

A generalized experimental workflow for cross-coupling reactions.

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(I) Pd0->OA_complex Oxidative Addition (Ar-I) Trans_complex Ar-Pd(II)L₂(R') OA_complex->Trans_complex Transmetalation (R'-B(OH)₂) Trans_complex->Pd0 Reductive Elimination (Ar-R') RE_complex Product Complex

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from the literature for cross-coupling reactions with thiophene derivatives. These should serve as a starting point for optimization.

Suzuki-Miyaura Coupling

This protocol describes the coupling of a bromothiophene derivative with an arylboronic acid using Pd(PPh₃)₄.[2]

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-5-(bromomethyl)thiophene (1 equivalent, 0.976 mmol), the desired arylboronic acid (1.1 equivalents, 1.073 mmol), and potassium phosphate (K₃PO₄) (2 equivalents, 1.952 mmol).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon.

  • Reagent Addition: Add 1,4-dioxane (2.5 mL) and water (0.625 mL). Stir the mixture for 30 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5 mol%).[2]

  • Reaction: Heat the mixture to 90°C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, dry it over magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Heck Coupling

This protocol is a general procedure for the Heck reaction of an aryl iodide with an alkene.

  • Reaction Setup: In a sealed tube, combine the this compound ester (1 equivalent), the alkene (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Purge the tube with argon.

  • Reagent Addition: Add an anhydrous solvent such as DMF or NMP, followed by a base (e.g., triethylamine, 2 equivalents).

  • Reaction: Heat the mixture to 100-120°C for 1.5 to 16 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Sonogashira Coupling

The following is a general protocol for a palladium-catalyzed Sonogashira coupling.

  • Reaction Setup: To a flask, add the this compound derivative (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., THF, DMF, or a mixture), a base (typically an amine like triethylamine or diisopropylamine), and the terminal alkyne (1.1-1.5 equivalents).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-75°C) until the starting material is consumed.

  • Work-up: Quench the reaction with aqueous ammonium chloride, and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the desired alkyne product via column chromatography.

Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl chloride, which can be adapted for this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a flask with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%), a bulky phosphine ligand like XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Reagent Addition: Add toluene, followed by the this compound derivative (1 equivalent) and the desired amine (1.5 equivalents).

  • Reaction: Stir the resulting mixture at reflux for approximately 6 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

Comparative Analysis of Electronic Properties of Substituted Thiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the electronic properties of 5-Iodothiophene-2-carboxylic acid derivatives, analyzed through Density Functional Theory (DFT) studies.

Thiophene-based compounds are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Understanding the electronic properties of these molecules is crucial for predicting their reactivity, stability, and potential as therapeutic agents. Density Functional Theory (DFT) serves as a powerful tool for investigating these properties at a molecular level.[4][5]

This guide compares the electronic properties of various derivatives of thiophene-2-carboxylic acid, with a focus on halogenated compounds, providing a baseline for understanding the impact of iodine substitution. The data presented is derived from DFT calculations reported in the scientific literature.

Experimental and Computational Protocols

The synthesis and computational analysis of thiophene derivatives involve standardized methodologies. While specific reaction conditions may vary, the general protocols provide a framework for reproducibility and comparison.

Synthesis Protocol (General Example: Thiophene Carboxamides) A common method for synthesizing thiophene carboxamide derivatives involves the following steps:

  • Dissolution: 5-(substituted-phenyl)thiophene-2-carboxylic acid is dissolved in a solvent like dichloromethane (DCM).[2]

  • Activation: Coupling agents such as 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are added, and the mixture is stirred under an inert atmosphere (e.g., argon gas) for approximately 30 minutes at room temperature.[2]

  • Coupling: The appropriate aniline derivative is added to the mixture.[2]

  • Reaction: The reaction is stirred for an extended period (e.g., 48 hours) and monitored by Thin-Layer Chromatography (TLC).[2]

  • Workup and Purification: Excess aniline is removed by extraction with HCl, and the final product is dried under reduced pressure.[2]

Computational Protocol (DFT Calculations) The electronic properties of the molecules are typically calculated using DFT. A representative workflow is as follows:

  • Structure Optimization: The molecular geometry of each derivative is optimized. A common method is using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a basis set like 6-311G(d,p) or 6-311++G(d,p).[6][7]

  • Property Calculation: Following optimization, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).[6][7]

  • Descriptor Analysis: From EHOMO and ELUMO, other chemical reactivity descriptors are derived, such as the HOMO-LUMO energy gap (ΔE), ionization potential (IP), electron affinity (EA), chemical potential (µ), hardness (η), and electrophilicity index (ω).[5][8]

  • Software: These calculations are performed using quantum chemistry software packages like Gaussian.[6][9]

Workflow for DFT Analysis of Thiophene Derivatives

DFT_Workflow mol_structure Define Molecular Structure optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->optimization sp_energy Single Point Energy Calculation optimization->sp_energy Optimized Geometry freq_analysis Frequency Analysis optimization->freq_analysis properties Electronic Properties (HOMO, LUMO, Energy Gap) sp_energy->properties spectra Simulated Spectra (IR, NMR) freq_analysis->spectra descriptors Chemical Reactivity Descriptors (Hardness, Electrophilicity) properties->descriptors

Caption: A typical workflow for DFT calculations of molecular electronic properties.

Quantitative Comparison of Electronic Properties

The electronic properties of thiophene-2-carboxylic acid derivatives are significantly influenced by the nature of the substituent on the phenyl ring. The table below summarizes key DFT-calculated descriptors for several thiourea derivatives, including halogenated analogues.

Table 1: DFT-Calculated Electronic Properties of 1-(substituted-phenyl)-3-(thiophene-2-carbonyl) thiourea Derivatives.

Derivative (Substituent)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Electrophilicity Index (ω)
1-Cl (4-chlorophenyl)-6.25-2.573.681.845.31
2-Br (4-bromophenyl)-6.21-2.613.601.805.42
3-I (4-iodophenyl)-6.09-2.713.381.695.82
4-OCH3 (4-methoxyphenyl)-5.79-2.013.781.894.45
5-CH3 (4-methylphenyl)-5.92-2.133.791.894.67

Data sourced from a study on 2-thiophene carboxylic acid thiourea derivatives, calculated at the B3LYP/6-311G(d,p) level of theory.[8][10]

Analysis of Electronic Trends:

  • HOMO-LUMO Energy Gap (ΔE): The energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[10] The iodo-derivative (3-I ) possesses the smallest energy gap (3.38 eV), suggesting it is the most reactive among the halogenated compounds.[8][10] Conversely, the methoxy-(4-OCH3 ) and methyl-substituted (5-CH3 ) derivatives exhibit the largest energy gaps, indicating greater stability.[10]

  • Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index corresponds to a greater capacity to act as an electrophile.[8] Following the trend in reactivity, the iodo-derivative (3-I ) has the highest electrophilicity index (5.82), while the methoxy derivative (4-OCH3 ) has the lowest (4.45). For the halogenated structures, the electrophilicity increases in the order: Cl < Br < I.[8][10]

  • Hardness (η): Chemical hardness is a measure of resistance to change in electron distribution. Molecules with a larger energy gap are generally "harder" and less reactive. This is consistent with the data, where the methoxy derivative (4-OCH3 ) is the hardest and the iodo derivative (3-I ) is the "softest."[8]

Alternative: Carboxylic Acid Bioisosteres

In drug design, the carboxylic acid moiety can sometimes lead to poor metabolic stability or limited membrane permeability.[11][12] Medicinal chemists often replace this group with a bioisostere—a different functional group with similar physical or chemical properties that can maintain or improve the drug's biological activity.[12][13]

Common Carboxylic Acid Bioisosteres:

  • Tetrazoles: This is one of the most common replacements. Tetrazoles are acidic (pKa ≈ 4.5), metabolically stable, and more lipophilic than carboxylic acids, which can enhance oral bioavailability.[14][15]

  • Hydroxamic Acids: These groups are moderately acidic (pKa ≈ 8-9) and are strong metal chelators. They have been successfully used as carboxylic acid surrogates.[13]

  • Acylsulfonamides: By incorporating appropriate substituents, the pKa of the sulfonamide moiety can be tuned to match that of a carboxylic acid, allowing it to form similar hydrogen bond interactions with a target receptor.[13]

The choice of a bioisostere is highly context-dependent, and screening a variety of replacements is often necessary to find a suitable alternative that improves the pharmacokinetic profile without sacrificing potency.[12]

Bioisostere_Comparison Thiophene Thiophene Core CarboxylicAcid Carboxylic Acid (-COOH) Thiophene->CarboxylicAcid Base Scaffold Bioisosteres Potential Bioisosteres CarboxylicAcid->Bioisosteres is replaced by Tetrazole Tetrazole Bioisosteres->Tetrazole HydroxamicAcid Hydroxamic Acid Bioisosteres->HydroxamicAcid Acylsulfonamide Acylsulfonamide Bioisosteres->Acylsulfonamide Properties Improved Properties: - Metabolic Stability - Oral Bioavailability - Membrane Permeability Bioisosteres->Properties to achieve

Caption: Replacing carboxylic acids with bioisosteres to improve drug properties.

Conclusion

DFT studies provide invaluable insights into the electronic properties of this compound derivatives and their analogues. The data indicates that halogen substitution significantly modulates the reactivity and stability of the thiophene scaffold, with the iodo-derivative being the most reactive and electrophilic among the halogens studied. This heightened reactivity could be leveraged in the design of targeted covalent inhibitors or other specialized therapeutic agents. For applications where greater stability and improved pharmacokinetic profiles are desired, researchers have the alternative of exploring bioisosteric replacement of the carboxylic acid group. This comparative guide provides a foundational dataset and conceptual framework to aid scientists in the rational design of novel thiophene-based drugs.

References

Comparative Efficacy of Halogenated Thiophene-2-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of various drug candidates derived from halogenated thiophene-2-carboxylic acids. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The compounds discussed are primarily preclinical candidates, with established anti-inflammatory drugs included for comparative context.

Quantitative Efficacy Data

The following table summarizes the quantitative efficacy data for selected compounds that are either direct derivatives of halogenated thiophene-2-carboxylic acid or are structurally related and serve as a relevant comparison.

Compound/Drug NameChemical ClassTargetEfficacy MetricValueTherapeutic Area
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)Halogenated Thiophene-2-Carboxylic Acid DerivativeBranched-chain α-ketoacid dehydrogenase kinase (BCKDK)IC503.19 μM[1]Metabolic Diseases, Ulcerative Colitis[2][3]
BT2F (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid)Halogenated Thiophene-2-Carboxylic Acid DerivativeBranched-chain α-ketoacid dehydrogenase kinase (BCKDK)Not specifiedIncreases BCKDC activity[4]Metabolic Diseases
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea Thiophene-derived ThioureaBacterial targetsMIC32 µg/mL (against S. aureus)[5]Infectious Diseases
Tinoridine Thienopyridine DerivativeCyclooxygenase (COX) enzymesNot specifiedInhibits COX enzymes[6][7]Inflammation, Pain
Tiaprofenic Acid Arylpropionic Acid (with thiophene ring)Cyclooxygenase (COX) enzymesNot specifiedInhibits COX-1 and COX-2[8]Arthritis, Pain[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

BCKDK Inhibition Assay for BT2

Objective: To determine the half-maximal inhibitory concentration (IC50) of BT2 against Branched-chain α-ketoacid dehydrogenase kinase (BCKDK).

Principle: The assay measures the activity of BCKDK, which phosphorylates and inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC). The inhibitory effect of BT2 is quantified by measuring the reduction in kinase activity.

Materials:

  • Recombinant human BCKDK enzyme

  • BCKDC substrate peptide

  • ATP (radiolabeled or with a detection system like ADP-Glo™)

  • BT2 compound

  • Kinase assay buffer

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of BT2 in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the BCKDK enzyme, the substrate peptide, and the kinase assay buffer.

  • Add the serially diluted BT2 or vehicle control to the respective wells.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

  • Stop the reaction and measure the kinase activity. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. If using a luminescence-based assay (e.g., ADP-Glo™), the amount of ADP produced is measured.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution) for Thiourea Derivatives

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea against bacterial strains.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of the thiourea derivative in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the diluted compound. Include positive control wells (bacteria with no compound) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11][12]

Cyclooxygenase (COX) Inhibition Assay for Tinoridine and Tiaprofenic Acid

Objective: To assess the inhibitory activity of Tinoridine and Tiaprofenic acid on COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate, the enzyme generates a fluorescent or colorimetric product. The rate of product formation is proportional to COX activity, and the reduction in this rate in the presence of an inhibitor is used to determine its potency.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX assay buffer

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Heme (cofactor)

  • Test compounds (Tinoridine, Tiaprofenic acid)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the COX assay buffer, heme, and the probe.

  • Add the COX enzyme (either COX-1 or COX-2) to the wells.

  • Add the diluted test compounds or vehicle control to the appropriate wells and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence or absorbance kinetically over a period of time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value.[13][14][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by the discussed compounds and a general workflow for their efficacy screening.

cluster_0 BT2 Mechanism of Action BT2 BT2 BCKDK BCKDK BT2->BCKDK inhibits BCKDC_inactive BCKDC (inactive) (phosphorylated) BCKDK->BCKDC_inactive phosphorylates (inactivates) BCKDC_active BCKDC (active) (dephosphorylated) BCKDC_inactive->BCKDC_active dephosphorylation BCAA_catabolism Branched-Chain Amino Acid Catabolism BCKDC_active->BCAA_catabolism promotes

Mechanism of action of BT2 on the BCKDK pathway.

cluster_1 COX Inhibition Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Tinoridine_Tiaprofenic_Acid Tinoridine / Tiaprofenic Acid Tinoridine_Tiaprofenic_Acid->COX_Enzymes inhibit

Mechanism of action of Tinoridine and Tiaprofenic Acid.

cluster_2 General Workflow for Efficacy Screening Compound_Synthesis Compound Synthesis (Halogenated Thiophene-2-Carboxylic Acid Derivatives) Primary_Screening Primary Screening (e.g., Enzyme/Cell-based Assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

A general workflow for the screening and development of novel drug candidates.

References

Benchmarking 5-Iodothiophene-2-carboxylic acid against other building blocks in materials science

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 5-Iodothiophene-2-carboxylic acid against other key thiophene-based building blocks reveals its potential in advanced materials, despite a noticeable gap in direct, publicly available performance data. This guide offers a comparative overview, leveraging data from analogous compounds to project the performance of this compound in applications such as organic electronics.

This compound is a versatile heterocyclic building block with significant potential for the synthesis of novel organic semiconductors. Its structure, featuring a thiophene ring, a carboxylic acid group, and an iodine atom, provides multiple avenues for polymerization and functionalization. The carboxylic acid moiety allows for esterification and amidation reactions, enabling its incorporation into a variety of polymer backbones, including polyesters and polyamides. The iodine atom, being the most reactive of the common halogens in cross-coupling reactions, makes it an excellent candidate for polymerization methods like Suzuki and Stille coupling, which are fundamental to the synthesis of conjugated polymers for electronic applications.

This guide benchmarks this compound against two key alternatives: the non-halogenated Thiophene-2-carboxylic acid and the closely related 5-Bromothiophene-2-carboxylic acid. While direct experimental performance data for polymers derived solely from this compound is limited in publicly accessible literature, we can infer its potential performance based on established structure-property relationships in halogenated polythiophenes and the available data for its bromo- and non-halogenated counterparts.

Comparative Performance of Thiophene-Based Building Blocks

The performance of materials derived from these building blocks is critically dependent on their application. In organic field-effect transistors (OFETs), charge carrier mobility is a key metric, while in organic solar cells (OSCs), power conversion efficiency (PCE) is paramount. The halogen atom in 5-halothiophene-2-carboxylic acids can influence the electronic properties of the resulting polymers, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects device performance.

Table 1: Comparative Data of Thiophene-Based Building Blocks in Organic Electronics

Building BlockPolymer TypeApplicationKey Performance MetricValue
This compound Poly(this compound) derivativeOFET / OSCNo direct experimental data available-
5-Bromothiophene-2-carboxylic acid Thiophene-based derivativesSpasmolytic AgentEC501.26 µM[1][2]
Thiophene-2-carboxylic acidPoly(3-hexylthiophene) (P3HT) - a well-studied derivativeOSCPower Conversion Efficiency (PCE)Up to 1.15% (in the specific study)[3]
Thiophene-fused isoindigo based polymerDonor-Acceptor PolymerOFETCharge Carrier MobilityBalanced electron and hole mobilities
Benzodithiophene-based small moleculeDonor-Acceptor-Donor Small MoleculeOSCPower Conversion Efficiency (PCE)5.80%[3]

Note: The table includes data for derivatives and related structures to provide a comparative context due to the lack of direct experimental data for polymers solely based on this compound.

Theoretical Electronic Properties

The electronic properties of the monomeric building blocks can provide insights into the potential performance of the corresponding polymers. Density Functional Theory (DFT) calculations are often used to predict the HOMO and LUMO energy levels. A lower HOMO-LUMO gap is generally desirable for organic solar cell applications as it allows for broader absorption of the solar spectrum.

Table 2: Theoretical Electronic Properties of Thiophene-Based Monomers

MonomerHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound Data not availableData not availableData not available
5-Bromothiophene-2-carboxylic acid ---
Thiophene-2-carboxamide derivativesVaried (e.g., ~ -6.0 to -6.5)Varied (e.g., ~ -1.5 to -2.0)~ 4.0 - 5.0

Note: The data for thiophene-2-carboxamide derivatives is provided as a reference to illustrate typical values for similar structures.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of polymers using thiophene-based building blocks via common cross-coupling reactions.

Suzuki Cross-Coupling Polymerization

The Suzuki coupling is a versatile method for the formation of C-C bonds and is widely used in the synthesis of conjugated polymers.

Protocol for Suzuki Coupling of a Halogenated Thiophene Derivative:

  • Materials: 5-bromothiophene-2-carboxylic acid derivative (1 eq.), arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq.), toluene/ethanol/water (3:1:1 mixture).

  • Procedure:

    • To a degassed mixture of the 5-bromothiophene-2-carboxylic acid derivative, arylboronic acid, and K₂CO₃ in the solvent mixture, add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture at 90 °C under an inert atmosphere for 24 hours.

    • After cooling to room temperature, pour the mixture into methanol to precipitate the polymer.

    • Filter and wash the polymer with methanol and acetone, then dry under vacuum.[1][2]

Stille Cross-Coupling Polymerization

Stille coupling is another powerful tool for constructing conjugated polymers, particularly effective for thiophene-based monomers.

Protocol for Stille Polymerization of a Thiophene Derivative:

  • Materials: 2,5-bis(trimethylstannyl)thiophene (1 eq.), dihaloaryl comonomer (1 eq.), Pd₂(dba)₃ (2 mol%), P(o-tol)₃ (8 mol%), chlorobenzene.

  • Procedure:

    • Dissolve the monomers in chlorobenzene in a reaction flask.

    • Add the catalyst and ligand to the solution and degas the mixture.

    • Heat the reaction at 100 °C for 48 hours under an inert atmosphere.

    • Precipitate the polymer by pouring the reaction mixture into methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizing Synthesis and Application Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Halogenated_Thiophene 5-Halothiophene-2-carboxylic acid derivative Reaction_Vessel Reaction Mixture in Solvent Halogenated_Thiophene->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Palladium_Catalyst Pd(PPh₃)₄ Palladium_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Heating Heating (e.g., 90°C) Reaction_Vessel->Heating Polymerization Polymerization Heating->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Filtration & Washing Precipitation->Purification Final_Polymer Conjugated Polymer Purification->Final_Polymer

Caption: Workflow for Suzuki cross-coupling polymerization.

OFET_Fabrication_Workflow Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning Substrate->Cleaning SAM_Deposition Self-Assembled Monolayer (SAM) Deposition (Optional) Cleaning->SAM_Deposition Spin_Coating Spin Coating of Active Layer SAM_Deposition->Spin_Coating Polymer_Solution Polymer Solution Preparation Polymer_Solution->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Source/Drain Electrode Deposition Annealing->Electrode_Deposition OFET_Device Final OFET Device Electrode_Deposition->OFET_Device

Caption: General workflow for Organic Field-Effect Transistor (OFET) fabrication.

Conclusion

This compound stands as a promising but underexplored building block in materials science. Its high reactivity in cross-coupling reactions suggests its potential for the synthesis of high-performance conjugated polymers. However, the current lack of direct experimental data on the performance of its derivatives in devices like OFETs and OSCs necessitates further research.

By comparing it with its bromo- and non-halogenated analogs, it is reasonable to hypothesize that polymers derived from this compound could exhibit favorable electronic properties for organic electronics. The heavier iodine atom may influence intermolecular packing and orbital energies in ways that could enhance charge transport or light absorption. Future studies focusing on the synthesis and characterization of materials from this building block are crucial to validate its potential and to provide the much-needed experimental data for a direct and quantitative benchmark against the established alternatives.

References

Safety Operating Guide

Proper Disposal of 5-Iodothiophene-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Iodothiophene-2-carboxylic acid is crucial for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals. The primary disposal route for this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Hazard Profile and Safety Information

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.[1]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC5H3IO2S[1][2]
Molecular Weight254.05 g/mol [1]
CAS Number60166-85-0[1][2]
Physical FormSolid
Storage Temperature2-8°C, in a dark, inert atmosphere

Hazard Classifications

HazardGHS Classification
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity (single exposure); Respiratory tract irritationCategory 3

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.

1. Waste Minimization: Before commencing any experiment, plan to minimize the generation of waste. This can be achieved by accurately calculating the required amounts of this compound and avoiding the preparation of excess solutions.

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Halogenated Waste Stream: this compound is a halogenated organic compound.[3][4] It must be collected in a designated "Halogenated Waste" container.[4][5][6]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, as this will increase the volume of the more expensive halogenated waste stream.[6] Also, do not mix with incompatible materials such as strong oxidizing agents or strong bases.

  • Solid vs. Liquid: Collect solid waste separately from liquid waste. If the compound is dissolved in a solvent, the entire solution is considered hazardous waste and should be segregated based on the solvent's properties (e.g., halogenated or non-halogenated).

3. Waste Container and Labeling:

  • Container: Use a compatible, leak-proof container with a secure screw-top cap. The original container is often a good choice for the waste.[6]

  • Labeling: As soon as the first particle of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Skin and Eye Irritant")

    • The accumulation start date

    • The name of the principal investigator and the laboratory location

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of waste generation.

  • The SAA should have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep the waste container closed at all times, except when adding waste.

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's environmental health and safety policy), arrange for its collection by the designated hazardous waste management service.

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow and Logical Relationships

The following diagrams illustrate the key stages and decision-making processes in the proper disposal of this compound.

Disposal Workflow for this compound Disposal Workflow for this compound A Start: Waste Generation B Waste Minimization Planning A->B C Segregate Waste (Solid, Halogenated) B->C D Use Labeled, Compatible Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Arrange for Waste Pickup by EHS/Waste Management E->F G End: Compliant Disposal F->G

Caption: Disposal workflow for this compound.

Logical Relationships in Waste Segregation Logical Relationships in Waste Segregation A This compound Waste B Is it a solid? A->B C Solid Halogenated Waste Container B->C Yes D Is it dissolved in a solvent? B->D No E Is the solvent halogenated? D->E Yes F Liquid Halogenated Waste Container E->F Yes G Liquid Non-Halogenated Waste Container E->G No

Caption: Decision tree for waste segregation.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 5-Iodothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling 5-Iodothiophene-2-carboxylic acid. Adherence to these protocols is essential to ensure the safety of researchers and the integrity of experimental work. This guide offers step-by-step procedures for handling, personal protective equipment selection, and disposal, establishing a foundation of safety and trust in laboratory operations.

Essential Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.

Hazard StatementGHS ClassificationPrecautionary Statement Codes
Causes skin irritationSkin Irritation (Category 2)P264, P280, P302+P352, P332+P313, P362
Causes serious eye irritationEye Irritation (Category 2A)P264, P280, P305+P351+P338, P337+P313
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)P261, P271, P304+P340, P312, P403+P233, P405

Operational Plan: Step-by-Step Handling Procedures

To mitigate the risks associated with this compound, the following operational procedures must be followed meticulously.

Engineering Controls and Work Area Preparation
  • Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and kept clean and uncluttered.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.

  • Hand Protection: Wear chemically resistant gloves. Based on the halogenated aromatic nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection:

    • When handling the powder within a fume hood, respiratory protection is typically not required.

    • In the rare event that handling the powder outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter (N95, P95, or higher) is mandatory.[1][2][3][4][5][6][7][8][9] A full-face respirator will also provide eye and face protection.[3] A proper fit test is required for all respirator users.

Weighing and Handling Procedures
  • Weighing:

    • Whenever possible, purchase pre-weighed amounts of the compound to avoid handling the powder.[10][11]

    • If weighing is necessary, perform the task inside a chemical fume hood.[12][13][14]

    • Use a disposable weigh boat or paper.[11][13]

    • To minimize dust generation, do not pour the powder directly from the main container. Use a clean, designated spatula to transfer the powder.

    • Keep the container of this compound closed when not in use.[12]

  • Solution Preparation:

    • When dissolving the powder, add the solvent to the container with the powder slowly to avoid splashing.

    • If the solvent is volatile, ensure this is also done within the fume hood.

Spill and Emergency Procedures
  • Minor Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[15][16][17][18]

  • Major Spills:

    • Evacuate the laboratory immediately and alert laboratory personnel and the institutional safety officer.

    • Prevent entry to the contaminated area.

    • Follow institutional emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid waste (solutions containing the compound) should be collected in a separate, labeled, and sealed hazardous waste container designated for halogenated organic solvents.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.

Safe Handling Workflow

References

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Retrosynthesis Analysis

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5-Iodothiophene-2-carboxylic acid

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